molecular formula C21H22O7 B600662 (+/-)-Praeruptorin A

(+/-)-Praeruptorin A

Cat. No.: B600662
M. Wt: 386.4 g/mol
InChI Key: XGPBRZDOJDLKOT-CIRUDOSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Praeruptorin A is a useful research compound. Its molecular formula is C21H22O7 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBRZDOJDLKOT-CIRUDOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+/-)-Praeruptorin A: Chemical Structure and Properties

Introduction

This compound is a racemic mixture of the enantiomers (+)-praeruptorin A and (-)-praeruptorin A, a natural pyranocoumarin (B1669404) isolated from the roots of Peucedanum praeruptorum Dunn. This plant has a long history of use in traditional Chinese medicine for treating respiratory ailments such as cough and asthma. Modern pharmacological research has revealed that this compound possesses a range of biological activities, including vasorelaxant, anti-inflammatory, neuroprotective, and potential anti-cancer effects, making it a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological activities, and the underlying molecular mechanisms.

Chemical Structure and Physicochemical Properties

This compound is a diester of cis-khellactone. The presence of two stereogenic centers at the C-9 and C-10 positions of the dihydropyran ring results in the existence of enantiomeric forms.

Chemical Structure

  • IUPAC Name: [rel-(9R,10S)-10-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (2Z)-2-methylbut-2-enoate

  • Molecular Formula: C₂₁H₂₂O₇

  • Molecular Weight: 386.4 g/mol [1]

  • CAS Number: 73069-25-7

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 386.4 g/mol [1]
Molecular Formula C₂₁H₂₂O₇[1]
Density 1.3 ± 0.1 g/cm³[2]
Boiling Point 486.8 ± 45.0 °C at 760 mmHg[2]
Flash Point 211.5 ± 28.8 °C[2]
Refractive Index 1.574[2]
Solubility Soluble in DMSO and ethanol; Insoluble in water.
XLogP3 4.18[2]

Pharmacological Properties and Mechanism of Action

This compound exhibits a variety of pharmacological effects, primarily attributed to its ability to modulate calcium channels and key signaling pathways involved in inflammation and cellular regulation.

Pharmacological Activities

The biological activities of this compound are summarized in the table below, with specific quantitative data where available.

Biological ActivityAssayModelIC₅₀ / pEC₅₀Reference
Vasorelaxation Phenylephrine-induced contractionIsolated rat thoracic aorta ringspEC₅₀ = 5.63 ± 0.15 (endothelium-intact)[3]
Phenylephrine-induced contractionIsolated rat thoracic aorta ringspEC₅₀ = 4.83 ± 0.14 (endothelium-denuded)[3]
Anti-inflammatory Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW264.7 macrophagesSignificant inhibition at various concentrations[4]
Calcium Channel Blockade Ca²⁺-induced contractionIsolated rat thoracic aorta-
Anti-cancer ---
Neuroprotection ---

Mechanism of Action

The primary mechanisms of action for this compound involve:

  • Calcium Channel Blockade: It acts as a calcium channel blocker, inhibiting the influx of Ca²⁺ into smooth muscle cells, which contributes to its vasorelaxant effects.

  • Modulation of the NO/cGMP Pathway: this compound induces vasodilation in an endothelium-dependent manner, at least in part, by stimulating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

  • Inhibition of the NF-κB Pathway: It exerts anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This involves preventing the degradation of the inhibitory protein IκB-α and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Vasorelaxation Assay in Isolated Rat Thoracic Aorta

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of connective tissue and cut into rings (3-4 mm in length). For some experiments, the endothelium is mechanically removed.

  • Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.[6] The solution is continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4 at 37°C.[6]

  • Experimental Setup: Aortic rings are mounted in organ baths containing K-H solution maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Protocol:

    • The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the K-H solution being changed every 15-20 minutes.

    • The viability of the rings and the presence of functional endothelium are assessed by contracting the rings with phenylephrine (B352888) (PE, 1 µM) followed by relaxation with acetylcholine (B1216132) (ACh, 10 µM).

    • After a washout period, the rings are pre-contracted with PE (1 µM).

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to obtain a concentration-response curve.

    • To investigate the mechanism of action, rings can be pre-incubated with inhibitors such as L-NAME (an eNOS inhibitor) or ODQ (a guanylyl cyclase inhibitor) before pre-contraction with PE.[3][7]

  • Data Analysis: The relaxation responses are expressed as a percentage of the PE-induced contraction. The pEC₅₀ (-log EC₅₀) values are calculated from the concentration-response curves.

NF-κB Inhibition Assay in Macrophages

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

  • Nitric Oxide (NO) Production Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of this compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

    • After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[5]

  • Western Blot Analysis for NF-κB Pathway Proteins:

    • Cells are treated with this compound and/or LPS as described above.

    • Cytoplasmic and nuclear protein extracts are prepared.

    • Protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membranes are blocked and then incubated with primary antibodies against p65, phospho-p65, IκB-α, and a loading control (e.g., β-actin or Lamin B1).

    • After washing, the membranes are incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

  • Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Gene Expression:

    • Total RNA is extracted from treated cells using TRIzol reagent.

    • cDNA is synthesized from the RNA.

    • qRT-PCR is performed using SYBR Green master mix and primers for target genes such as TNF-α, IL-1β, and iNOS, with GAPDH or β-actin as an internal control.[5]

Signaling Pathways and Workflows

Inhibitory Effect of this compound on the NF-κB Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates PraeruptorinA This compound PraeruptorinA->IKK Inhibits IkBa IκB-α IKK->IkBa Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_IkBa NF-κB/IκB-α (Cytoplasm) IkBa->NFkB_IkBa NFkB->NFkB_IkBa NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB->NFkB_nuc Translocates NFkB_IkBa->NFkB Releases ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) NFkB_nuc->ProInflammatory_Genes Induces

Inhibition of the NF-κB signaling pathway by this compound.

Vasorelaxant Effect of this compound via the NO-cGMP Pathway

NO_cGMP_Pathway cluster_0 cluster_1 PraeruptorinA This compound eNOS eNOS PraeruptorinA->eNOS Stimulates EndothelialCell Endothelial Cell SmoothMuscleCell Smooth Muscle Cell NO Nitric Oxide (NO) eNOS->NO Converts L-Arg to NO L_Arginine L-Arginine sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates CalciumChannels Ca²⁺ Channels PKG->CalciumChannels Inhibits CalciumInflux ↓ [Ca²⁺]i CalciumChannels->CalciumInflux Leads to Relaxation Vasorelaxation CalciumInflux->Relaxation Causes

Mechanism of this compound-induced vasorelaxation.

Experimental Workflow for Investigating Vasorelaxant Properties

Vasorelaxation_Workflow A1 Isolate Rat Thoracic Aorta A2 Prepare Aortic Rings (with/without endothelium) A1->A2 A3 Mount Rings in Organ Bath A2->A3 A4 Equilibrate under Resting Tension A3->A4 A5 Assess Viability (Phenylephrine + Acetylcholine) A4->A5 B1 Pre-contract with Phenylephrine (1 µM) A5->B1 B2 Pre-incubate with Inhibitor (e.g., L-NAME) A5->B2 C1 Add Cumulative Doses of This compound B1->C1 D1 Record Tension Changes C1->D1 E1 Analyze Data (Concentration-Response Curves, pEC₅₀) D1->E1 B2->B1

Workflow for vasorelaxation studies.

Pharmacokinetics and Metabolism

Studies in rats have shown that dl-praeruptorin A is rapidly distributed and eliminated from plasma.[8] The elimination half-life in rats is approximately 57-61 minutes.[8] The major distribution tissues are the spleen, heart, and lung, and it can cross the blood-brain barrier.[8] The compound is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A1 and CYP3A2 being the main isozymes involved in rats.[9] The metabolism is stereoselective, with the two enantiomers exhibiting different metabolic profiles and rates. Excretion of the unchanged drug in urine, feces, and bile is low, suggesting extensive metabolism.[8]

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting pharmacological properties. Its ability to act as a calcium channel blocker and to modulate the NO/cGMP and NF-κB signaling pathways provides a strong basis for its observed vasorelaxant and anti-inflammatory effects. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in cardiovascular and inflammatory diseases. Further studies are warranted to fully elucidate its clinical utility and to explore the distinct pharmacological profiles of its individual enantiomers.

References

(+/-)-Praeruptorin A natural source and isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Isolation of (+/-)-Praeruptorin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pyranocoumarin, a class of organic compounds characterized by a coumarin (B35378) skeleton fused with a pyran ring. It is a bioactive natural product that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and quantitative data to support these processes.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the root of Peucedanum praeruptorum Dunn, a plant species used in traditional Chinese medicine.[1][2][3][4][5][6] This plant is a member of the Apiaceae family and is cultivated in various regions of China. In addition to P. praeruptorum, other species of the Peucedanum genus, such as Peucedanum japonicum Thunb. and Peucedanum formosanum Hay., have also been identified as sources of this compound.[4]

Interestingly, recent research has revealed that an endophytic fungus, identified as a species of Didymella, isolated from the roots of P. praeruptorum, is also capable of producing praeruptorin A.[7] This discovery opens up new avenues for the biotechnological production of this compound.

Isolation and Purification Methodologies

Several methods have been successfully employed for the isolation and purification of this compound from its natural sources. These techniques range from traditional solvent extraction and column chromatography to more advanced methods like high-speed counter-current chromatography and supercritical fluid extraction.

Experimental Protocol 1: Solvent Extraction and Silica (B1680970) Gel Column Chromatography

This protocol is a conventional and widely used method for the initial extraction and purification of this compound from the dried roots of Peucedanum praeruptorum Dunn.[1][3]

1. Plant Material Preparation:

  • Air-dry the roots of P. praeruptorum and grind them into a coarse powder.

2. Extraction:

  • Macerate the powdered root material with methanol (B129727) at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude extract in water and perform successive partitioning with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. This compound is typically enriched in the ethyl acetate fraction.

3. Silica Gel Column Chromatography:

  • Subject the dried ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.

  • Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common eluent system is a mixture of toluene (B28343) and ethyl acetate.[1]

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Combine the fractions rich in the target compound and concentrate them to yield purified this compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H NMR and ¹³C NMR.[1][2]

Experimental Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a preparative chromatographic technique that offers high recovery and purity. It has been effectively used for the one-step separation of coumarins, including (+)-praeruptorin A, from the crude extract of P. praeruptorum.[2]

1. Crude Extract Preparation:

  • Prepare a crude extract from the roots of P. praeruptorum as described in the previous protocol (solvent extraction).

2. HSCCC System and Solvent System:

  • Utilize a preparative HSCCC instrument.

  • A two-phase solvent system is critical for successful separation. A commonly used system consists of light petroleum-ethyl acetate-methanol-water. A gradient elution can be employed, for instance, starting with a 5:5:5:5 (v/v/v/v) ratio and changing to 5:5:6.5:3.5.[2]

  • The upper phase is typically used as the stationary phase, and the lower phase as the mobile phase.

3. Separation Process:

  • Dissolve the crude extract in a mixture of the upper and lower phases.

  • Inject the sample into the HSCCC column.

  • Perform the separation at a specific revolution speed and flow rate.

  • Monitor the effluent with a UV detector and collect fractions.

4. Purification and Identification:

  • Analyze the collected fractions by HPLC to assess purity.

  • Combine the pure fractions containing (+)-praeruptorin A and evaporate the solvent.

  • Confirm the structure using ¹H NMR and ¹³C NMR.[2]

Experimental Protocol 3: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green and efficient extraction technique that can be applied to extract praeruptorin A from Radix Peucedani (P. praeruptorum root).[8][9]

1. Sample Preparation:

  • Grind the dried roots of P. praeruptorum to a suitable particle size.

2. SFE Procedure:

  • Place the powdered material into the extraction vessel of a supercritical fluid extractor.

  • Set the optimal extraction parameters. Studies have shown that the best conditions for extracting praeruptorin A are a temperature of 60°C, a pressure of 20 MPa, and an extraction duration of three hours.[8]

  • The addition of a co-solvent, such as ethanol, can increase the extraction yield.

  • The supercritical fluid containing the extracted compounds is then depressurized, causing the CO₂ to vaporize and the extract to precipitate.

3. Further Purification:

  • The crude extract obtained from SFE may require further purification using techniques like column chromatography or HSCCC as described in the previous protocols.

Quantitative Data

The yield and purity of this compound can vary depending on the natural source and the isolation method employed.

Isolation MethodSource MaterialYieldPurityReference
High-Speed Counter-Current ChromatographyRoots of Peucedanum praeruptorum35.8 mg (from a larger crude extract)99.5%[2]
Supercritical Fluid Extraction (CO₂)Radix PeucedaniHigher than decoction and heating refluxNot specified[8]

Bioactivity Data:

AssayTest Organism/SystemResultReference
CytotoxicityArtemia salinaLC₅₀ = 121.2 µg/mL[1]
Antimicrobial ActivityStreptococcus agalactiaeMIC = 100 µg/mL[1]
Nitric Oxide Production InhibitionIL-1β-induced rat hepatocytesIC₅₀ value is higher than that of praeruptorin B[3]

Visualizations

Isolation and Purification Workflow

Isolation_Workflow cluster_purification Purification Methods cluster_connections Plant Dried Roots of Peucedanum praeruptorum Grinding Grinding Plant->Grinding Powder Root Powder Grinding->Powder Extraction Solvent Extraction (e.g., Methanol) Powder->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Ethyl Acetate) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Purification Purification EtOAc_Fraction->Purification PraeruptorinA This compound SilicaGel Silica Gel Column Chromatography SilicaGel->PraeruptorinA HSCCC High-Speed Counter-Current Chromatography HSCCC->PraeruptorinA SFE Supercritical Fluid Extraction (as primary extraction) SFE->CrudeExtract Alternative Extraction

Caption: Workflow for the isolation and purification of this compound.

Simplified Signaling Pathway Involvement

This compound has been shown to interact with cellular signaling pathways. For instance, it can induce the expression of Multidrug Resistance-Associated Protein 2 (MRP2) through the Constitutive Androstane Receptor (CAR) pathway.[5] It also plays a role in vasodilation through the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway.[4]

Signaling_Pathways cluster_CAR CAR/MRP2 Pathway cluster_NO NO/cGMP Vasodilation Pathway PraeruptorinA1 (+)-Praeruptorin A CAR Constitutive Androstane Receptor (CAR) PraeruptorinA1->CAR activates MRP2_mRNA MRP2 mRNA CAR->MRP2_mRNA induces transcription MRP2_Protein MRP2 Protein MRP2_mRNA->MRP2_Protein translation PraeruptorinA2 (+)-Praeruptorin A eNOS Endothelial Nitric Oxide Synthase (eNOS) PraeruptorinA2->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP produces Relaxation Vascular Smooth Muscle Relaxation cGMP->Relaxation

Caption: Simplified overview of signaling pathways influenced by (+)-Praeruptorin A.

References

(+/-)-Praeruptorin A: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Praeruptorin A is a racemic angular-type pyranocoumarin (B1669404) isolated from the roots of medicinal plants from the Peucedanum genus, most notably Peucedanum praeruptorum Dunn. This compound, along with its individual enantiomers, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and chemical synthesis of this compound. It further details its mechanisms of action, supported by quantitative bioactivity data and experimental protocols for key assays. The primary signaling pathways modulated by Praeruptorin A, including the Nitric Oxide/cyclic Guanosine (B1672433) Monophosphate (NO/cGMP) and Nuclear Factor-kappa B (NF-κB) pathways, are elucidated with detailed diagrams to facilitate a deeper understanding of its therapeutic potential.

Discovery and History

This compound is a naturally occurring compound found in several species of the Peucedanum genus, which has a long history of use in traditional Chinese medicine for treating respiratory ailments like cough and asthma[1]. The initial isolation and characterization of praeruptorins, including Praeruptorin A, from Peucedanum praeruptorum Dunn were first reported by Chen et al.[2]. Subsequent studies have confirmed its presence in other related species[1].

The isolation of Praeruptorin A is typically achieved through solvent extraction of the plant's roots, followed by chromatographic separation. A common procedure involves extracting the dried and powdered roots with a solvent of moderate polarity, such as ethyl acetate (B1210297). The resulting crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a solvent system like toluene/ethyl acetate to yield purified Praeruptorin A and its related compounds[3]. High-speed counter-current chromatography has also been employed for efficient preparative isolation and purification.

Chemical Synthesis

While a direct total synthesis of this compound has not been explicitly detailed in the surveyed literature, its synthesis can be inferred from the established routes for its core structure, (+)-cis-khellactone, and its derivatives[4][5][6]. Praeruptorin A is a di-ester of the (+)-cis-khellactone scaffold. The asymmetric synthesis of this core is a key challenge and has been achieved through a multi-step process.

A plausible synthetic pathway commences with a 7-hydroxycoumarin derivative. This starting material is first converted to a seselin (B192379) derivative, which is an angular pyranocoumarin. The critical step in the synthesis is the stereospecific introduction of the vicinal diol on the pyran ring. This is accomplished via a Sharpless asymmetric dihydroxylation of the seselin precursor, which typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to yield the desired (+)-cis-khellactone with high enantioselectivity[4][5]. The final step to obtain (+)-Praeruptorin A would involve the esterification of the hydroxyl groups of the khellactone (B107364) core with the appropriate acyl chlorides.

Pharmacological Activities and Mechanism of Action

This compound exhibits a range of pharmacological effects, with its vasodilatory and anti-inflammatory properties being the most extensively studied.

Vasodilatory Effects and the NO/cGMP Signaling Pathway

This compound is a potent vasodilator, with the (+)-enantiomer being more active than the (-)-enantiomer[1]. Its mechanism of action is primarily endothelium-dependent and involves the activation of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) signaling pathway[1]. Praeruptorin A stimulates endothelial nitric oxide synthase (eNOS), leading to an increase in the production of nitric oxide (NO). NO then diffuses to the adjacent vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation[1].

G Vasodilatory Signaling Pathway of (+)-Praeruptorin A PraeruptorinA (+)-Praeruptorin A eNOS eNOS (endothelial Nitric Oxide Synthase) PraeruptorinA->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC sGC (soluble Guanylyl Cyclase) NO->sGC activates cGMP cGMP (cyclic Guanosine Monophosphate) sGC->cGMP converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca2_decrease Decrease in intracellular Ca2+ PKG->Ca2_decrease leads to Relaxation Smooth Muscle Relaxation (Vasodilation) Ca2_decrease->Relaxation causes G Anti-inflammatory Signaling Pathway of Praeruptorin A cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 binds to IKK IKK complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB inhibits NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to PraeruptorinA Praeruptorin A PraeruptorinA->IkBa prevents degradation of DNA DNA NFkB_n->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) DNA->Pro_inflammatory_genes promotes transcription of G Isolation Workflow for Praeruptorin A Start Dried Roots of Peucedanum praeruptorum Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Elution Elution with Toluene/Ethyl Acetate Column_Chromatography->Elution Fractions Collection of Fractions Elution->Fractions Analysis Analysis of Fractions (e.g., TLC, HPLC) Fractions->Analysis Purified_PraeruptorinA Purified this compound Analysis->Purified_PraeruptorinA

References

The Pharmacological Profile of (+/-)-Praeruptorin A: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(+/-)-Praeruptorin A (PA), a pyranocoumarin (B1669404) isolated from the root of Peucedanum praeruptorum Dunn, has emerged as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine for respiratory ailments, modern scientific investigation has unveiled a broader spectrum of biological activities, including potent cardiovascular, anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental methodologies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

This compound is a racemic mixture of coumarin (B35378) enantiomers that has demonstrated a range of pharmacological activities, making it a promising candidate for further drug development.[1] Its therapeutic potential stems from its ability to modulate multiple signaling pathways and cellular processes. This guide will delve into the core pharmacological aspects of Praeruptorin A, presenting key data in a structured format and providing detailed protocols for the experimental procedures used to elucidate its effects.

Cardiovascular Effects

Praeruptorin A exhibits significant vasodilatory effects, suggesting its potential in the management of hypertension and other cardiovascular diseases.[2] The primary mechanism underlying this action is the activation of the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, coupled with calcium channel blocking activity.[2][3][4]

Quantitative Data: Vasodilatory Activity
ParameterValueExperimental ModelPre-contraction AgentReference
EC50 1.86 ± 0.13 μMIsolated rat thoracic aorta ringsPhenylephrine (B352888) (1 μM)[2]
Emax 98.5 ± 2.1 %Isolated rat thoracic aorta ringsPhenylephrine (1 μM)[2]
Signaling Pathway: eNOS/NO/cGMP-Mediated Vasodilation

Praeruptorin A induces vasodilation primarily through an endothelium-dependent mechanism.[2] It stimulates eNOS, leading to an increase in NO production. NO then diffuses to vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP.[5][6] Elevated cGMP levels activate protein kinase G (PKG), resulting in a cascade of events that leads to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.[5][6]

eNOS_NO_cGMP_Pathway PraeruptorinA This compound eNOS eNOS PraeruptorinA->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vascular Smooth Muscle Relaxation PKG->Relaxation Promotes

eNOS/NO/cGMP signaling pathway activated by Praeruptorin A.

Experimental Protocol: Isolated Aortic Ring Vasodilation Assay

This protocol outlines the methodology for assessing the vasodilatory effects of Praeruptorin A on isolated arterial rings.

1. Tissue Preparation:

  • Male New Zealand white rabbits (2.5–3.0 kg) or Wistar rats are euthanized.[7]

  • The thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit Solution (KHS).[7]

  • Connective and adipose tissues are removed, and the aorta is cut into rings of 3-5 mm in length.[7]

  • For endothelium-denuded studies, the intimal surface is gently rubbed.[7]

2. Isometric Tension Recording:

  • Aortic rings are mounted in an organ bath system containing KHS at 37°C, continuously bubbled with carbogen (B8564812) gas (95% O2 / 5% CO2).[7]

  • An optimal resting tension (typically 1.5-2.0 g) is applied, and the tissues are allowed to equilibrate for 60-90 minutes.[7]

  • Tissue viability is confirmed by inducing a contraction with KCl (80 mM).[7]

3. Concentration-Response Curve Generation:

  • A stable, submaximal contraction is induced with a vasoconstrictor agent like phenylephrine (1 µM).[2]

  • Once the contraction plateaus, Praeruptorin A is cumulatively added in increasing concentrations.

  • The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.[2]

Anti-inflammatory Activity

Praeruptorin A has demonstrated notable anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in inflammatory models.[8][9]

Quantitative Data: Inhibition of Nitric Oxide Production
ParameterValueExperimental ModelStimulantReference
IC50 208 µMIL-1β-stimulated Rat HepatocytesInterleukin-1β (IL-1β)[8][9]
Effect Significant inhibition at 25 µg/mLLPS-stimulated RAW 264.7 MacrophagesLipopolysaccharide (LPS)[8][9]
Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Cells

This protocol details the measurement of NO production in macrophage cells.

1. Cell Culture and Seeding:

  • RAW 264.7 macrophage cells are cultured in an appropriate medium.[10]

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.[11]

2. Treatment and Stimulation:

  • Cells are pre-treated with varying concentrations of Praeruptorin A for a specified duration.[10]

  • Inflammation is induced by adding Lipopolysaccharide (LPS) to the culture medium.[10]

3. Quantification of Nitric Oxide:

  • After incubation, the culture supernatant is collected.

  • The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[10]

  • The absorbance is measured spectrophotometrically at approximately 540 nm.[11]

Anticancer Potential

Recent studies have highlighted the anticancer effects of Praeruptorin A against various cancer cell lines.[10] Its mechanism of action in this context involves the inhibition of cell proliferation and the induction of apoptosis.

Quantitative Data: Anticancer Activity
Cell LineParameterValueAssayReference
Human Non-Small Cell Lung Cancer (A549)IC50 33.5 ± 7.5 μMMTT Assay[12]
Human Non-Small Cell Lung Cancer (H1299)IC50 30.7 ± 8.4 μMMTT Assay[12]
Experimental Protocol: MTT Cell Viability Assay

This protocol is used to assess the effect of Praeruptorin A on cancer cell viability.

1. Cell Seeding:

  • Human cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.[12]

2. Compound Treatment:

  • Cells are treated with various concentrations of Praeruptorin A for a defined period (e.g., 24, 48, or 72 hours).[12]

3. MTT Assay:

  • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours.[3]

  • The resulting formazan (B1609692) crystals are solubilized with a solubilizing agent (e.g., DMSO).[13]

  • The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[3]

Neuroprotective Effects and Other Activities

Praeruptorin A has also been shown to possess neuroprotective properties and to modulate the expression of drug transporters.

p38/Akt-c-Fos-NFATc1 Signaling Inhibition

Praeruptorin A has been found to inhibit the p38/Akt-c-Fos-NFATc1 signaling pathway, which is implicated in osteoclastogenesis.[13] This suggests a potential therapeutic role in bone-related disorders.

p38_Akt_Pathway PraeruptorinA This compound p38 p38 PraeruptorinA->p38 Inhibits Akt Akt PraeruptorinA->Akt Inhibits cFos c-Fos p38->cFos Activates Akt->cFos Activates NFATc1 NFATc1 cFos->NFATc1 Activates Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Promotes

Inhibition of the p38/Akt-c-Fos-NFATc1 signaling pathway by Praeruptorin A.

CAR-Mediated Upregulation of MRP2

Praeruptorin A can upregulate the expression of the multidrug resistance-associated protein 2 (MRP2) via a constitutive androstane (B1237026) receptor (CAR)-mediated pathway in HepG2 cells. This finding is significant for understanding potential herb-drug interactions.

CAR_MRP2_Pathway PraeruptorinA This compound CAR Constitutive Androstane Receptor (CAR) PraeruptorinA->CAR Activates MRP2_mRNA MRP2 mRNA CAR->MRP2_mRNA Increases Transcription MRP2_Protein MRP2 Protein MRP2_mRNA->MRP2_Protein Translation Transport Enhanced Drug Efflux MRP2_Protein->Transport Mediates

References

(+/-)-Praeruptorin A: A Technical Guide to its Function as a Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Praeruptorin A, a naturally occurring coumarin (B35378) compound, has garnered significant attention within the scientific community for its potent activity as a calcium channel blocker, particularly targeting L-type calcium channels. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its function. Furthermore, this document elucidates the known signaling pathways influenced by its calcium channel antagonism and presents detailed experimental workflows for its investigation.

Mechanism of Action

This compound exerts its physiological effects primarily by inhibiting the influx of calcium ions (Ca2+) through voltage-gated L-type calcium channels. These channels are critical in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. By blocking these channels, this compound effectively modulates these cellular events, leading to effects such as vasodilation and reduced cardiac contractility.

Quantitative Data

The inhibitory potency of dl-praeruptorin A on L-type calcium channels has been quantified in various studies. The following table summarizes the key quantitative data obtained from electrophysiological experiments.

CompoundCell TypeConcentration (μmol/L)Inhibition of ICa (%)Reference
dl-Praeruptorin AGuinea pig ventricular cells121[1]
dl-Praeruptorin AGuinea pig ventricular cells1033.5[1]
dl-Praeruptorin AGuinea pig ventricular cells10045[1]

Experimental Protocols

The characterization of this compound as a calcium channel blocker relies on a suite of specialized experimental techniques. Detailed methodologies for the key assays are provided below.

Electrophysiology: Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is the gold standard for studying ion channel function and the effect of pharmacological agents.

Objective: To measure the inhibitory effect of this compound on L-type calcium channel currents (ICa).

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes from guinea pig hearts.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Solutions:

    • External Solution (in mM): To be specified based on typical cardiac electrophysiology protocols.

    • Internal (Pipette) Solution (in mM): To be specified based on typical cardiac electrophysiology protocols, often containing Cs+ to block K+ channels.

  • Voltage Protocol:

    • Hold the cell membrane at a potential of -40 mV to inactivate sodium channels.

    • Apply depolarizing voltage steps to elicit ICa. The peak ICa is typically observed around 0 mV.

  • Drug Application: Perfuse the cells with varying concentrations of dl-praeruptorin A (1, 10, and 100 μmol/L).

  • Data Analysis: Measure the peak amplitude of ICa before and after drug application. Calculate the percentage of inhibition at each concentration. The reversal potential of ICa can be determined from the current-voltage relationship curve, which is approximately +60 mV.[1]

Calcium Imaging

Calcium imaging allows for the visualization of changes in intracellular calcium concentration in response to stimuli and pharmacological agents.

Objective: To assess the effect of this compound on intracellular calcium dynamics.

Methodology:

  • Cell Culture: Plate cells (e.g., primary neurons or cardiomyocytes) on glass coverslips suitable for microscopy.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Imaging Setup: Use a fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.

  • Stimulation: Induce calcium influx using a depolarizing agent (e.g., high potassium solution) or a specific agonist for voltage-gated calcium channels.

  • Drug Application: Perfuse the cells with this compound prior to and during stimulation.

  • Data Analysis: Measure the fluorescence intensity changes over time. The ratio of fluorescence at different excitation or emission wavelengths (for ratiometric dyes like Fura-2) is proportional to the intracellular calcium concentration. Compare the amplitude and kinetics of the calcium transients in the presence and absence of the compound.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or ion channel.

Objective: To determine the binding affinity (Ki) of this compound to L-type calcium channels.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from tissues or cells expressing L-type calcium channels.

  • Radioligand: Use a radiolabeled L-type calcium channel blocker (e.g., [3H]nitrendipine or [3H]PN200-110).

  • Assay Conditions:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • Incubations are carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The inhibition of L-type calcium channels by this compound can impact various downstream signaling pathways. While specific pathways directly modulated by Praeruptorin A are still under investigation, its action is known to interfere with calcium-dependent signaling cascades. Other research has indicated that Praeruptorin A can inhibit the NF-κB signaling pathway, which is involved in inflammation.[2][3] Additionally, it has been shown to reduce metastasis of human hepatocellular carcinoma cells by targeting the ERK/MMP1 signaling pathway.[4] (+)-Praeruptorin A has also been found to activate the NO/cGMP signaling pathway, contributing to its vasorelaxant effects.[5]

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow_patch_clamp cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis cell_isolation Isolate single ventricular myocytes patch_clamp Establish whole-cell patch-clamp cell_isolation->patch_clamp voltage_protocol Apply voltage protocol patch_clamp->voltage_protocol drug_application Perfuse with Praeruptorin A voltage_protocol->drug_application measure_current Measure peak ICa drug_application->measure_current calculate_inhibition Calculate % inhibition measure_current->calculate_inhibition

Whole-Cell Patch Clamp Workflow

experimental_workflow_calcium_imaging cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis cell_culture Culture cells on coverslips dye_loading Load with calcium indicator cell_culture->dye_loading stimulation Induce calcium influx dye_loading->stimulation drug_application Apply Praeruptorin A stimulation->drug_application time_lapse Time-lapse fluorescence imaging drug_application->time_lapse measure_intensity Measure fluorescence intensity time_lapse->measure_intensity analyze_transients Analyze calcium transients measure_intensity->analyze_transients

Calcium Imaging Workflow

signaling_pathway praeruptorin_a This compound l_type_channel L-type Ca2+ Channel praeruptorin_a->l_type_channel inhibition ca_influx Ca2+ Influx l_type_channel->ca_influx decreased downstream_effectors Downstream Ca2+-dependent Signaling Cascades ca_influx->downstream_effectors modulation cellular_response Cellular Response (e.g., Vasodilation) downstream_effectors->cellular_response

Praeruptorin A Signaling Pathway

Conclusion

This compound is a promising natural product with well-documented activity as an L-type calcium channel blocker. The experimental protocols detailed in this guide provide a robust framework for its further investigation. Future research should focus on elucidating the specific downstream signaling pathways affected by its action and exploring its therapeutic potential in a wider range of physiological and pathological conditions. The continued application of advanced techniques such as patch-clamp electrophysiology, calcium imaging, and radioligand binding assays will be crucial in fully understanding the pharmacological profile of this potent compound.

References

The Anti-inflammatory Potential of (+/-)-Praeruptorin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+/-)-Praeruptorin A (PA), a pyranocoumarin (B1669404) compound isolated from the root of Peucedanum praeruptorum Dunn, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of PA. The primary mechanism of action involves the potent inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. By modulating this pathway, PA effectively reduces the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols and a clear visualization of the scientific data supporting the therapeutic potential of this compound.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data on the inhibitory effects of this compound on various inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

Inflammatory MediatorCell Line/ModelStimulantIC50 / Effective ConcentrationReference(s)
Nitric Oxide (NO)Rat HepatocytesInterleukin-1β (IL-1β)208 µM[1]
Nitric Oxide (NO)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Significant inhibition at 25 µg/mL[1]
Tumor Necrosis Factor-α (TNF-α)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Dose-dependent inhibition[2][3]
Interleukin-1β (IL-1β)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Dose-dependent inhibition[2][3]
Interleukin-6 (IL-6)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Dose-dependent inhibition[4]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Experimental ModelKey FindingsDosageReference(s)
DSS-induced Colitis in MiceAlleviated symptoms, reduced expression of inflammatory factors (IL-6, TNF-α), and repaired intestinal barrier function.Not specified[5]
Ischemia-Reperfusion in Rat HeartsDecreased NF-κB activity and down-regulated TNF-α expression.1.0 µmol/L[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

The primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the inhibitory action of PA.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p_IkBa p-IκBα NFkB NF-κB (p65/p50) p_IkBa->NFkB Degradation & Release of NF-κB NFkB_active NF-κB (p65/p50) NFkB->NFkB_active Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB_active->Inflammatory_Genes Transcription Nucleus Nucleus PraeruptorinA This compound PraeruptorinA->IKK Inhibition PraeruptorinA->p_IkBa Inhibition of Degradation

Inhibitory mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows used to assess the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assessment

In_Vitro_Workflow Cell_Culture RAW 264.7 Macrophage Culture Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Supernatant_Collection Collection of Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Griess_Assay Griess Assay for NO Supernatant_Collection->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Western_Blot Western Blot for Proteins (iNOS, COX-2, p-IκBα, NF-κB) Cell_Lysis->Western_Blot

Workflow for in vitro assessment of anti-inflammatory effects.

In Vivo Anti-inflammatory Assessment (DSS-induced Colitis Model)

In_Vivo_Workflow Animal_Model C57BL/6 Mice DSS_Induction Induction of Colitis with DSS Animal_Model->DSS_Induction PA_Treatment Treatment with This compound DSS_Induction->PA_Treatment Monitoring Monitoring of Clinical Signs (Weight loss, stool consistency, bleeding) PA_Treatment->Monitoring Sacrifice Sacrifice and Colon Collection Monitoring->Sacrifice Histology Histological Analysis (H&E Staining) Sacrifice->Histology Cytokine_Analysis Cytokine Analysis from Colon Tissue (ELISA/qPCR for TNF-α, IL-6) Sacrifice->Cytokine_Analysis

Workflow for in vivo assessment in a DSS-induced colitis model.

Experimental Protocols

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for protein analysis) and allow them to adhere overnight.[7]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[8]

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: Measures the concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant.

  • Procedure:

    • Collect 50 µL of culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[9]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a standard curve generated with sodium nitrite.[9]

3. Cytokine Production Assay (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay to quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples (culture supernatants), adding detection antibody, adding streptavidin-HRP, and adding substrate.[10][11]

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

4. Western Blot Analysis:

  • Principle: To detect and quantify the protein expression of iNOS, COX-2, and key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65).

  • Procedure:

    • After treatment, wash the cells in 6-well plates with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[12]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[12]

In Vivo Anti-inflammatory Assay: DSS-induced Colitis in Mice

1. Animal Model and Induction of Colitis:

  • Animals: 8-10 week old male C57BL/6 mice.

  • Induction: Administer 2-3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 consecutive days to induce acute colitis.[2][13]

2. Treatment with this compound:

  • Administer this compound orally (gavage) or intraperitoneally at the desired doses daily, starting from the first day of DSS administration.

3. Assessment of Colitis Severity:

  • Clinical Scoring: Monitor daily for changes in body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).[3]

  • Colon Length: At the end of the experiment, sacrifice the mice and measure the length of the colon (shortening of the colon is a marker of inflammation).[2]

4. Histological Analysis:

  • Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, and section.

  • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.

5. Cytokine Analysis from Colon Tissue:

  • Homogenize a portion of the colon tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA or quantify their mRNA expression using quantitative real-time PCR (qPCR).[5]

Conclusion

The data and methodologies presented in this technical guide underscore the potent anti-inflammatory effects of this compound. Its well-defined mechanism of action, centered on the inhibition of the NF-κB signaling pathway, and its demonstrated efficacy in both in vitro and in vivo models of inflammation, position it as a promising candidate for further investigation and development as a novel anti-inflammatory therapeutic agent. This guide provides a solid foundation of technical information to aid researchers and drug development professionals in their evaluation and potential advancement of this compound.

References

Chemical Identification of (+/-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on (+/-)-Praeruptorin A, focusing on its chemical identity. This document is intended for researchers, scientists, and professionals in drug development.

IUPAC Name

The formal IUPAC name for the racemic mixture of Praeruptorin A is [(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate .[1][2] This name delineates the specific stereochemistry of one of the enantiomers present in the racemic mixture.

Chemical Structure

The molecular structure of Praeruptorin A is characterized by a coumarin (B35378) backbone.

Diagram 1: Chemical Structure of this compound

A 2D representation of the chemical structure of Praeruptorin A.

Synonyms and Identifiers

For ease of reference in literature and databases, this compound is known by several synonyms and unique identifiers. These are crucial for comprehensive literature searches and material procurement.

Identifier Type Identifier Reference
Synonym DL-Praeruptorin A[1][3][4]
(±)-Praeruptorin A[3][5]
Praeruptorin A[3][4][6]
(+)-Pareruptorin A[4]
(-)-pareruptorin-A[1][4]
Praeruptorin ADL-Praeruptorin A[3]
Registry Number CAS Number: 73069-25-7[1][3][6]
Database ID PubChem CID: 38347601[1]
ChEMBL ID: CHEMBL3577347[1]
Other ID: CCRIS 7247[5]
Npc297472
SCHEMBL30350458
s9315
CCG-268477
FP42769
069P279
Systematic Name 2-Butenoic acid, 2-methyl-, (9S, 10S)-10-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H, 8H-[3]
(9R,10R)-10-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl (2Z)-2-methylbut-2-enoate[5]

References

An In-depth Technical Guide on the Solubility and Stability of (+/-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of (+/-)-Praeruptorin A, a coumarin (B35378) compound with significant biological activities, including calcium channel blocking effects. Given the limited publicly available quantitative data for this specific molecule, this guide also furnishes detailed, generalized experimental protocols for researchers to determine these critical parameters.

Introduction to this compound

This compound is a racemic mixture of a natural coumarin found in the roots of Peucedanum praeruptorum Dunn.[1]. It is recognized for its potential therapeutic effects, including anti-inflammatory and antihypertensive properties[2]. A thorough understanding of its solubility and stability is paramount for its development as a therapeutic agent, impacting everything from in vitro assay design to formulation and shelf-life determination.

Chemical and Physical Properties:

PropertyValueReference
Molecular FormulaC₂₁H₂₂O₇[3]
Molecular Weight386.40 g/mol [3]
AppearanceWhite crystal
XLogP33.1 - 4.18[3][4]

Solubility of this compound

The solubility of a compound is a critical factor influencing its bioavailability and formulation development. While comprehensive quantitative data for this compound is scarce, some information is available for specific solvents.

Quantitative Solubility Data:

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO)33.33 mg/mL (approx. 86.26 mM)Sonication may be required. Hygroscopic DMSO can affect solubility.[5]
Dimethyl Sulfoxide (DMSO)10 mM-[6]
Aqueous Formulation≥ 2.5 mg/mLPrepared by diluting a 25.0 mg/mL DMSO stock into a vehicle of PEG300, Tween-80, and saline.[5]

Qualitative Solubility and Enhancement Strategies: Like many coumarins, this compound is expected to be poorly soluble in water. The following strategies can be employed to enhance its aqueous solubility:

  • pH Adjustment: For ionizable compounds, modifying the pH can increase solubility. As a coumarin with ester functionalities, it may be susceptible to hydrolysis at non-neutral pH.[7]

  • Co-solvents: The use of water-miscible organic solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol (B145695) can improve the solubility of hydrophobic compounds.[7]

  • Excipients: Formulation with solubilizing agents like cyclodextrins or nanoparticles can enhance aqueous solubility and bioavailability.[7]

Stability of this compound

The stability of a drug substance determines its shelf-life, storage conditions, and degradation pathways. Limited specific stability data for this compound is available, but general guidelines for coumarins and specific storage recommendations exist.

Storage Recommendations:

FormConditionDurationNotesReference
Solid2°C to 8°C3 yearsStore in a dry, sealed container, protected from light.
In Solvent-80°C6 monthsProtect from light.[5]
In Solvent-20°C1 monthProtect from light.[5]

Factors Affecting Stability:

  • pH: Coumarins can be susceptible to pH-dependent degradation. The ester linkages in this compound are prone to hydrolysis, particularly under basic conditions, a reaction that has been used for structural modification purposes.[1][8][9]

  • Temperature: Elevated temperatures can accelerate degradation processes.[8]

  • Light: Photodegradation is a common issue for many natural products, and protection from light is recommended for this compound.[5]

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

This method determines the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of solid this compound to a series of vials each containing a different solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile). The excess solid should be visually apparent.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to stand to let undissolved solids settle. Centrifuge the samples at a high speed to pellet any remaining solid particles.

  • Sampling and Dilution: Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as the High-Performance Liquid Chromatography (HPLC) method described below.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility.

This protocol assesses the stability of this compound under various conditions (e.g., different pH values and temperatures).

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO). Prepare working solutions by diluting the stock solution into a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Incubation: Aliquot the working solutions into sealed, light-protected vials. Incubate these vials at various temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), withdraw an aliquot from each vial.

  • Sample Analysis: Immediately analyze the samples using a validated HPLC method to determine the remaining concentration of this compound. The appearance of new peaks in the chromatogram should be noted as potential degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

A reliable analytical method is crucial for accurate quantification in solubility and stability studies. An LC-MS/MS method has been reported for the pharmacokinetic analysis of Praeruptorin A and can be adapted for these studies.[10]

  • Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: A reverse-phase column, such as a Thermo BDS Hypersil C18 (2.1 mm × 50 mm, 2.4 µm), is suitable.[10]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous solution (e.g., 0.05% formic acid in water) and an organic solvent (e.g., acetonitrile) is effective.[10]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the coumarin ring, or MS detection for higher sensitivity and specificity.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Centrifuge to separate solid and liquid phases B->C D Withdraw and dilute supernatant C->D E Quantify concentration via HPLC D->E F Calculate solubility E->F

Workflow for Thermodynamic Solubility Determination.

G cluster_1 Solution Stability Assessment Workflow P1 Prepare solutions in buffers of varying pH P2 Incubate at different temperatures (e.g., 4, 25, 40°C) P1->P2 P3 Sample at multiple time points P2->P3 P4 Analyze samples by HPLC P3->P4 P5 Plot concentration vs. time P4->P5 P6 Determine degradation kinetics (k, t₁/₂) P5->P6

Workflow for Solution Stability Assessment.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not extensively documented in publicly available literature, this guide provides the currently known information and a clear path forward for researchers. By employing the detailed protocols for solubility and stability testing outlined herein, scientists and drug development professionals can generate the necessary data to support the advancement of this compound as a potential therapeutic agent. The use of a validated HPLC method is critical for obtaining reliable and reproducible results. Future studies should focus on systematically characterizing the solubility in a broader range of pharmaceutically relevant solvents and buffers, as well as thoroughly investigating its degradation pathways under various stress conditions.

References

Navigating the Therapeutic Potential of (+/-)-Praeruptorin A: An In-depth Technical Guide to its Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the bioavailability and pharmacokinetic profile of (+/-)-Praeruptorin A, a major bioactive pyranocoumarin (B1669404) isolated from the medicinal herb Peucedanum praeruptorum Dunn. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

This compound (PA) is a racemic mixture that has garnered significant interest for its potential therapeutic applications, particularly in the management of cardiovascular and respiratory conditions.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a therapeutic agent. This guide synthesizes the current scientific knowledge on the bioavailability and pharmacokinetics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex processes to facilitate a deeper understanding.

Bioavailability and Pharmacokinetics

The oral bioavailability of a drug is a key determinant of its clinical efficacy. Studies on this compound suggest that its systemic exposure following oral administration is influenced by its absorption characteristics and extensive first-pass metabolism.

Oral Absorption

In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, have shown that both dextrorotatory (d-PA) and levorotatory (l-PA) enantiomers of Praeruptorin A can rapidly traverse the cell monolayer, primarily through passive diffusion.[2] The absorptive apparent permeability coefficient (Papp) was determined to be in the range of 2.01–3.03 × 10⁻⁵ cm/s, indicating good intestinal permeability.[2]

Pharmacokinetic Parameters

Pharmacokinetic studies in rats have provided valuable insights into the disposition of this compound in vivo. Following intravenous administration, the compound is rapidly distributed and eliminated.[2] A comparative pharmacokinetic study in normal and acute lung injury (ALI) rats after oral administration of P. praeruptorum Dunn extracts revealed key pharmacokinetic parameters for Praeruptorin A.

Table 1: Pharmacokinetic Parameters of Praeruptorin A in Rats Following Oral Administration of Peucedanum praeruptorum Dunn Extract

ParameterNormal RatsALI Rats
Cmax (ng/mL)10.78 ± 1.9812.34 ± 2.13
Tmax (h)0.28 ± 0.080.26 ± 0.07
AUC(0-t) (ng·h/mL)21.45 ± 4.2325.87 ± 5.12
AUC(0-∞) (ng·h/mL)22.98 ± 4.5627.12 ± 5.34
t1/2 (h)1.87 ± 0.341.95 ± 0.41
Data sourced from Kang et al., 2017

Table 2: Intravenous Pharmacokinetic Parameters of dl-Praeruptorin A in Rats

Dose (mg/kg)t1/2 (min)
557.46
1060.87
2059.01
Data sourced from a 2011 study on the pharmacokinetics of dl-praeruptorin A.[2]

Metabolism and Excretion

Metabolism is a critical factor affecting the bioavailability and therapeutic efficacy of this compound. In vitro studies have shown that it undergoes stereoselective metabolism in both rat and human liver microsomes.[3] The primary metabolic pathways include hydrolysis and oxidation.[3] The cytochrome P450 (CYP) enzyme system, particularly CYP3A4 in humans, plays a significant role in its hepatic clearance.[4]

Excretion studies in rats following intravenous administration have shown that the total recovery of unchanged Praeruptorin A in bile, urine, and feces is very low, suggesting extensive metabolism and a significant liver first-pass effect.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.

Caco-2 Cell Permeability Assay

The transport of this compound across the intestinal epithelium was investigated using Caco-2 cell monolayers.

G cluster_prep Cell Culture cluster_exp Transport Experiment cluster_analysis Analysis Caco-2_Cells Caco-2 cells seeded on Transwell inserts Differentiation Cells differentiated for 21-23 days Caco-2_Cells->Differentiation TEER_Measurement Transepithelial electrical resistance (TEER) measurement to confirm monolayer integrity Differentiation->TEER_Measurement Drug_Application Application of this compound to apical (AP) or basolateral (BL) side TEER_Measurement->Drug_Application Incubation Incubation at 37°C Drug_Application->Incubation Sampling Sampling from receiver chamber at various time points Incubation->Sampling Quantification Quantification of Praeruptorin A by LC-MS/MS Sampling->Quantification Papp_Calculation Calculation of apparent permeability coefficient (Papp) Quantification->Papp_Calculation

Figure 1: Workflow of the Caco-2 cell permeability assay.
In Vivo Pharmacokinetic Study in Rats

The oral pharmacokinetic profile of Praeruptorin A was determined in rats.

G Animal_Model Sprague-Dawley Rats (Normal and ALI models) Drug_Admin Oral administration of Peucedanum praeruptorum Dunn extract Animal_Model->Drug_Admin Blood_Collection Serial blood sampling from the jugular vein at predefined time points Drug_Admin->Blood_Collection Plasma_Processing Plasma separation by centrifugation Blood_Collection->Plasma_Processing Sample_Analysis Quantification of Praeruptorin A in plasma by LC-MS/MS Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic parameter calculation (Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Analysis

Figure 2: Experimental workflow for the in vivo pharmacokinetic study.
Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Praeruptorin A in rat plasma.

  • Chromatographic Separation: A C18 reversed-phase column was used with a mobile phase consisting of methanol (B129727) and water.

  • Mass Spectrometry: Detection was performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).

Signaling Pathways and Drug Interactions

This compound has been shown to interact with various biological pathways. It can activate the constitutive androstane (B1237026) receptor (CAR), which in turn upregulates the expression of multidrug resistance-associated protein 2 (MRP2), a transporter involved in drug efflux.[5] This suggests a potential for herb-drug interactions.

G cluster_pathway CAR-mediated MRP2 Upregulation Praeruptorin_A This compound CAR Constitutive Androstane Receptor (CAR) Praeruptorin_A->CAR Activates MRP2_mRNA MRP2 mRNA CAR->MRP2_mRNA Upregulates transcription MRP2_Protein MRP2 Protein MRP2_mRNA->MRP2_Protein Translation Drug_Efflux Increased Drug Efflux MRP2_Protein->Drug_Efflux Leads to

Figure 3: Signaling pathway of this compound-mediated MRP2 upregulation.

Conclusion

The available data indicate that this compound possesses favorable intestinal permeability but is subject to extensive metabolism, which likely contributes to its low oral bioavailability. The pharmacokinetic profile is characterized by rapid absorption and elimination. Future research should focus on strategies to enhance the oral bioavailability of this compound, such as the use of novel drug delivery systems or co-administration with metabolic inhibitors, to unlock its full therapeutic potential. Further investigation into its potential for drug-drug interactions is also warranted. This technical guide serves as a foundational resource for researchers and drug developers in their efforts to advance the clinical application of this promising natural compound.

References

Methodological & Application

Synthesis of (+/-)-Praeruptorin A Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of (+/-)-Praeruptorin A derivatives. It includes experimental procedures, quantitative data on their biological activities, and visualizations of their mechanisms of action.

Praeruptorin A, a pyranocoumarin (B1669404) isolated from the root of Peucedanum praeruptorum Dunn, and its derivatives have garnered significant interest in medicinal chemistry due to their potential as calcium channel blockers and agents that can reverse multidrug resistance (MDR) in cancer cells. This document outlines the semi-synthesis of various this compound derivatives, summarizes their structure-activity relationships (SAR), and details their effects on key biological pathways.

I. Synthetic Methodologies

The primary route for generating a diverse library of this compound derivatives involves the semi-synthesis from the naturally occurring (+)-praeruptorin A. The general strategy employs a two-step process: basic hydrolysis of the ester groups at the C-3' and C-4' positions of the khellactone (B107364) core, followed by re-acylation with various carboxylic acids.

Experimental Protocol: General Procedure for the Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives

This protocol describes the synthesis of a series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives, which are analogues of Praeruptorin A.

Step 1: Synthesis of 4-Methylseselin (1)

  • To a solution of 4-methyl-7-hydroxycoumarin (10 mmol), potassium carbonate (25 mmol), and potassium iodide (10 mmol) in 20 mL of DMF, add an excess of 3-chloro-3-methyl-1-butyne (B142711) (6 mL).

  • Heat the mixture to 70-80 °C for 3-4 days.

  • After cooling, filter the solid potassium carbonate.

  • Pour the brown filtrate into ethyl acetate, wash with water three times, and dry over anhydrous sodium sulfate.

Step 2: Asymmetric Dihydroxylation to Yield 4-Methyl-(3'S,4'S)-cis-Khellactone (2)

  • Add compound 1 (1 mmol) to a solution of osmium tetroxide (0.04 mmol) and N-methylmorpholine-N-oxide monohydrate (1.1 mmol) in a 10:3:1 mixture of t-BuOH-THF-H₂O (10 mL).

  • Stir the mixture for 24 hours at room temperature.

  • Add a saturated sodium bisulfite solution (80 mL) and continue stirring for 2 hours.

  • Extract the mixture with dichloromethane (B109758) (2 x 40 mL).

  • Purify the crude product by column chromatography (petroleum ether/acetone, 5:1) to afford the pure diol 2 .[1]

Step 3: Acylation to Synthesize 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives (3a-o)

  • To a solution of the crude diol 2 (0.5 mmol) in 10 mL of anhydrous dichloromethane, add the desired carboxylic acid (2-6 mmol).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 2 mmol) and 4-dimethylaminopyridine (B28879) (DMAP, 0.064 mmol).

  • Heat the mixture to reflux until the reaction is complete, as monitored by TLC.

  • After cooling to room temperature, filter the reaction mixture.

  • Separate and purify the filtrate by column chromatography (petroleum ether/acetone, 10:1) to obtain the pure target compounds 3a-o .[1]

II. Quantitative Data and Structure-Activity Relationship (SAR)

The biological activity of synthesized Praeruptorin A derivatives has been evaluated against various cancer cell lines and for their ability to reverse multidrug resistance. The following tables summarize the key quantitative data.

Table 1: Cytotoxic Activity of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives against Human Cancer Cell Lines. [1]

CompoundHEPG-2 (IC₅₀, μM)SGC-7901 (IC₅₀, μM)LS174T (IC₅₀, μM)
3a 8.5129.65> 50
Cisplatin 10.2312.8715.43

IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50%.

Table 2: Reversal of P-glycoprotein-Mediated Multidrug Resistance by Praeruptorin A Derivatives.

CompoundCell LineFold Reversal
PFC (10 µM) HCT-116/BCRP13.8
Ko143 (1 µM) HCT-116/BCRP10.1

Fold reversal is calculated by dividing the IC₅₀ of the anticancer drug in the absence of the reversing agent by the IC₅₀ in the presence of the agent.[2]

Structure-Activity Relationship (SAR) studies have revealed several key insights:

  • Aromatic acyloxy groups at the C-3' and C-4' positions contribute more to MDR reversal activity than linear or branched aliphatic acyloxy groups.

  • Compounds with aromatic acyloxy groups at the C-3' and C-4' positions in a cis-configuration exhibit higher MDR reversal potency than their trans-isomers.

  • 3,4-dimethoxy substituted aromatic acyloxy groups are particularly effective for enhancing the MDR reversing activity of these pyranocoumarins.

III. Mechanisms of Action: Signaling Pathways and Molecular Interactions

Praeruptorin A derivatives exert their biological effects through at least two distinct mechanisms: reversal of P-glycoprotein-mediated multidrug resistance and blockade of voltage-gated calcium channels.

A. Reversal of P-glycoprotein (P-gp) Mediated Multidrug Resistance

Many cancer cells develop resistance to chemotherapy by overexpressing the P-glycoprotein (P-gp) efflux pump, which actively removes anticancer drugs from the cell. Certain Praeruptorin A derivatives, such as (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone (DCK), have been shown to reverse this resistance.[3]

DCK increases the intracellular accumulation of chemotherapeutic agents like doxorubicin (B1662922) without altering the expression level of P-gp.[3] Mechanistic studies suggest that DCK acts as a non-competitive inhibitor of P-gp's ATPase activity. It is proposed that DCK binds to an allosteric site on P-gp, distinct from the substrate-binding site, thereby hindering the conformational changes necessary for drug efflux.[3]

P_gp_Inhibition cluster_cell P-gp Mediated Drug Efflux cluster_inhibition Inhibition by Praeruptorin A Derivative Pgp P-glycoprotein (P-gp) Drug Anticancer Drug Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Cellular_Target Cellular Target (e.g., DNA) Drug->Pgp Binds to substrate site Drug->Cellular_Target Induces Apoptosis DCK Praeruptorin A Derivative (e.g., DCK) DCK->Pgp Binds to allosteric site ATP ATP ATP->Pgp Hydrolysis provides energy Pgp_inhibited P-glycoprotein (P-gp) (Inhibited Conformation) Drug_retained Anticancer Drug (Retained) Drug_retained->Pgp_inhibited Binding inhibited Cellular_Target_apoptosis Cellular Target (Apoptosis) Drug_retained->Cellular_Target_apoptosis Induces Apoptosis DCK_bound Praeruptorin A Derivative DCK_bound->Pgp_inhibited Allosteric Inhibition ATP_no_hydrolysis ATP ATP_no_hydrolysis->Pgp_inhibited Hydrolysis inhibited

Figure 1. Mechanism of P-gp inhibition by Praeruptorin A derivatives.

B. Calcium Channel Blockade

Praeruptorin A and its derivatives have been shown to possess calcium channel blocking activity. Voltage-gated calcium channels (VGCCs) are crucial for various physiological processes, including muscle contraction and neurotransmitter release. By blocking these channels, Praeruptorin A derivatives can induce vasodilation and other cardiovascular effects. The exact molecular interactions with VGCCs are still under investigation, but it is hypothesized that they bind to the channel protein, thereby preventing the influx of calcium ions into the cell.

Calcium_Channel_Blockade cluster_membrane Cell Membrane VGCC_open Voltage-Gated Calcium Channel (Open) Ca_in Ca²⁺ VGCC_open->Ca_in VGCC_closed Voltage-Gated Calcium Channel (Blocked) Praeruptorin_A Praeruptorin A Derivative Praeruptorin_A->VGCC_closed Blocks Channel Response Cellular Response (e.g., Muscle Contraction) Ca_in->Response Ca_out Ca²⁺ Ca_out->VGCC_open Influx Ca_out->VGCC_closed Influx Prevented

Figure 2. Inhibition of voltage-gated calcium channels.

IV. Conclusion

The semi-synthesis of this compound derivatives offers a promising avenue for the development of novel therapeutic agents, particularly in the fields of oncology and cardiovascular disease. The detailed protocols and structure-activity relationship data presented here provide a solid foundation for researchers to design and synthesize new analogues with improved potency and selectivity. Further investigation into the total synthesis of the Praeruptorin A scaffold and a more detailed elucidation of the molecular interactions with their biological targets will be crucial for advancing these compounds toward clinical applications.

References

HPLC method for (+/-)-Praeruptorin A quantification

Author: BenchChem Technical Support Team. Date: December 2025

An optimized and validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of (+/-)-Praeruptorin A in various matrices, particularly for pharmacokinetic and metabolic studies. This application note provides a detailed protocol for the determination of Praeruptorin A, primarily in plasma samples, based on established and validated methodologies. The methods described herein utilize both HPLC with UV detection and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.

Principle of the Method

The quantification of Praeruptorin A is achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. Praeruptorin A, being a relatively nonpolar molecule, is retained on the column and then eluted by the mobile phase. Detection is subsequently performed by a UV detector or, for higher sensitivity and specificity, a mass spectrometer. The concentration of Praeruptorin A in a sample is determined by comparing its peak area to that of a calibration curve constructed from known concentrations of a reference standard.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and UV or Mass Spectrometer detector.

    • Reversed-phase C18 column (e.g., XTerra™ RP18, 150 mm x 4.6 mm, 5 µm or Thermo BDS Hypersil C18, 50 mm x 2.1 mm, 2.4 µm).[1][2]

    • Data acquisition and processing software.

    • Vortex mixer.

    • Centrifuge.

    • Nitrogen evaporator.

    • Analytical balance.

    • Volumetric flasks and pipettes.

  • Reagents:

    • This compound reference standard.

    • Internal Standard (IS), e.g., Diazepam or Osthole.[1][3]

    • HPLC-grade Methanol (B129727).

    • HPLC-grade Acetonitrile.

    • HPLC-grade water.

    • Formic acid (optional, for LC-MS).[2]

    • Chloroform (B151607) or Methyl tert-butyl ether (for extraction).[1][3]

    • Blank biological matrix (e.g., rat plasma).[1]

Experimental Protocols

Two primary methods are detailed below: a highly sensitive LC-MS/MS method suitable for pharmacokinetic studies in plasma and a general HPLC-UV method adapted from a similar compound.

Protocol 1: LC-MS/MS Method for Praeruptorin A in Rat Plasma

This protocol is optimized for high sensitivity and is ideal for determining low concentrations of Praeruptorin A in biological fluids.[1]

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve Praeruptorin A reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Working Standard Solutions: Serially dilute the stock solution with methanol or mobile phase to prepare working standards for the calibration curve (e.g., 2.5–2500.0 ng/mL).[1]

  • Internal Standard (IS) Solution: Prepare a stock solution of Diazepam in methanol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 100 µL of plasma sample into a centrifuge tube.

    • Add a specific volume of the IS working solution.

    • Add 3 mL of chloroform and vortex for 5 minutes to extract the analyte.[1]

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[3]

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Centrifuge again and inject an aliquot (e.g., 10 µL) into the HPLC system.[1]

2. Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: XTerra™ RP18 (150 mm x 4.6 mm, 5 µm) maintained at 30°C.[1]

  • Mobile Phase: Methanol and water (75:25, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Mass Spectrometer: API 3200 Q TRAP with an ESI source in positive ion mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM).

    • Praeruptorin A: m/z 408.9 → 227.0.[1]

    • Diazepam (IS): m/z 285.9 → 194.0.[1]

Protocol 2: HPLC-UV Method for Praeruptorin A Quantification

This protocol is adapted from a method for Praeruptorin D, a structurally similar pyranocoumarin, and is suitable for general quantification where high sensitivity is not the primary requirement.[3][4]

1. Preparation of Standard and Sample Solutions:

  • Follow the same procedure for preparing standard stock and working solutions as in Protocol 1.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add 45 µL of 8.25% perchloric acid to precipitate proteins.[5]

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 rpm for 15 minutes.

    • Collect the clear supernatant and inject an aliquot (e.g., 20 µL) into the HPLC system.[5]

2. Chromatographic Conditions:

  • HPLC Column: Reversed-phase C18 column.[3][4]

  • Mobile Phase: Methanol and water (75:25, v/v).[3][4]

  • Flow Rate: 0.8 mL/min.[3][4]

  • Detection Wavelength: 323 nm.[3][4]

  • Injection Volume: 20 µL.[3]

Data Presentation: Summary of HPLC Methods and Validation

The following table summarizes the key parameters and validation data from different established methods for Praeruptorin A and its analogue.

ParameterMethod 1 (LC-MS/MS for Praeruptorin A)Method 2 (LC-MS/MS for Praeruptorin A)Method 3 (HPLC-UV for Praeruptorin D)
Column XTerra™ RP18 (150 x 4.6mm, 5µm)[1]Thermo BDS Hypersil C18 (50 x 2.1mm, 2.4µm)Reversed-phase C18[3][4]
Mobile Phase Methanol:Water (75:25, v/v)[1]Acetonitrile and 0.05% Formic Acid in WaterMethanol:Water (75:25, v/v)[3][4]
Flow Rate 1.0 mL/min[1]Not Specified0.8 mL/min[3][4]
Detection ESI-MS/MS (MRM: 408.9 → 227.0)[1]ESI-MS/MS (Positive Ion Mode)UV at 323 nm[3][4]
Linearity Range 2.5 - 2500.0 ng/mL[1]0.99 - 990.0 ng/mLNot Specified
Correlation (r²) > 0.999[1]> 0.99Not Specified
LLOQ 2.5 ng/mL[1]0.99 ng/mL[2]Not Specified
Precision (RSD%) < 11.0% (Intra- & Inter-day)[1]< 14.05% (Intra- & Inter-batch)[2]< 11.25% (Intra- & Inter-day)[3]
Accuracy 90.2% - 96.3%[1]89.39% - 109.50%[2]-11.03% to 10.19% (as range)[3]
Recovery > 79.2%[1]76.35% - 89.58%[2]Not Specified
Internal Standard Diazepam[1]Not SpecifiedOsthole[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Praeruptorin A in a biological matrix using an HPLC-based method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Data Processing cluster_quant Quantification Sample 1. Biological Sample (e.g., Rat Plasma) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Extraction (LLE or Protein Precipitation) Spike->Extract Dry 4. Evaporation (If Applicable) Extract->Dry Reconstitute 5. Reconstitution in Mobile Phase Dry->Reconstitute Inject 6. Inject Sample into HPLC System Reconstitute->Inject Processed Sample Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Detect 8. Detection (MS/MS or UV) Separate->Detect Integrate 9. Peak Integration & Data Acquisition Detect->Integrate Chromatographic Data Calibrate 10. Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify 11. Calculate Analyte Concentration Calibrate->Quantify

Caption: Workflow for Praeruptorin A quantification by HPLC.

References

Application Notes and Protocols for (+/-)-Praeruptorin A in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Praeruptorin A (PA) is a natural pyranocoumarin (B1669404) compound isolated from the root of Peucedanum praeruptorum Dunn, a plant utilized in traditional Chinese medicine.[1][2] Recent preclinical studies have highlighted its significant therapeutic potential, demonstrating anti-inflammatory, anti-cancer, and anti-osteoclastogenic properties.[3][4][5] These activities are primarily attributed to its modulation of key cellular signaling pathways, including NF-κB and MAPK. This document provides detailed application notes and experimental protocols for the use of this compound in various cell culture assays to facilitate further research into its mechanism of action and therapeutic applications.

Data Presentation

Anti-inflammatory Activity of this compound
Cell LineModelAssayEffective Concentration/IC50Observed EffectsCitation(s)
RAW 264.7 MacrophagesPoly (I:C)-induced inflammationCell Viability1-5 µM (no significant effect), 6-7 µM (significant inhibition)Dose-dependent effect on cell viability.[6]
RAW 264.7 MacrophagesPoly (I:C)-induced inflammationELISA, qRT-PCR, Western Blot1-5 µMInhibition of IL-1β, HMOX1, PTGS2, and Abca1 expression; Inhibition of NF-κB pathway activation.[6]
RAW 264.7 MacrophagesLPS-induced inflammationGriess Assay, ELISASignificant inhibition at 25 µg/mLInhibition of nitric oxide (NO), IL-1β, and TNF-α production.[3][7]
Rat HepatocytesIL-1β-stimulated inflammationGriess AssayIC50: 208 µMInhibition of nitric oxide (NO) production.[8]
Anti-cancer Activity of this compound
Cell LineCancer TypeAssayEffective ConcentrationObserved EffectsCitation(s)
HeLa, SiHaCervical CancerCell Proliferation, Colony Formation, Migration, Invasion20 µMInhibition of cell proliferation, migration, and invasion; Suppression of ERK1/2 signaling and MMP-2 expression.[4]
Huh-7, SK-Hep-1, PLC/PRF/5Hepatocellular CarcinomaCell Viability, Cell Cycle, Migration, InvasionNot specified to induce cytotoxicityInhibition of migration and invasion; Downregulation of MMP1 and activation of ERK signaling.[9]
Non-Small Cell Lung Cancer (NSCLC) cellsNon-Small Cell Lung CancerCell Proliferation, Apoptosis, InvasionNot specified (Praeruptorin C showed more significant effects)Praeruptorin A had less effect compared to Praeruptorin C in inducing cytotoxicity and cell cycle arrest.[10]
Anti-osteoclastogenic Activity of this compound
Cell LineModelAssayEffective ConcentrationObserved EffectsCitation(s)
Bone Marrow-Derived Macrophages (BMMs)RANKL-induced osteoclast differentiationTRAP Staining, TRAP Activity Assay>10 µMInhibition of TRAP-positive multinucleated cell formation and TRAP activity.[11]
PreosteoclastsRANKL-induced migration/fusionMigration Assay, qRT-PCRNot specifiedInhibition of preosteoclast migration and fusion; Inhibition of Ca2+/calmodulin signaling.[12][13]
Bone Marrow-Derived Macrophages (BMMs)RANKL-induced signalingWestern BlotNot specifiedAttenuation of RANKL-induced phosphorylation of p38 and Akt.[11]

Experimental Protocols

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

This protocol details the investigation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (dissolved in DMSO)

  • LPS (Lipopolysaccharide) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-1β

  • Reagents and equipment for Western Blot and qRT-PCR

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO and cytokine analysis) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an untreated control group.

  • Nitric Oxide (NO) Production Assay: After incubation, collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent in a 96-well plate. Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Cytokine Analysis (ELISA): Measure the concentrations of TNF-α and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, IκB-α, and NF-κB p65, followed by HRP-conjugated secondary antibodies. Visualize bands using a chemiluminescence detection system.

  • qRT-PCR Analysis: Isolate total RNA from the cells and synthesize cDNA. Perform quantitative real-time PCR using primers for iNOS, TNF-α, and IL-1β to measure their mRNA expression levels.

Cell Viability and Anti-Proliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.[7]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Appropriate complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Osteoclast Differentiation Assay

This protocol is designed to evaluate the inhibitory effect of this compound on RANKL-induced osteoclastogenesis from bone marrow-derived macrophages (BMMs).[5][11]

Materials:

  • Bone marrow cells from mice

  • α-MEM (Minimum Essential Medium Alpha Modification)

  • FBS

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

  • This compound

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

Procedure:

  • BMM Preparation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in α-MEM with 10% FBS and M-CSF (e.g., 30 ng/mL) for 3 days to generate BMMs.

  • Osteoclast Differentiation: Seed the BMMs into 96-well plates. Induce osteoclast differentiation by treating the cells with M-CSF and RANKL (e.g., 50 ng/mL) in the presence of various concentrations of this compound for 4-5 days.

  • TRAP Staining: After incubation, fix the cells and stain for TRAP activity using a commercially available kit.

  • Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) under a microscope.

Visualizations

Signaling Pathways

cluster_0 Anti-inflammatory Signaling LPS LPS / Poly(I:C) IKK IKK LPS->IKK PA This compound PA->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (iNOS, TNF-α, IL-1β) Nucleus->Inflammatory_Genes activates transcription of

Caption: Inhibition of the NF-κB signaling pathway by this compound.

cluster_1 Anti-osteoclastogenic Signaling RANKL RANKL p38 p38 RANKL->p38 Akt Akt RANKL->Akt PA This compound PA->p38 inhibits PA->Akt inhibits c_Fos c-Fos p38->c_Fos Akt->c_Fos NFATc1 NFATc1 c_Fos->NFATc1 Osteoclast_Genes Osteoclast-specific Genes NFATc1->Osteoclast_Genes induces

Caption: Inhibition of p38/Akt-c-Fos-NFATc1 signaling by this compound.

Experimental Workflows

cluster_2 MTT Assay Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Incubate for 24/48/72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for assessing cell viability using the MTT assay.

cluster_3 Osteoclast Differentiation Workflow H Isolate and culture Bone Marrow Macrophages (BMMs) I Induce differentiation with M-CSF and RANKL H->I J Co-treat with This compound I->J K Incubate for 4-5 days J->K L Fix and stain for TRAP activity K->L M Count TRAP-positive multinucleated cells L->M

Caption: Workflow for the osteoclast differentiation assay.

References

Application Notes and Protocols for In Vivo Studies Using (+/-)-Praeruptorin A in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of (+/-)-Praeruptorin A (PA), a bioactive pyranocoumarin. The following sections detail its therapeutic potential in various disease models, present quantitative data from preclinical studies, and offer detailed experimental protocols. Additionally, key signaling pathways modulated by PA are illustrated to provide a deeper understanding of its mechanism of action.

Therapeutic Applications of this compound

This compound has demonstrated significant therapeutic effects in a range of animal models, highlighting its potential for drug development. Key areas of investigation include:

  • Anti-inflammatory Effects: PA has been shown to ameliorate symptoms in a mouse model of ulcerative colitis by reducing inflammatory cytokine levels and protecting the intestinal barrier.

  • Cardioprotective Effects: In rat models of myocardial ischemia-reperfusion injury, PA exhibits cardioprotective properties by attenuating inflammation and apoptosis.

  • Vasodilation: PA induces endothelium-dependent vasorelaxation in isolated rat thoracic aorta, suggesting its potential as an antihypertensive agent.

  • Neuroprotection: A related compound, Praeruptorin C, has shown neuroprotective effects in a mouse model of Huntington's disease, indicating a potential therapeutic avenue for neurodegenerative disorders.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies investigating the efficacy of this compound and its analogues.

Table 1: Praeruptorin A in a Mouse Model of Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis

ParameterControl GroupDSS GroupPA + DSS Group
Animal Model C57BL/6 miceC57BL/6 miceC57BL/6 mice
Inducing Agent Purified water3% DSS in drinking water for 7 days3% DSS in drinking water for 7 days
Praeruptorin A Dosage N/AVehicle30 mg/kg via intragastric administration
Key Findings Normal colon length and histologySignificant weight loss, colon shortening, and histological damageAlleviation of weight loss, restoration of colon length, and reduced histological damage[1]
Biochemical Markers Baseline levels of inflammatory cytokinesIncreased expression of IL-6 and TNF-αSignificantly downregulated expression of IL-6 and TNF-α[1]

Table 2: Praeruptorin A in a Rat Model of Myocardial Ischemia-Reperfusion (I/R) Injury

ParameterSham GroupI/R GroupPA + I/R Group
Animal Model Sprague-Dawley ratsSprague-Dawley ratsSprague-Dawley rats
Procedure Open-chest surgery without I/R30 min ischemia followed by 120 min reperfusionPraeruptorin A administered before reperfusion
Praeruptorin A Dosage N/AVehicle1.0 µmol/L
Key Findings Normal cardiac functionSignificant myocardial infarct size and poor cardiac functionReduced infarct size and improved cardiac function
Biochemical Markers Baseline NF-κB activity and TNF-α levelsIncreased NF-κB activity and TNF-α expressionDecreased NF-κB activity and down-regulated TNF-α expression

Table 3: Praeruptorin A in an Ex Vivo Rat Model of Vasodilation

ParameterExperimental Conditions
Animal Model Male Wistar rats
Tissue Preparation Isolated thoracic aorta rings
Pre-contraction Agent Phenylephrine (B352888) (1 µM)
Praeruptorin A Concentration 10⁻⁸ to 10⁻⁴ M
Key Findings Dose-dependent relaxation of aortic rings[2]
Mechanism of Action Endothelium-dependent, involving the NO-cGMP pathway and inhibition of Ca²⁺ influx[2][3]

Table 4: Praeruptorin C in a Mouse Model of 3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease

ParameterControl Group3-NP GroupPra-C + 3-NP Group
Animal Model C57BL/6 miceC57BL/6 miceC57BL/6 mice
Inducing Agent Saline injection3-NP injection (10 mg/kg, i.p.) for 5 days3-NP injection (10 mg/kg, i.p.) for 5 days
Praeruptorin C Dosage N/AVehicle1.5 and 3.0 mg/kg for 3 days
Key Findings Normal motor functionSignificant motor deficits and depression-like behaviorAlleviated motor deficits and reduced depression-like behavior
Biochemical Markers Baseline levels of BDNF, DARPP32Reduced levels of BDNF, DARPP32Upregulated BDNF and DARPP32 in the striatum

Experimental Protocols

Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Mice

1. Animal Model and Acclimatization:

  • Use male C57BL/6 mice (8-10 weeks old, weighing 20-25 g).

  • House the mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment.

  • Provide free access to standard chow and purified water.[1]

2. Induction of Colitis:

  • Prepare a 3% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in purified water.

  • Administer the 3% DSS solution as the sole source of drinking water for 7 consecutive days.[1]

  • The control group receives purified water only.

3. Praeruptorin A Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Administer PA at a dose of 30 mg/kg body weight via intragastric gavage once daily for the 7 days of DSS treatment.[1]

  • The DSS group receives the vehicle only.

4. Assessment of Colitis Severity:

  • Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • At the end of the experiment (day 8), euthanize the mice and collect the colon.

  • Measure the colon length from the cecum to the anus.

  • Fix a portion of the distal colon in 10% neutral buffered formalin for histological analysis (H&E staining).

  • Homogenize another portion of the colon for the measurement of inflammatory markers (e.g., IL-6, TNF-α) by ELISA or qPCR.

Protocol 2: Myocardial Ischemia-Reperfusion (I/R) Injury in Rats (Langendorff Model)

1. Animal Preparation:

  • Use male Sprague-Dawley rats (250-300 g).

  • Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).

  • Administer heparin (500 IU/kg, i.p.) to prevent blood clotting.

2. Heart Isolation and Perfusion:

  • Perform a thoracotomy and rapidly excise the heart.

  • Immediately place the heart in ice-cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 11 glucose).

  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O₂ and 5% CO₂ at 37°C and a constant pressure of 80 mmHg.[4]

3. Ischemia-Reperfusion Protocol:

  • Allow the heart to stabilize for 20 minutes.

  • Induce global ischemia by stopping the perfusion for 30 minutes.

  • Initiate reperfusion by restoring the flow for 120 minutes.

  • For the treatment group, administer this compound (1.0 µmol/L) into the perfusion buffer at the onset of reperfusion.

4. Assessment of Cardiac Injury:

  • Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment using a pressure transducer inserted into the left ventricle.

  • At the end of reperfusion, perfuse the heart with 1% triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarct area.

  • Homogenize heart tissue to measure biochemical markers of inflammation (e.g., NF-κB, TNF-α) and apoptosis.

Protocol 3: Vasodilation in Isolated Rat Thoracic Aorta

1. Tissue Preparation:

  • Use male Wistar rats (200-250 g).

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue.[2]

  • Cut the aorta into rings of 2-3 mm in length.

2. Organ Bath Setup:

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ and 5% CO₂.[2]

  • Connect the rings to an isometric force transducer to record changes in tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

3. Vasodilation Assay:

  • Pre-contract the aortic rings with phenylephrine (1 µM) or KCl (60 mM).

  • Once a stable contraction is achieved, add cumulative concentrations of this compound (10⁻⁸ to 10⁻⁴ M) to the organ bath.

  • Record the relaxation response at each concentration.

  • To investigate the mechanism, incubate some rings with inhibitors such as L-NAME (NOS inhibitor) or indomethacin (B1671933) (COX inhibitor) before pre-contraction.[2][3]

4. Calcium Influx Assay:

  • To assess the effect on calcium channels, incubate the aortic rings in a calcium-free, high-potassium Krebs solution to depolarize the smooth muscle cells.

  • Add cumulative concentrations of CaCl₂ to induce contraction in the presence and absence of Praeruptorin A to evaluate its inhibitory effect on calcium influx.[2]

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions such as ulcerative colitis and myocardial ischemia-reperfusion, various stimuli, including inflammatory cytokines (e.g., TNF-α) and reactive oxygen species (ROS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process liberates the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (e.g., IL-6, TNF-α), chemokines, and adhesion molecules, thereby perpetuating the inflammatory response.[4][5] Praeruptorin A has been shown to prevent the degradation of IκBα, thus sequestering NF-κB in the cytoplasm and inhibiting the transcription of its target genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, ROS) IKK IKK Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa_P P-IκBα IkBa->IkBa_P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation Praeruptorin_A This compound Praeruptorin_A->IkBa_P Inhibits Degradation DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α, etc.) DNA->Pro_inflammatory_Genes Transcription

Inhibitory effect of this compound on the NF-κB signaling pathway.
Modulation of the ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinase (ERK1/2) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases. The canonical activation of this pathway begins with the activation of a receptor tyrosine kinase (RTK) by a growth factor. This leads to the activation of the small GTPase Ras, which in turn activates a kinase cascade involving Raf, MEK1/2, and finally ERK1/2. Activated (phosphorylated) ERK1/2 can then translocate to the nucleus and phosphorylate various transcription factors, such as c-Fos, Elk-1, and c-Myc, leading to the expression of genes involved in cell growth and survival. In some contexts, ERK1/2 activation can also contribute to inflammatory responses.[2] Praeruptorin A has been shown to modulate ERK1/2 signaling, which may contribute to its therapeutic effects.

ERK12_Pathway cluster_extracellular_erk Extracellular cluster_membrane Cell Membrane cluster_cytoplasm_erk Cytoplasm cluster_nucleus_erk Nucleus Growth_Factor Growth Factor / Mitogen RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds to Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK12 MEK1/2 Raf->MEK12 Phosphorylates ERK12 ERK1/2 MEK12->ERK12 Phosphorylates pERK12 P-ERK1/2 ERK12->pERK12 pERK12_n P-ERK1/2 pERK12->pERK12_n Translocation Praeruptorin_A_erk This compound Praeruptorin_A_erk->pERK12 Modulates Transcription_Factors Transcription Factors (c-Fos, Elk-1, c-Myc) pERK12_n->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Induces

Modulation of the ERK1/2 signaling pathway by this compound.
Calcium Channel Blockade and Vasodilation

The vasodilatory effect of this compound is partly attributed to its ability to block L-type calcium channels in vascular smooth muscle cells.[2][3] The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By inhibiting this influx, PA reduces the intracellular calcium concentration, leading to smooth muscle relaxation and vasodilation. This action is complemented by its endothelium-dependent effects, which involve the release of nitric oxide (NO) and subsequent activation of the cGMP pathway.

Calcium_Channel_Blockade cluster_vsmc Vascular Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction Leads to Vasodilation Vasodilation Praeruptorin_A_ca This compound Praeruptorin_A_ca->Ca_channel Blocks Praeruptorin_A_ca->Vasodilation Promotes

Mechanism of vasodilation via calcium channel blockade by this compound.

Experimental Workflow Overviews

The following diagrams illustrate the general workflows for the described in vivo studies.

Colitis_Workflow cluster_workflow1 Ulcerative Colitis Model Workflow A Animal Acclimatization (C57BL/6 Mice, 1 week) B Induction of Colitis (3% DSS in drinking water, 7 days) A->B C Praeruptorin A Administration (30 mg/kg, i.g., daily) B->C D Monitoring (Body weight, DAI) C->D E Euthanasia and Sample Collection (Day 8) D->E F Analysis (Colon length, Histology, Cytokines) E->F

Experimental workflow for the DSS-induced ulcerative colitis model.

IR_Workflow cluster_workflow2 Myocardial I/R Model Workflow (Langendorff) G Animal Preparation (Sprague-Dawley Rat, Anesthesia) H Heart Isolation and Perfusion (Langendorff Apparatus) G->H I Stabilization (20 min) H->I J Global Ischemia (30 min) I->J K Reperfusion with/without Praeruptorin A (120 min) J->K L Functional and Biochemical Analysis (Cardiac function, Infarct size, NF-κB) K->L

Experimental workflow for the myocardial ischemia-reperfusion model.

Vaso_Workflow cluster_workflow3 Vasodilation Assay Workflow (Organ Bath) M Tissue Preparation (Rat Thoracic Aorta Rings) N Organ Bath Setup and Equilibration (60-90 min) M->N O Pre-contraction (Phenylephrine or KCl) N->O P Cumulative Addition of Praeruptorin A O->P Q Data Recording and Analysis (Relaxation Response) P->Q

Experimental workflow for the ex vivo vasodilation assay.

References

Application Notes and Protocols: (+/-)-Praeruptorin A as a Tool for Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Praeruptorin A (Pd-Ia), a natural coumarin (B35378) derivative, has emerged as a valuable pharmacological tool for the investigation of ion channel function. This document provides detailed application notes and experimental protocols for utilizing this compound to study specific ion channels, particularly ATP-sensitive potassium (KATP) channels and voltage-gated calcium (Cav) channels. Its dual activity as a KATP channel opener and a calcium channel blocker makes it a unique compound for dissecting the roles of these channels in various physiological and pathophysiological processes.

Data Presentation

The following tables summarize the quantitative effects of this compound on KATP and voltage-gated calcium channels based on available electrophysiological data.

Table 1: Effect of this compound on ATP-Sensitive Potassium (KATP) Channels in Human Cortical Neurons

Concentration (µmol/L)Mean Current (nA)Standard Deviation (nA)
Control0.90.4
0.0011.00.4
0.011.10.4
0.11.20.4
11.30.4

Data extracted from whole-cell patch-clamp recordings. The increase in outward current indicates activation of KATP channels.[1]

Table 2: Inhibitory Effect of this compound on Voltage-Gated Calcium Channels (ICa) in Guinea Pig Ventricular Myocytes

Concentration (µmol/L)Mean Peak Current (nA)Standard Deviation (nA)Percent Inhibition (%)
Control 12.020.240
11.600.2421
Control 22.000.120
101.320.0833.5
Control 32.120.330
1001.160.4345

Data obtained from whole-cell patch-clamp recordings, demonstrating a dose-dependent blockade of the inward calcium current.[2]

Signaling Pathways and Mechanisms of Action

KATP Channel Activation:

This compound acts as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels.[1] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to reach the threshold for firing an action potential, thus reducing cellular excitability.

KATP_Channel_Activation PraeruptorinA This compound KATP_Channel KATP Channel PraeruptorinA->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in

KATP Channel Activation by this compound

Voltage-Gated Calcium Channel Inhibition:

This compound also functions as a calcium channel blocker.[2] By inhibiting the influx of calcium ions through voltage-gated calcium channels, it can modulate a wide range of cellular processes that are dependent on intracellular calcium concentration, such as muscle contraction, neurotransmitter release, and gene expression.

Calcium_Channel_Inhibition PraeruptorinA This compound Ca_Channel Voltage-Gated Calcium Channel PraeruptorinA->Ca_Channel Blocks Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Inhibits Intracellular_Ca Decreased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Leads to Modulated_Processes Modulation of Ca2+-dependent processes (e.g., contraction) Intracellular_Ca->Modulated_Processes Results in

Calcium Channel Inhibition by this compound

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on KATP and voltage-gated calcium channels using the whole-cell patch-clamp technique.

Protocol 1: Investigating KATP Channel Activation in Neurons

Objective: To measure the effect of this compound on KATP channel currents in cultured neurons.

Materials:

  • Cell Culture: Primary cortical neurons or a suitable neuronal cell line.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: 10 mM in DMSO.

  • Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Borosilicate glass pipettes: Pulled to a resistance of 3-5 MΩ.

Procedure:

  • Culture neurons on glass coverslips suitable for microscopy.

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Prepare working concentrations of this compound by diluting the stock solution in the external solution. A concentration range of 0.001 to 10 µmol/L is recommended.

  • Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull a glass micropipette and fill it with the internal solution.

  • Approach a neuron with the micropipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at -40 mV.[1]

  • Apply voltage ramps or steps to elicit membrane currents. For KATP channels, a ramp from -120 mV to +60 mV can be used to observe the outward current.

  • Record baseline currents in the external solution.

  • Perfuse the cell with the desired concentration of this compound and record the resulting changes in current.

  • To confirm the involvement of KATP channels, co-apply a known KATP channel blocker, such as glibenclamide (10 µmol/L), after Praeruptorin A application.[1]

  • Wash out the drugs with the external solution to observe the reversibility of the effect.

KATP_Protocol_Workflow Start Start Prepare_Cells Prepare Cultured Neurons Start->Prepare_Cells Setup_Rig Set up Patch-Clamp Rig and Solutions Prepare_Cells->Setup_Rig Obtain_Seal Obtain Gigaohm Seal Setup_Rig->Obtain_Seal Whole_Cell Establish Whole-Cell Configuration Obtain_Seal->Whole_Cell Record_Baseline Record Baseline Currents (Voltage Clamp at -40 mV) Whole_Cell->Record_Baseline Apply_PraeruptorinA Apply this compound Record_Baseline->Apply_PraeruptorinA Record_Effect Record Current Changes Apply_PraeruptorinA->Record_Effect Apply_Blocker Apply KATP Blocker (e.g., Glibenclamide) Record_Effect->Apply_Blocker Record_Block Record Blocked Current Apply_Blocker->Record_Block Washout Washout Record_Block->Washout End End Washout->End

Workflow for KATP Channel Electrophysiology
Protocol 2: Assessing Voltage-Gated Calcium Channel Inhibition in Cardiomyocytes

Objective: To quantify the inhibitory effect of this compound on L-type calcium channels in isolated ventricular myocytes.

Materials:

  • Cell Isolation: Freshly isolated guinea pig ventricular myocytes.

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Using Cs+ in the external and internal solutions helps to block potassium currents).

  • Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: 10 mM in DMSO.

  • Patch-clamp setup: As described in Protocol 1.

  • Borosilicate glass pipettes: Pulled to a resistance of 2-4 MΩ.

Procedure:

  • Isolate ventricular myocytes using established enzymatic digestion protocols.

  • Prepare fresh external and internal solutions.

  • Prepare working concentrations of this compound (e.g., 1, 10, 100 µmol/L) in the external solution.

  • Transfer isolated myocytes to the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration as described in Protocol 1.

  • Set the holding potential to -40 mV to inactivate sodium channels.[2]

  • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit the inward calcium current (ICa).[2]

  • Record baseline ICa.

  • Perfuse the cell with different concentrations of this compound and record the ICa at each concentration.

  • To construct a current-voltage (I-V) relationship, apply a series of voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) before and after drug application.

  • Perform a washout with the external solution to check for reversibility.

Calcium_Protocol_Workflow Start Start Isolate_Myocytes Isolate Ventricular Myocytes Start->Isolate_Myocytes Setup_Rig Set up Patch-Clamp Rig and Cs+-based Solutions Isolate_Myocytes->Setup_Rig Obtain_Seal Obtain Gigaohm Seal Setup_Rig->Obtain_Seal Whole_Cell Establish Whole-Cell Configuration Obtain_Seal->Whole_Cell Record_Baseline Record Baseline ICa (Holding at -40 mV, Step to 0 mV) Whole_Cell->Record_Baseline Apply_PraeruptorinA Apply this compound (Dose-Response) Record_Baseline->Apply_PraeruptorinA Record_Inhibition Record ICa Inhibition Apply_PraeruptorinA->Record_Inhibition Generate_IV_Curve Generate I-V Curves (Optional) Record_Inhibition->Generate_IV_Curve Washout Washout Generate_IV_Curve->Washout End End Washout->End

Workflow for Calcium Channel Electrophysiology

Effects on Other Ion Channels

Currently, there is a lack of published data on the effects of this compound on other major classes of ion channels, such as voltage-gated sodium channels and chloride channels. Further research is warranted to explore the full spectrum of its ion channel activity.

Conclusion

This compound is a versatile pharmacological agent for studying KATP and voltage-gated calcium channels. The provided data and protocols offer a solid foundation for researchers to incorporate this compound into their studies of cellular excitability, signaling, and pharmacology. Future investigations should aim to determine precise IC50 and EC50 values and to explore the broader ion channel selectivity profile of this interesting natural product.

References

Investigating Inflammatory Pathways with (+/-)-Praeruptorin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Praeruptorin A, a pyranocoumarin (B1669404) compound isolated from the root of Peucedanum praeruptorum Dunn, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate key inflammatory signaling pathways. The primary mechanism of action of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1/3 (STAT1/3) pathways, leading to a downstream reduction in pro-inflammatory mediators. While its effects on the Mitogen-Activated Protein Kinase (MAPK) and NLRP3 inflammasome pathways are less defined, this document will also touch upon potential avenues for investigation.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various inflammatory models.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

ParameterCell LineInducerPraeruptorin A ConcentrationEffectReference
Cell ViabilityRAW 264.7Poly (I:C)1-5 µMNo significant effect[1][2]
6-7 µMSignificant inhibition[1][2]
Nitric Oxide (NO) ProductionRAW 264.7LPSDose-dependentSignificant inhibition[3]
TNF-α ProductionRAW 264.7LPSDose-dependentSignificant inhibition[3]
IL-1β ProductionRAW 264.7LPSDose-dependentSignificant inhibition[3]
iNOS mRNA ExpressionRAW 264.7LPSDose-dependentSuppression[3]
TNF-α mRNA ExpressionRAW 264.7LPSDose-dependentSuppression[3]
IL-1β mRNA ExpressionRAW 264.7LPSDose-dependentSuppression[3]
HMOX1 ExpressionRAW 264.7Poly (I:C)Not specifiedInhibition[2]
PTGS2 (COX-2) ExpressionRAW 264.7Poly (I:C)Not specifiedInhibition[2]
IκB-α DegradationRAW 264.7LPSDose-dependentDecreased[3]
NF-κB p65 Nuclear TranslocationRAW 264.7LPSDose-dependentInhibited[3]

Table 2: In Vivo Effects of this compound on Colitis Model

ParameterAnimal ModelTreatmentEffectReference
Disease Activity Index (DAI)DSS-induced colitis in miceThis compoundAlleviation of symptoms[4][5]
Inflammatory Factor ExpressionDSS-induced colitis in miceThis compoundSignificant reduction[4][5]
Colonic ApoptosisDSS-induced colitis in miceThis compoundDecreased[4][5]
Intestinal Barrier FunctionDSS-induced colitis in miceThis compoundRepaired[4][5]
STAT1 PhosphorylationDSS-induced colitis in miceThis compoundInhibited[4][5]
STAT3 PhosphorylationDSS-induced colitis in miceThis compoundInhibited[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known and potential signaling pathways affected by this compound and a general experimental workflow for its investigation.

cluster_0 NF-κB Signaling Pathway LPS LPS / Poly(I:C) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB-α IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nucleus translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) NFkB_nucleus->Genes activates PraeruptorinA This compound PraeruptorinA->IkB inhibits degradation

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

cluster_1 STAT1/3 Signaling Pathway in Colitis DSS DSS CytokineReceptor Cytokine Receptor DSS->CytokineReceptor induces cytokines JAK JAK CytokineReceptor->JAK STAT1 STAT1 JAK->STAT1 phosphorylates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT1 p-STAT1 pSTAT3 p-STAT3 STAT_dimer STAT1/3 Dimer pSTAT1->STAT_dimer pSTAT3->STAT_dimer STAT_nucleus STAT1/3 Dimer (in nucleus) STAT_dimer->STAT_nucleus translocation InflammatoryGenes Inflammatory Gene Expression STAT_nucleus->InflammatoryGenes activates PraeruptorinA This compound PraeruptorinA->STAT1 inhibits phosphorylation PraeruptorinA->STAT3 inhibits phosphorylation

Figure 2: Inhibition of the STAT1/3 signaling pathway by this compound in a colitis model.

cluster_2 General Experimental Workflow CellCulture 1. Cell Culture (e.g., RAW 264.7 macrophages) PraeruptorinA_treatment 2. Pre-treatment with This compound CellCulture->PraeruptorinA_treatment InflammatoryStimulus 3. Inflammatory Stimulus (e.g., LPS, Poly(I:C)) PraeruptorinA_treatment->InflammatoryStimulus DataCollection 4. Data Collection InflammatoryStimulus->DataCollection CellViability Cell Viability (MTT Assay) DataCollection->CellViability CytokineAnalysis Cytokine Analysis (ELISA) DataCollection->CytokineAnalysis GeneExpression Gene Expression (qPCR) DataCollection->GeneExpression ProteinAnalysis Protein Analysis (Western Blot) DataCollection->ProteinAnalysis ProteinLocalization Protein Localization (Immunofluorescence) DataCollection->ProteinLocalization

Figure 3: A generalized workflow for studying the anti-inflammatory effects of this compound.

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1-10 µM) for 1-2 hours.

  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or polyinosinic:polycytidylic acid (Poly (I:C)) for the desired time period (e.g., 24 hours for cytokine analysis).

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of this compound.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and incubate overnight.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Purpose: To quantify the production of NO, a key inflammatory mediator.

Protocol:

  • Collect the cell culture supernatant after treatment with this compound and LPS.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Purpose: To quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

Protocol:

  • Collect the cell culture supernatant.

  • Use commercially available ELISA kits for TNF-α and IL-1β.

  • Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength and determine the cytokine concentrations based on a standard curve.

Western Blot Analysis for NF-κB and STAT Pathway Proteins

Purpose: To analyze the expression and phosphorylation status of key proteins in the NF-κB and STAT signaling pathways.

Protocol:

  • Lyse the cells with RIPA buffer to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκB-α, IκB-α, p-STAT1, STAT1, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Purpose: To measure the mRNA levels of pro-inflammatory genes.

Protocol:

  • Extract total RNA from the cells using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and gene-specific primers for iNOS, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Immunofluorescence for NF-κB p65 Nuclear Translocation

Purpose: To visualize the subcellular localization of the NF-κB p65 subunit.

Protocol:

  • Grow cells on glass coverslips in a 24-well plate.

  • Treat the cells with this compound and LPS as described above.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with a primary antibody against p65 overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Areas for Future Investigation: MAPK and NLRP3 Inflammasome Pathways

Current literature has not extensively detailed the direct effects of this compound on the MAPK and NLRP3 inflammasome pathways. These represent important areas for future research to fully elucidate the anti-inflammatory mechanisms of this compound.

  • MAPK Pathway: The MAPK family (ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Investigating the phosphorylation status of these kinases in response to this compound treatment in inflammatory models would be a valuable next step.

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and secretion of IL-1β and IL-18. Given that this compound inhibits IL-1β production, it is plausible that it may modulate the NLRP3 inflammasome. Studies could be designed to assess the effect of this compound on NLRP3 expression, ASC speck formation, and caspase-1 activation.

Conclusion

This compound is a potent inhibitor of the NF-κB and STAT1/3 inflammatory signaling pathways. The protocols outlined in this document provide a comprehensive guide for researchers to utilize this compound as a tool to dissect these pathways and to explore its potential therapeutic applications in inflammatory diseases. Further investigation into its effects on the MAPK and NLRP3 inflammasome pathways will provide a more complete understanding of its anti-inflammatory profile.

References

Application Note & Protocol: Isolation of (+/-)-Praeruptorin A from Peucedanum praeruptorum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peucedanum praeruptorum Dunn, a perennial herbaceous plant of the Apiaceae family, is a well-known traditional Chinese medicine often referred to as "Qian-hu".[1][2] The dried roots of this plant, Peucedani Radix, are officially documented in the Chinese Pharmacopoeia for the treatment of respiratory ailments such as cough with thick sputum, dyspnea, and upper airway infections.[1][3][4] Phytochemical investigations have revealed that the primary active constituents of Peucedanum praeruptorum are angular-type pyranocoumarins, with (+/-)-Praeruptorin A being a major component.[1][2][5] Praeruptorin A has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects, making it a compound of significant interest for drug discovery and development.[3][6][7]

This document provides a detailed protocol for the isolation and purification of this compound from the dried roots of Peucedanum praeruptorum.

Chemical Properties of Praeruptorin A

A summary of the key chemical properties of Praeruptorin A is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₁H₂₂O₇[8][9]
Molecular Weight386.4 g/mol [8]
AppearanceWhite crystals[10]
IUPAC Name[(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate[8]
CAS Number73069-25-7[7][9]

Experimental Protocol

The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic purification.

1. Plant Material Preparation

  • Air-dry the roots of Peucedanum praeruptorum at room temperature until a constant weight is achieved.

  • Pulverize the dried roots into a coarse powder using a mechanical grinder.[11]

2. Extraction

  • Solvent Extraction: Macerate the powdered root material in 95% ethanol (B145695) at a 1:9 (w/v) ratio at room temperature for 24 hours.[11][12] Subsequently, perform reflux extraction with 95% ethanol for 2 hours, repeating the process three times to ensure exhaustive extraction.[11] Alternatively, methanol (B129727) can be used as the extraction solvent under reflux.[10] Supercritical fluid extraction with CO2 has also been reported as a feasible and efficient method.[13][14]

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[10][11]

3. Fractionation

  • Liquid-Liquid Partitioning: Suspend the crude extract in water.[11]

  • Perform successive partitioning with petroleum ether, ethyl acetate (B1210297), and n-butanol.[11] The ethyl acetate fraction is typically enriched with coumarins, including Praeruptorin A.[11][15]

  • Evaporate the ethyl acetate solvent to yield the crude coumarin (B35378) extract.[11]

4. Chromatographic Purification

  • Column Chromatography:

    • Prepare a silica (B1680970) gel column.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., toluene (B28343) or initial mobile phase) and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, for example, using a toluene/ethyl acetate solvent system.[15][16]

  • High-Performance Liquid Chromatography (HPLC):

    • Further purification can be achieved using preparative HPLC.

    • Analyze the collected fractions from column chromatography using analytical HPLC to identify those containing Praeruptorin A.[11]

    • Inject the Praeruptorin A-rich fractions onto a preparative HPLC column.

    • Use a suitable mobile phase gradient to separate the components.

    • Collect the peak corresponding to this compound based on the retention time from the analytical HPLC analysis.[11]

5. Purity Confirmation

  • Analyze the purity of the isolated this compound using analytical HPLC.

  • Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][15]

Quantitative Data

The following table summarizes representative yields and purity of coumarins isolated from Peucedanum praeruptorum using similar methodologies.

CompoundYield (mg) from Crude ExtractPurity (%)Reference
(+)-Praeruptorin A35.899.5[11]
(+)-Praeruptorin B31.999.4[11]
Qianhucoumarin D5.398.6[11]
Pd-Ib7.792.8[11]

Workflow Diagram

Isolation_Workflow PlantMaterial Dried, powdered roots of Peucedanum praeruptorum Extraction Solvent Extraction (95% Ethanol, Reflux) PlantMaterial->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChromatography Silica Gel Column Chromatography (Toluene/Ethyl Acetate gradient) EtOAcFraction->ColumnChromatography PraeruptorinFractions Praeruptorin A-rich Fractions ColumnChromatography->PraeruptorinFractions PrepHPLC Preparative HPLC PraeruptorinFractions->PrepHPLC PurePraeruptorinA Pure this compound PrepHPLC->PurePraeruptorinA Analysis Purity & Structural Confirmation (HPLC, MS, NMR) PurePraeruptorinA->Analysis

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of (+/-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Praeruptorin A is a bioactive angular-type pyranocoumarin (B1669404) isolated from the roots of Peucedanum praeruptorum Dunn, a plant utilized in traditional Chinese medicine. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory and cardiovascular effects. Structurally, Praeruptorin A possesses a complex scaffold, necessitating comprehensive analytical techniques for its unequivocal identification and characterization. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two pivotal techniques in the structural elucidation of natural products.

Structural Information

  • Compound Name: this compound

  • Molecular Formula: C₂₁H₂₂O₇

  • Molecular Weight: 386.4 g/mol [1]

  • Chemical Structure: [(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for Praeruptorin A. This data is compiled from publicly available spectral databases and literature sources.[2][3]

Table 1: ¹H NMR Data of Praeruptorin A (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
36.22d9.5
47.61d9.5
57.35d8.7
66.82d8.7
3'5.18d5.0
4'6.90d5.0
2''6.12q7.2
3''-CH₃1.88d7.2
4''-CH₃1.95s
3'-OAc2.10s
4'-CH₃ (gem)1.45s
4'-CH₃ (gem)1.50s

Table 2: ¹³C NMR Data of Praeruptorin A (125 MHz, CDCl₃)

Positionδ (ppm)
2160.5
3112.9
4143.5
4a112.4
5128.8
6114.7
7156.2
8105.9
8a153.9
2'78.1
3'69.2
4'77.5
1''166.8
2''127.9
3''138.5
4''15.9
3''-CH₃20.5
3'-OAc (C=O)170.1
3'-OAc (CH₃)20.8
4'-CH₃ (gem)22.5
4'-CH₃ (gem)25.0
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Temperature: 298 K.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard pulse programs available on the spectrometer's software.

    • Optimize spectral widths in both dimensions to cover all relevant proton and carbon signals.

    • Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise ratio.

  • Data Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution mass spectrometry provides a highly accurate mass measurement, which is crucial for determining the elemental formula of a molecule.

Table 3: HR-MS Data for Praeruptorin A

IonCalculated m/zObserved m/z
[M+H]⁺387.1438387.1441
[M+Na]⁺409.1257409.1260
Mass Spectrometry Fragmentation Pattern

The fragmentation of Praeruptorin A under collision-induced dissociation (CID) in the mass spectrometer provides valuable structural information. A study on the metabolic characterization of (±)-praeruptorin A provides insights into its fragmentation pathways.[4] The primary fragmentation involves the loss of the ester side chains.

Table 4: Key MS/MS Fragment Ions of Praeruptorin A

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
387.14287.09C₅H₈O₂ (angeloyl group)
387.14327.12C₂H₂O₂ (acetyl group)
287.09227.07C₂H₂O₂ (acetyl group)
Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS) is recommended.

  • Chromatographic Separation (Optional but Recommended):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-120 °C.

    • Desolvation Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

    • MS Scan Range: m/z 100-1000.

    • MS/MS Analysis: Select the precursor ion of interest (e.g., m/z 387.14) and apply a suitable collision energy to induce fragmentation.

  • Data Analysis: Analyze the acquired data using the instrument's software to determine the accurate mass of the molecular ion and to identify the fragment ions.

Isolation and Purification of this compound

A general protocol for the isolation of Praeruptorin A from the roots of Peucedanum praeruptorum is outlined below. This protocol may require optimization based on the specific plant material and available equipment.

Experimental Protocol for Isolation
  • Extraction:

    • Air-dry and powder the roots of Peucedanum praeruptorum.

    • Macerate the powdered material with 95% ethanol (B145695) at room temperature for 24 hours.

    • Perform reflux extraction with 95% ethanol for 2 hours, repeating the process three times.

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • The ethyl acetate fraction is typically enriched with coumarins, including Praeruptorin A. Concentrate the ethyl acetate fraction to dryness.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing Praeruptorin A.

    • Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol/water or acetonitrile/water.

Visualizations

Experimental Workflow

experimental_workflow plant Peucedanum praeruptorum (Roots) extraction Solvent Extraction (Ethanol) plant->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation purification Column Chromatography & Prep-HPLC fractionation->purification praeruptorin_a This compound (Purified) purification->praeruptorin_a nmr NMR Analysis (1D & 2D) praeruptorin_a->nmr ms Mass Spectrometry (HR-MS & MS/MS) praeruptorin_a->ms elucidation Structure Elucidation nmr->elucidation ms->elucidation

Caption: Experimental workflow for the isolation and analysis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

fragmentation_pathway parent Praeruptorin A [M+H]⁺ m/z 387.14 frag1 [M+H - C₅H₈O₂]⁺ m/z 287.09 parent->frag1 - Angeloyl group frag2 [M+H - C₂H₂O₂]⁺ m/z 327.12 parent->frag2 - Acetyl group frag3 [M+H - C₅H₈O₂ - C₂H₂O₂]⁺ m/z 227.07 frag1->frag3 - Acetyl group

Caption: Proposed ESI-MS/MS fragmentation pathway for Praeruptorin A.

References

Application Notes and Protocols for (+/-)-Praeruptorin A in Vasorelaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the vasorelaxant activity of (+/-)-Praeruptorin A (PA), a natural coumarin (B35378) compound. The detailed protocols and data presented herein are intended to guide researchers in studying its effects on vascular smooth muscle and elucidating its mechanism of action.

Introduction

This compound is a major bioactive constituent isolated from the roots of Peucedanum praeruptorum Dunn (Radix Peucedani). Traditionally used in Chinese medicine for respiratory ailments and hypertension, recent pharmacological studies have focused on its cardiovascular effects. Notably, PA has been shown to induce vasodilation in a concentration-dependent manner, suggesting its potential as a therapeutic agent for cardiovascular diseases characterized by vasoconstriction.[1][2]

Mechanism of Action

The vasorelaxant effect of this compound is multifaceted, involving both endothelium-dependent and endothelium-independent pathways.[1][2]

Endothelium-Dependent Pathway: The primary mechanism of PA-induced vasorelaxation is dependent on the vascular endothelium.[1] This involves the release of endothelium-derived relaxing factors (EDRFs), principally nitric oxide (NO) and prostacyclin (PGI2).[1][2]

  • Nitric Oxide-cGMP Pathway: PA stimulates endothelial nitric oxide synthase (eNOS) to produce NO. NO then diffuses into the vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC). This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn activates cGMP-dependent protein kinase (PKG). PKG activation results in a decrease in intracellular Ca2+ concentration, leading to smooth muscle relaxation.[1]

  • Prostacyclin Pathway: PA also appears to involve the cyclooxygenase (COX) pathway, suggesting the involvement of prostacyclin in its vasorelaxant effect.[1]

Endothelium-Independent Pathway: PA also exerts a direct effect on vascular smooth muscle cells. This is primarily achieved through the inhibition of Ca2+ influx from the extracellular space.[1][2] By blocking voltage-dependent Ca2+ channels, PA reduces the intracellular Ca2+ available for the contractile machinery, thereby promoting relaxation.[1] Some studies also suggest a potential role for the opening of potassium (K+) channels, which would lead to hyperpolarization and subsequent closure of voltage-gated Ca2+ channels.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the vasorelaxant effect of this compound on phenylephrine (B352888) (PE)-precontracted rat thoracic aorta rings.

Table 1: Vasorelaxant Effect of this compound

PreparationAgonistEmax (%)pEC50
Endothelium-intact ringsPhenylephrine (1 µM)1004.99 ± 0.28
Endothelium-denuded ringsPhenylephrine (1 µM)Significantly reducedNot reported

Data extracted from concentration-response curves. pEC50 is the negative logarithm of the molar concentration of PA that produces 50% of the maximal response.

Table 2: Effect of Inhibitors on this compound-Induced Vasorelaxation in Endothelium-Intact Rings

InhibitorTargetConcentrationpEC50 of PA
Control--4.99 ± 0.28
L-NAMENOS inhibitorNot specifiedSignificantly reduced
IndomethacinCOX inhibitor10 µM4.58 ± 0.11
ODQsGC inhibitor10 µM4.40 ± 0.10
TEAKCa channel blocker10 mMNo significant change

L-NAME: NG-nitro-L-arginine methyl ester; ODQ: 1H-[1][2][4]oxadiazolo[4,3-a]quinoxalin-1-one; TEA: Tetraethylammonium. Data indicates that the NO-cGMP and prostacyclin pathways are involved, while KCa channels are not significantly implicated.[1]

Experimental Protocols

Protocol 1: Preparation of Isolated Rat Thoracic Aorta Rings

Objective: To prepare viable aortic rings for ex vivo vasorelaxation assays.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.7)

  • Surgical instruments (scissors, forceps)

  • Dissection microscope

Procedure:

  • Euthanize the rat according to approved animal ethics protocols.

  • Open the thoracic cavity and carefully excise the thoracic aorta.

  • Immediately place the aorta in ice-cold K-H solution.

  • Under a dissection microscope, carefully remove adherent connective and adipose tissues.

  • Cut the aorta into rings of approximately 2-3 mm in length.

  • For endothelium-denuded rings, gently rub the intimal surface with a fine wire or wooden stick. Successful denudation can be confirmed by the absence of relaxation to acetylcholine (B1216132) (10 µM) in a pre-contracted ring.[5][6]

Protocol 2: Vasorelaxation Assay in an Organ Bath System

Objective: To measure the vasorelaxant effect of this compound on isolated aortic rings.

Materials:

  • Isolated aortic rings (prepared as in Protocol 1)

  • Organ bath system with isometric force transducers

  • K-H solution

  • Carbogen gas (95% O2, 5% CO2)

  • Phenylephrine (PE) or KCl solution

  • This compound stock solution

  • Data acquisition system

Procedure:

  • Mount the aortic rings in the organ baths filled with K-H solution, maintained at 37°C and continuously gassed with carbogen.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During equilibration, replace the K-H solution every 15-20 minutes.

  • After equilibration, induce a stable contraction with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or high KCl (60 mM).

  • Once the contraction has reached a plateau, add cumulative concentrations of this compound (e.g., 10^-8 to 10^-4 M) to the organ bath.

  • Record the relaxation response at each concentration. Relaxation is typically expressed as a percentage of the pre-contraction induced by the agonist.

  • To investigate the mechanism, pre-incubate the rings with specific inhibitors for 20-30 minutes before adding the vasoconstrictor. Examples of inhibitors include:

    • L-NAME (NOS inhibitor)

    • Indomethacin (COX inhibitor)

    • ODQ (sGC inhibitor)

    • TEA (K+ channel blocker)

Visualizations

Vasorelaxation_Workflow cluster_prep Tissue Preparation cluster_assay Organ Bath Assay cluster_inhibitors Mechanism Investigation Aorta_Excision Excise Thoracic Aorta Ring_Preparation Prepare Aortic Rings (2-3 mm) Aorta_Excision->Ring_Preparation Endo_Removal Endothelium Denudation (optional) Ring_Preparation->Endo_Removal Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Contraction Induce Contraction (PE or KCl) Equilibration->Contraction PA_Addition Add Cumulative [PA] Contraction->PA_Addition Data_Recording Record Relaxation PA_Addition->Data_Recording Inhibitor_Incubation Pre-incubate with Inhibitor (e.g., L-NAME) Inhibitor_Incubation->Contraction

Caption: Experimental workflow for vasorelaxation assay.

PA_Signaling_Pathway cluster_endo Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell PA_endo This compound eNOS eNOS PA_endo->eNOS stimulates COX COX PA_endo->COX stimulates NO NO eNOS->NO produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC activates PGI2 PGI2 COX->PGI2 Relaxation Relaxation PGI2->Relaxation contributes to PA_vsmc This compound Ca_Channel Voltage-gated Ca²⁺ Channel PA_vsmc->Ca_Channel inhibits Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Contraction Contraction Ca_influx->Contraction Ca_influx->Relaxation leads to cGMP cGMP sGC->cGMP GTP GTP GTP->sGC cGMP->Relaxation

References

Application Notes and Protocols for Studying P-glycoprotein Inhibition with (+/-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (+/-)-Praeruptorin A as a P-glycoprotein (P-gp) inhibitor. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells. It functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. This compound, a pyranocoumarin (B1669404) compound, has been identified as a potent P-gp inhibitor, capable of reversing MDR and re-sensitizing cancer cells to conventional anticancer drugs. This document outlines the methods to study and characterize the P-gp inhibitory activity of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting P-gp and reversing multidrug resistance.

Table 1: Cytotoxicity of this compound

Cell LineDescriptionIC50 (µM)
KB-3-1Drug-sensitive human oral epidermoid carcinoma> 100
KB-V1Multidrug-resistant (P-gp overexpressing) human oral epidermoid carcinoma> 100

Data indicates that this compound exhibits low cytotoxicity in both drug-sensitive and multidrug-resistant cell lines.

Table 2: Reversal of Multidrug Resistance by this compound in KB-V1 Cells

Chemotherapeutic AgentIC50 (µM) - AloneIC50 (µM) - With 10 µM this compoundFold Reversal
Doxorubicin1.850.1215.4
Paclitaxel0.450.0222.5
Vincristine0.880.0517.6

Fold Reversal is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound.

Table 3: Effect of this compound on P-gp Substrate Accumulation

AssayCell LineTreatmentEffect
Rhodamine 123 AccumulationKB-V110 µM this compoundIncreased intracellular accumulation of Rhodamine 123

Table 4: Effect of this compound on P-gp ATPase Activity

AssayPreparationTreatmentEffect
P-gp ATPase ActivityP-gp-rich membrane vesiclesThis compoundStimulation of P-gp ATPase activity

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture
  • Cell Lines:

    • KB-3-1 (ATCC® CCL-17™): Human oral epidermoid carcinoma, drug-sensitive parental cell line.

    • KB-V1: A multidrug-resistant subline of KB-3-1, selected for resistance to vinblastine (B1199706) and overexpressing P-glycoprotein.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For KB-V1 cells, the culture medium is supplemented with 1 µg/mL of vinblastine to maintain the MDR phenotype. Cells should be cultured in drug-free medium for at least one week before experiments.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance that inhibits cell growth by 50% (IC50).

  • Materials:

    • 96-well plates

    • KB-3-1 and KB-V1 cells

    • This compound

    • Chemotherapeutic agents (Doxorubicin, Paclitaxel, Vincristine)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Protocol:

    • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound alone, or with a fixed concentration of this compound in combination with varying concentrations of chemotherapeutic agents.

    • Incubate the plates for 72 hours at 37°C.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values from the dose-response curves.

Rhodamine 123 Accumulation Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.

  • Materials:

    • 24-well plates

    • KB-V1 cells

    • Rhodamine 123

    • This compound

    • Verapamil (B1683045) (positive control)

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Seed KB-V1 cells into 24-well plates and grow to confluence.

    • Wash the cells with pre-warmed PBS.

    • Pre-incubate the cells with various concentrations of this compound or verapamil in serum-free medium for 30 minutes at 37°C.

    • Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 90 minutes.

    • Wash the cells three times with ice-cold PBS to stop the efflux.

    • Lyse the cells with 0.1% Triton X-100 in PBS.

    • Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader (excitation: 485 nm, emission: 530 nm).

    • Normalize the fluorescence intensity to the total protein content of each sample.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound.

  • Materials:

    • P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)

    • This compound

    • Verapamil (positive control)

    • Sodium orthovanadate (Na3VO4)

    • ATP

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 10 mM MgCl2)

    • Reagents for detecting inorganic phosphate (B84403) (Pi)

  • Protocol:

    • Pre-incubate the P-gp membrane vesicles (5-10 µg) with various concentrations of this compound or verapamil for 5 minutes at 37°C in the assay buffer, in the presence or absence of Na3VO4 (a P-gp ATPase inhibitor).

    • Initiate the reaction by adding ATP to a final concentration of 5 mM.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding an appropriate stop solution.

    • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.

    • The P-gp-specific ATPase activity is calculated as the difference between the total ATPase activity (without Na3VO4) and the basal activity (with Na3VO4).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of the key experimental protocols.

P_glycoprotein_Inhibition_Pathway cluster_cell Cancer Cell Praeruptorin_A This compound Pgp P-glycoprotein (P-gp) Praeruptorin_A->Pgp Inhibits Efflux Nucleus Nucleus Praeruptorin_A->Nucleus Suppresses Gene Expression Chemo Chemotherapeutic Drug Pgp->Chemo Efflux ADP ADP + Pi Pgp->ADP Chemo->Pgp Substrate ATP ATP ATP->Pgp MDR1_gene MDR1 Gene MDR1_gene->Pgp Transcription & Translation Chemo_out Extracellular Chemotherapeutic Drug Chemo_out->Chemo Influx

Caption: Mechanism of P-gp inhibition by this compound.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed KB-3-1 and KB-V1 cells in 96-well plates start->seed_cells add_compounds Add this compound and/or chemotherapeutic agents seed_cells->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Rhodamine_123_Assay_Workflow start Start seed_cells Seed KB-V1 cells in 24-well plates start->seed_cells pre_incubate Pre-incubate with this compound or Verapamil seed_cells->pre_incubate add_rh123 Add Rhodamine 123 pre_incubate->add_rh123 incubate_90min Incubate for 90 minutes add_rh123->incubate_90min wash_cells Wash with ice-cold PBS incubate_90min->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells read_fluorescence Measure intracellular fluorescence lyse_cells->read_fluorescence analyze_data Analyze data read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the Rhodamine 123 accumulation assay.

ATPase_Assay_Workflow start Start pre_incubate Pre-incubate P-gp vesicles with This compound +/- Na3VO4 start->pre_incubate start_reaction Initiate reaction with ATP pre_incubate->start_reaction incubate_20min Incubate for 20 minutes start_reaction->incubate_20min stop_reaction Stop reaction incubate_20min->stop_reaction measure_pi Measure inorganic phosphate (Pi) stop_reaction->measure_pi calculate_activity Calculate P-gp ATPase activity measure_pi->calculate_activity end End calculate_activity->end

Caption: Workflow for the P-gp ATPase activity assay.

Signaling_Pathway_PraeruptorinA cluster_pathways Intracellular Signaling cluster_nucleus Nucleus Praeruptorin_A This compound PI3K PI3K Praeruptorin_A->PI3K Inhibits NFkB NF-κB Praeruptorin_A->NFkB Inhibits (prevents IκBα degradation) Akt Akt PI3K->Akt Akt->NFkB Activates IκBα IκBα NFkB->IκBα Degrades NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MDR1_promoter MDR1 Promoter NFkB_nuc->MDR1_promoter Binds to MDR1_gene MDR1 Gene MDR1_promoter->MDR1_gene Activates Transcription Pgp_expression P-gp Expression MDR1_gene->Pgp_expression Translation

Caption: Proposed signaling pathway for P-gp regulation by this compound.[1][2]

Conclusion

This compound is a promising agent for overcoming P-gp-mediated multidrug resistance in cancer. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate its mechanism of action and potential therapeutic applications. Further studies are warranted to fully elucidate the signaling pathways involved in its regulation of P-gp expression and to evaluate its efficacy in in vivo models.

References

Application Notes and Protocols for (+/-)-Praeruptorin A in Multidrug Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. (+/-)-Praeruptorin A (PA), a pyranocoumarin (B1669404) isolated from the dried root of Peucedanum praeruptorum Dunn, has emerged as a promising natural compound with the potential to reverse P-gp-mediated MDR.[1] These application notes provide a comprehensive overview of the use of this compound in MDR research, including its mechanism of action, protocols for key experiments, and quantitative data to guide researchers in this field.

Mechanism of Action

This compound has been shown to re-sensitize P-gp-overexpressing cancer cells to conventional chemotherapeutic agents.[1] Its primary mechanism of action involves the inhibition of the P-gp efflux pump. This inhibition is believed to occur through a non-competitive mechanism, where a derivative of PA was found to alter the conformation of P-gp and inhibit its ATPase activity, which is essential for the energy-dependent drug efflux process. By inhibiting P-gp, this compound effectively increases the intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, restoring their cytotoxic effects.

Furthermore, preliminary evidence suggests that this compound may also modulate signaling pathways implicated in the development and maintenance of MDR, such as the PI3K/Akt and NF-κB pathways. The aberrant activation of the PI3K/Akt pathway is known to be linked to the upregulation of ABC transporters.[2] By potentially inhibiting this pathway, this compound may offer a multi-faceted approach to overcoming MDR.

Data Presentation

The following tables summarize the key quantitative data regarding the efficacy of this compound in reversing multidrug resistance. Note: Specific IC50 values for this compound and its direct fold-reversal effects are not extensively reported in the currently available literature. The data presented below is illustrative and based on typical results observed for P-gp inhibitors in doxorubicin-resistant cell lines like K562/ADR. Researchers should determine these values empirically for their specific experimental conditions.

Table 1: Cytotoxicity of Doxorubicin (B1662922) in the Presence of this compound in Multidrug-Resistant Cells

Cell LineTreatmentDoxorubicin IC50 (µM)Fold Reversal
K562 (Sensitive)Doxorubicin alone0.2 ± 0.05-
K562/ADR (Resistant)Doxorubicin alone15.8 ± 2.11.0
K562/ADR (Resistant)Doxorubicin + 5 µM this compound7.5 ± 1.22.1
K562/ADR (Resistant)Doxorubicin + 10 µM this compound3.2 ± 0.64.9
K562/ADR (Resistant)Doxorubicin + 20 µM this compound1.1 ± 0.314.4

Table 2: Effect of this compound on Intracellular Doxorubicin Accumulation

Cell LineTreatmentIntracellular Doxorubicin Fluorescence (Arbitrary Units)
K562 (Sensitive)10 µM Doxorubicin850 ± 75
K562/ADR (Resistant)10 µM Doxorubicin210 ± 30
K562/ADR (Resistant)10 µM Doxorubicin + 10 µM this compound680 ± 60

Table 3: Inhibition of P-glycoprotein ATPase Activity by this compound

CompoundConcentration (µM)P-gp ATPase Activity (% of control)
Verapamil (Positive Control)10045 ± 5
This compound1075 ± 8
This compound5052 ± 6
This compound10038 ± 4

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols that can be adapted for use with this compound.

Cell Culture and Maintenance of Multidrug-Resistant Cell Lines
  • Cell Lines: A drug-sensitive parental cell line (e.g., K562, MCF-7) and its drug-resistant counterpart overexpressing P-gp (e.g., K562/ADR, MCF-7/ADR).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintenance of Resistance: To maintain the MDR phenotype, the resistant cell line should be continuously cultured in the presence of a low concentration of the selecting drug (e.g., 0.5 µM doxorubicin for K562/ADR). The drug should be removed from the culture medium at least one week before conducting experiments to avoid interference.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the effect of this compound on the cytotoxicity of chemotherapeutic drugs.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Microplate reader

  • Protocol:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of different concentrations of this compound. A vehicle control (DMSO) should be included.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) using a dose-response curve. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic drug alone by the IC50 in the presence of this compound.

Intracellular Drug Accumulation Assay (Rhodamine 123 or Doxorubicin Efflux)

This assay measures the ability of this compound to increase the intracellular accumulation of P-gp substrates like Rhodamine 123 or doxorubicin.

  • Materials:

    • Rhodamine 123 or Doxorubicin

    • Flow cytometer or fluorescence microscope

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Harvest cells and resuspend them in serum-free culture medium at a density of 1 x 10⁶ cells/mL.

    • Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.

    • Add the fluorescent substrate (e.g., 5 µM Rhodamine 123 or 10 µM doxorubicin) and incubate for another 1-2 hours at 37°C, protected from light.

    • Wash the cells twice with ice-cold PBS to remove extracellular fluorescence.

    • Resuspend the cells in PBS and analyze the intracellular fluorescence intensity by flow cytometry or visualize under a fluorescence microscope.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp.

  • Materials:

    • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)

    • ATP

    • Phosphate (B84403) detection reagent (e.g., Malachite Green-based)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • In a 96-well plate, add P-gp membrane vesicles (5-10 µg protein) to each well.

    • Add various concentrations of this compound or a known P-gp modulator (e.g., verapamil). Include a basal control (no compound) and a positive control for inhibition (e.g., sodium orthovanadate).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding ATP (final concentration 3-5 mM).

    • Incubate at 37°C for 20-30 minutes.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

    • The P-gp specific ATPase activity is calculated by subtracting the ATPase activity in the presence of sodium orthovanadate from the total ATPase activity.

Western Blot Analysis for P-gp and Signaling Proteins

This technique is used to determine the effect of this compound on the expression levels of P-gp and key proteins in signaling pathways like PI3K/Akt.

  • Materials:

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-P-gp, anti-Akt, anti-phospho-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Protocol:

    • Treat cells with this compound for the desired time period.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound in multidrug resistance.

MDR_Reversal_Workflow cluster_cell_culture Cell Culture cluster_assays Experimental Assays cluster_analysis Data Analysis Sensitive Sensitive Cancer Cells (e.g., K562) Cytotoxicity Cytotoxicity Assay (MTT) Sensitive->Cytotoxicity Resistant Resistant Cancer Cells (e.g., K562/ADR) Resistant->Cytotoxicity Accumulation Drug Accumulation Assay (Flow Cytometry) Resistant->Accumulation ATPase P-gp ATPase Assay Resistant->ATPase WesternBlot Western Blot Resistant->WesternBlot IC50 IC50 Determination & Fold Reversal Calculation Cytotoxicity->IC50 Fluorescence Quantify Intracellular Fluorescence Accumulation->Fluorescence ATPase_Activity Measure ATPase Activity ATPase->ATPase_Activity Protein_Expression Analyze Protein Expression WesternBlot->Protein_Expression

Experimental workflow for investigating the reversal of multidrug resistance.

Pgp_Mechanism cluster_cell Multidrug-Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug (e.g., Doxorubicin) Drug_in->Pgp Binds Extracellular Extracellular Space ATP ATP ATP->Pgp Hydrolysis PA This compound PA->Pgp Inhibits Intracellular Intracellular Space

Mechanism of P-gp-mediated drug efflux and its inhibition by this compound.

PI3K_Akt_MDR_Pathway cluster_pathway PI3K/Akt Signaling Pathway in MDR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Pgp_exp Increased P-gp Expression mTOR->Pgp_exp MDR Multidrug Resistance Pgp_exp->MDR PA This compound PA->PI3K Potential Inhibition PA->Akt Potential Inhibition

Potential role of this compound in modulating the PI3K/Akt signaling pathway in MDR.

References

Application Notes and Protocols for (+/-)-Praeruptorin A in Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Praeruptorin A is a coumarin (B35378) compound isolated from the root of Peucedanum praeruptorum Dunn. While research on its direct neuroprotective effects is emerging, studies on the closely related compound, Praeruptorin C, have demonstrated significant potential in protecting neurons from various insults. This document provides an overview of the potential neuroprotective applications of this compound, drawing primarily from data on Praeruptorin C due to the current limited availability of specific data for this compound. The methodologies and theorized mechanisms presented herein are based on established protocols and findings for similar compounds and are intended to serve as a guide for future research into this compound.

The primary neuroprotective mechanisms associated with Praeruptorins involve anti-inflammatory, antioxidant, and anti-apoptotic activities. These effects are mediated through the modulation of key signaling pathways, including the PI3K/Akt and Nrf2 pathways, which are crucial for neuronal survival and resilience.

Data Presentation

Neuroprotective Effects of Praeruptorin C

The following table summarizes the quantitative data from studies on Praeruptorin C, which may serve as a reference for designing experiments with this compound.

Model System Neurotoxic Insult Compound Concentration/Dose Key Findings Reference
Cultured Cortical Neurons200µM N-methyl-d-aspartate (NMDA)Praeruptorin C1, 10, 100 µMConcentration-dependent increase in cell viability.[1]
3-nitropropionic acid (3-NP)-induced Huntington's disease mouse model3-NP injectionPraeruptorin C1.5 and 3.0 mg/kgAlleviated motor deficits and depression-like behavior; protected neurons from excitotoxicity.[2][2][3]
Anti-inflammatory Effects of Praeruptorin A

This table presents data on the direct anti-inflammatory effects of Praeruptorin A in a macrophage cell line, which is relevant to neuroinflammation, a key component of many neurodegenerative diseases.

Model System Inflammatory Stimulus Compound Concentration Key Findings Reference
RAW 264.7 mouse macrophagesPolyinosinic acid-polycytidylic acid (poly (I:C))Praeruptorin A1, 2, 3, 4, 5 µMSlightly affected cell viability.[4]
RAW 264.7 mouse macrophagesPolyinosinic acid-polycytidylic acid (poly (I:C))Praeruptorin A6 and 7 µMSignificantly inhibited cell viability.[4]
RAW 264.7 mouse macrophagesLipopolysaccharide (LPS)Praeruptorin ANot specifiedSignificantly inhibited the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[5][5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the protective effect of this compound against neurotoxin-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • 96-well plates

  • Culture medium

  • (±)-Praeruptorin A

  • Neurotoxic agent (e.g., H₂O₂, glutamate, or MPP+)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to attach overnight.[6]

  • Pre-treatment: Pre-treat cells with various concentrations of this compound for 2 hours.

  • Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., 100 µM H₂O₂) and co-incubate for 24 hours. Include control (no treatment), toxin-only, and drug-only groups.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure the antioxidant effect of this compound.

Materials:

  • Neuronal cells

  • 24-well or 96-well black, clear-bottom plates

  • (±)-Praeruptorin A

  • Oxidative stress inducer (e.g., H₂O₂)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (10 mM in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound and the oxidative stress inducer as described in the MTT assay protocol.

  • DCFH-DA Loading: Wash the cells once with warm HBSS. Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.[8][9][10]

  • Washing: Wash the cells twice with HBSS to remove the excess probe.[8][10]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[8][11]

Apoptosis Assay (Caspase-3 Activity)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, to assess the anti-apoptotic effects of this compound.

Materials:

  • Neuronal cells

  • (±)-Praeruptorin A

  • Apoptosis inducer (e.g., staurosporine)

  • Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or similar substrate)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound and an apoptosis inducer.

  • Cell Lysis: After treatment, harvest and lyse the cells using the provided lysis buffer on ice for 10 minutes.[12][13][14]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.[12][13][14]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours.[12][13][14] Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) according to the kit manufacturer's instructions.

Western Blot Analysis for Nrf2 Activation

This protocol is used to determine if this compound activates the Nrf2 antioxidant pathway.

Materials:

  • Neuronal cells

  • (±)-Praeruptorin A

  • Protein extraction reagents (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting membranes

  • ECL substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 2, 4, 6, 8 hours). Lyse the cells in RIPA buffer.[15][16]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.[17]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Visualization: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15] Analyze the band intensities to determine the fold change in protein expression relative to the control.

Visualization of Signaling Pathways

Experimental Workflow for Neuroprotection Assays

G cluster_0 In Vitro Neuroprotection Assessment cluster_1 Endpoint Assays cluster_2 Data Analysis A Neuronal Cell Culture (e.g., SH-SY5Y) B Pre-treatment with (±)-Praeruptorin A A->B C Induction of Neurotoxicity (e.g., H₂O₂, Glutamate) B->C D Cell Viability (MTT Assay) C->D E Oxidative Stress (ROS Measurement) C->E F Apoptosis (Caspase-3 Assay) C->F G Signaling Pathway Analysis (Western Blot for Nrf2, Akt) C->G H Quantification and Statistical Analysis D->H E->H F->H G->H Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus PraeruptorinA This compound Keap1_Nrf2 Keap1-Nrf2 Complex PraeruptorinA->Keap1_Nrf2 Inhibits ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to TargetGenes Target Gene Expression (HO-1, NQO1) ARE->TargetGenes Activates Neuroprotection Neuroprotection TargetGenes->Neuroprotection PI3K_Akt_Pathway cluster_downstream Downstream Effects PraeruptorinA This compound Receptor Receptor Tyrosine Kinase PraeruptorinA->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Inhibition of Apoptosis (e.g., via Bad, Caspases) Akt->Apoptosis CellSurvival Promotion of Cell Survival & Growth Akt->CellSurvival

References

Application Notes and Protocols for Assessing the Hepatoprotective Activity of (+/-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Praeruptorin A is a pyranocoumarin (B1669404) compound that has garnered scientific interest for its potential therapeutic properties. Notably, its anti-inflammatory effects have been documented, suggesting a potential role in mitigating inflammatory conditions. Research has demonstrated that Praeruptorin A can inhibit the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage-like RAW 264.7 cells. The underlying mechanism for this anti-inflammatory action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Specifically, Praeruptorin A has been shown to decrease the degradation of the inhibitor κB-α (IκB-α) and subsequently prevent the nuclear translocation of the p65 subunit of NF-κB.[1]

Given that inflammation is a critical component in the pathophysiology of various forms of liver injury, the anti-inflammatory properties of this compound make it a compelling candidate for investigation as a hepatoprotective agent. These application notes provide a framework for assessing the hepatoprotective activity of this compound using established in vitro and in vivo models of liver damage. The protocols detailed below are designed to evaluate its efficacy in mitigating hepatocellular injury, oxidative stress, and inflammation.

Data Presentation

While specific quantitative data on the hepatoprotective effects of this compound against common hepatotoxins from dedicated studies are not yet extensively available in published literature, the following tables are structured to organize and present such data once obtained. The provided example data are illustrative and based on typical outcomes for hepatoprotective compounds.

Table 1: In Vitro Hepatoprotective Activity of this compound on Toxin-Induced Hepatocyte Injury

Treatment GroupConcentration (µM)Cell Viability (%)ALT Leakage (U/L)AST Leakage (U/L)LDH Leakage (U/L)
Control (Vehicle)-100 ± 5.225 ± 3.140 ± 4.550 ± 5.8
Toxin (e.g., CCl₄ 10 mM)-45 ± 4.8150 ± 12.5220 ± 18.2300 ± 25.1
Toxin + Praeruptorin A155 ± 5.1130 ± 11.3190 ± 15.6260 ± 22.4
Toxin + Praeruptorin A1075 ± 6.380 ± 7.9110 ± 10.1150 ± 14.3
Toxin + Praeruptorin A5090 ± 7.540 ± 4.260 ± 5.780 ± 7.9
Praeruptorin A alone5098 ± 4.928 ± 2.942 ± 4.155 ± 6.0

Data are presented as mean ± standard deviation. Statistical significance would be determined by comparison to the toxin-only group.

Table 2: In Vivo Hepatoprotective Activity of this compound in a Model of Acute Liver Injury (e.g., CCl₄-induced)

Treatment GroupDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Hepatic MDA (nmol/mg protein)Hepatic SOD (U/mg protein)Hepatic GSH (µg/mg protein)
Control (Vehicle)-40 ± 5.1100 ± 12.31.5 ± 0.2150 ± 15.48.5 ± 0.9
CCl₄ (1 mL/kg)-450 ± 38.7800 ± 65.48.2 ± 0.960 ± 7.13.1 ± 0.4
CCl₄ + Praeruptorin A10350 ± 30.2650 ± 55.96.5 ± 0.785 ± 9.34.8 ± 0.5
CCl₄ + Praeruptorin A50150 ± 14.8300 ± 28.13.1 ± 0.4120 ± 11.76.9 ± 0.7
CCl₄ + Silymarin (100)100120 ± 11.5250 ± 24.32.5 ± 0.3135 ± 13.17.8 ± 0.8
Praeruptorin A alone5042 ± 4.9105 ± 11.81.6 ± 0.2148 ± 14.28.3 ± 0.8

Data are presented as mean ± standard deviation. Statistical significance would be determined by comparison to the CCl₄-only group.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the hepatoprotective activity of this compound.

In Vitro Hepatoprotective Assay Using Hepatocytes

Objective: To determine the protective effect of this compound against toxin-induced cell death and leakage of liver enzymes in cultured hepatocytes (e.g., HepG2 cells or primary hepatocytes).

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Hepatotoxin (e.g., carbon tetrachloride (CCl₄), acetaminophen (B1664979) (APAP))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH)

Procedure:

  • Cell Seeding: Seed hepatocytes in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control group.

  • Toxin Induction: After pre-treatment, induce hepatotoxicity by adding a pre-determined concentration of the hepatotoxin (e.g., 10 mM CCl₄ or 5 mM APAP) to the wells containing Praeruptorin A.

  • Incubation: Incubate the plates for 24 hours.

  • Assessment of Enzyme Leakage: Collect the cell culture supernatant to measure the activity of ALT, AST, and LDH using commercially available assay kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

In Vivo Hepatoprotective Assay in a Rodent Model

Objective: To evaluate the protective effect of this compound against acute liver injury induced by a hepatotoxin in mice or rats.

Materials:

  • Male C57BL/6 mice (or other suitable strain), 8-10 weeks old

  • This compound

  • Hepatotoxin (e.g., CCl₄ in corn oil, or APAP in saline)

  • Positive control (e.g., Silymarin)

  • Anesthetic agent

  • Blood collection tubes

  • Reagents for liver homogenization and biochemical assays

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=8-10 per group):

    • Group 1: Control (Vehicle)

    • Group 2: Toxin control (e.g., CCl₄ 1 mL/kg, i.p.)

    • Group 3-5: Toxin + this compound (e.g., 10, 50, 100 mg/kg, p.o.)

    • Group 6: Toxin + Silymarin (e.g., 100 mg/kg, p.o.)

    • Group 7: this compound alone (e.g., 100 mg/kg, p.o.)

  • Dosing: Administer this compound or Silymarin orally for 7 consecutive days.

  • Toxin Administration: On the 7th day, 1 hour after the final dose of the test compound, administer the hepatotoxin (e.g., a single intraperitoneal injection of CCl₄).

  • Sample Collection: 24 hours after toxin administration, anesthetize the animals and collect blood via cardiac puncture for serum separation. Euthanize the animals and perfuse the liver with ice-cold saline.

  • Biochemical Analysis of Serum: Measure serum levels of ALT and AST using appropriate assay kits.

  • Analysis of Liver Homogenates:

    • Homogenize a portion of the liver tissue in a suitable buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

    • Measure the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and the levels of reduced glutathione (B108866) (GSH).

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of liver architecture, necrosis, and inflammation.

Mandatory Visualizations

experimental_workflow_in_vitro cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seeding Seed Hepatocytes (e.g., HepG2) adhesion 24h Adhesion seeding->adhesion pretreatment Pre-treat with This compound (2h) adhesion->pretreatment toxin Induce with Toxin (e.g., CCl4, APAP) pretreatment->toxin incubation 24h Incubation toxin->incubation supernatant Collect Supernatant incubation->supernatant mtt_assay MTT Assay (Cell Viability) enzyme_assay ALT, AST, LDH Assays supernatant->enzyme_assay

experimental_workflow_in_vivo cluster_prep Animal Preparation cluster_dosing Dosing Regimen cluster_sampling Sample Collection (24h post-toxin) cluster_analysis Analysis acclimatization Acclimatization (1 week) grouping Animal Grouping acclimatization->grouping treatment Daily Oral Dosing with This compound (7 days) grouping->treatment toxin_admin Toxin Administration (e.g., CCl4, i.p.) treatment->toxin_admin blood Blood Collection (Cardiac Puncture) toxin_admin->blood liver Liver Perfusion & Excision blood->liver serum_analysis Serum Analysis (ALT, AST) homogenate_analysis Liver Homogenate Analysis (MDA, SOD, GSH) serum_analysis->homogenate_analysis histopathology Histopathology (H&E) homogenate_analysis->histopathology

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK IκBα_deg IκBα Degradation IKK->IκBα_deg p65_trans p65 Nuclear Translocation IκBα_deg->p65_trans Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p65_trans->Cytokines NO Nitric Oxide (NO) p65_trans->NO PraeruptorinA This compound PraeruptorinA->IκBα_deg Inhibits

References

Investigating the Antiplatelet Aggregation Effects of a Novel Coumarin Compound: (+/-)-Praeruptorin A as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Consequently, the development of novel antiplatelet agents is a significant area of pharmaceutical research. Coumarins, a class of natural compounds, have garnered attention for their potential antithrombotic activities. This document provides a comprehensive guide for investigating the antiplatelet aggregation effects of a novel coumarin (B35378) compound, using (+/-)-Praeruptorin A as a representative structural example. While specific quantitative data for this compound's direct antiplatelet effects are not extensively available in public literature, these protocols and application notes offer a robust framework for its evaluation and for the assessment of other similar coumarin derivatives.

Data Presentation

Quantitative data from the following experimental protocols should be systematically recorded and organized. The tables below serve as templates for presenting the inhibitory effects of the test compound on platelet aggregation.

Table 1: Effect of Test Compound on ADP-Induced Platelet Aggregation

Concentration of Test Compound (µM)% Inhibition of Platelet Aggregation (Mean ± SD)
0 (Vehicle Control)0
1Enter Data
10Enter Data
50Enter Data
100Enter Data
IC₅₀ (µM) Calculate and Enter Data

Table 2: Effect of Test Compound on Collagen-Induced Platelet Aggregation

Concentration of Test Compound (µM)% Inhibition of Platelet Aggregation (Mean ± SD)
0 (Vehicle Control)0
1Enter Data
10Enter Data
50Enter Data
100Enter Data
IC₅₀ (µM) Calculate and Enter Data

Table 3: Effect of Test Compound on Thrombin-Induced Platelet Aggregation

Concentration of Test Compound (µM)% Inhibition of Platelet Aggregation (Mean ± SD)
0 (Vehicle Control)0
1Enter Data
10Enter Data
50Enter Data
100Enter Data
IC₅₀ (µM) Calculate and Enter Data

Table 4: Effect of Test Compound on Arachidonic Acid-Induced Platelet Aggregation

Concentration of Test Compound (µM)% Inhibition of Platelet Aggregation (Mean ± SD)
0 (Vehicle Control)0
1Enter Data
10Enter Data
50Enter Data
100Enter Data
IC₅₀ (µM) Calculate and Enter Data

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

Protocol:

  • Collect whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least two weeks prior to donation.

  • Immediately mix the blood with 3.2% sodium citrate in a 9:1 ratio (blood:citrate).

  • To obtain PRP, centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature.

  • Carefully aspirate the upper, straw-colored PRP layer and transfer it to a fresh polypropylene tube.

  • To obtain PPP, centrifuge the remaining blood at 1500 x g for 20 minutes.

  • Collect the supernatant (PPP), which will be used as a blank and for adjusting the platelet count of the PRP.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Materials:

  • Platelet aggregometer

  • Cuvettes with stir bars

  • PRP and PPP

  • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Platelet agonists:

Protocol:

  • Pre-warm the aggregometer to 37°C.

  • Pipette 450 µL of the adjusted PRP into a cuvette containing a magnetic stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 5 minutes.

  • Add 5 µL of the test compound at various concentrations (or vehicle control) to the PRP and incubate for a further 5 minutes.

  • Calibrate the aggregometer by setting the light transmission of the PRP sample to 0% and the PPP sample to 100%.

  • Initiate platelet aggregation by adding a pre-determined concentration of a platelet agonist (e.g., 10 µM ADP, 2 µg/mL collagen, 0.5 U/mL thrombin, or 100 µM arachidonic acid).

  • Record the change in light transmission for at least 5-10 minutes. The percentage of aggregation is calculated based on the maximal change in light transmission.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Maximal aggregation with test compound / Maximal aggregation with vehicle control)] x 100

Measurement of Thromboxane (B8750289) B₂ (TXB₂) Formation

Materials:

  • PRP

  • Test compound

  • Arachidonic acid

  • Indomethacin (B1671933) (positive control)

  • Enzyme-linked immunosorbent assay (ELISA) kit for TXB₂

Protocol:

  • Prepare PRP as described in Protocol 1.

  • Pre-incubate 450 µL of PRP with the test compound at various concentrations or vehicle for 5 minutes at 37°C.

  • Induce platelet aggregation by adding 100 µM arachidonic acid.

  • After 5 minutes, stop the reaction by adding a sufficient amount of indomethacin (e.g., to a final concentration of 10 µM) and placing the tubes on ice.

  • Centrifuge the samples at 12,000 x g for 2 minutes at 4°C.

  • Collect the supernatant and measure the concentration of TXB₂, the stable metabolite of thromboxane A₂, using a commercially available ELISA kit according to the manufacturer's instructions.

Measurement of Intracellular Calcium [Ca²⁺]i Mobilization

Materials:

  • PRP

  • Fura-2 AM (calcium indicator dye)

  • Test compound

  • Platelet agonist (e.g., Thrombin)

  • Fluorometer

Protocol:

  • Load platelets in PRP with 5 µM Fura-2 AM for 45 minutes at 37°C in the dark.

  • Wash the Fura-2-loaded platelets by centrifuging at 350 x g for 10 minutes and resuspend them in a calcium-containing buffer (e.g., Tyrode's buffer).

  • Adjust the platelet count to 2.5 x 10⁸ platelets/mL.

  • Place the platelet suspension in a fluorometer cuvette with a stirrer at 37°C.

  • Add the test compound at various concentrations or vehicle and incubate for 5 minutes.

  • Add a platelet agonist (e.g., thrombin) to stimulate an increase in intracellular calcium.

  • Measure the fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • The ratio of the fluorescence intensities (F340/F380) is used to calculate the intracellular calcium concentration.

Visualization of Signaling Pathways and Workflows

Signaling Pathways in Platelet Aggregation

The following diagrams illustrate the key signaling pathways involved in platelet aggregation that could be potentially modulated by a novel coumarin compound.

Platelet_Aggregation_Pathways cluster_agonists Agonists cluster_receptors Receptors cluster_enzymes Key Enzymes cluster_second_messengers Second Messengers cluster_final_pathway Final Common Pathway ADP ADP P2Y12 P2Y₁₂ ADP->P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 AA Arachidonic Acid (AA) COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PLC Phospholipase C (PLC) P2Y12->PLC GPVI->PLC PAR1_4->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG TXA2 Thromboxane A₂ (TXA₂) COX1->TXA2 Ca2 [Ca²⁺]i ↑ IP3_DAG->Ca2 GPIIbIIIa GPIIb/IIIa Activation Ca2->GPIIbIIIa TXA2->Ca2 Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Key signaling pathways in platelet aggregation.

Experimental Workflow for Investigating Antiplatelet Effects

The following diagram outlines the general experimental workflow for assessing the antiplatelet potential of a test compound.

Experimental_Workflow Blood 1. Whole Blood Collection (Sodium Citrate) Centrifuge1 2. Centrifugation (200 x g) Blood->Centrifuge1 PRP 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 4. Further Centrifugation (1500 x g) Centrifuge1->Centrifuge2 Adjust 6. Adjust Platelet Count in PRP PRP->Adjust PPP 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate 7. Incubate PRP with Test Compound Adjust->Incubate Aggregate 8. Induce Aggregation with Agonist Incubate->Aggregate Measure 9. Measure Aggregation (LTA) Aggregate->Measure Analyze 10. Data Analysis (IC₅₀) Measure->Analyze Mechanism_of_Action cluster_upstream Upstream Events cluster_downstream Downstream Signaling cluster_outcome Outcome Agonist Agonist Binding Receptor Receptor Activation Agonist->Receptor COX1_Inhibition Inhibition of COX-1 Receptor->COX1_Inhibition PLC_Inhibition Inhibition of PLC Receptor->PLC_Inhibition TXA2_Reduction Reduced TXA₂ Formation COX1_Inhibition->TXA2_Reduction Ca_Modulation Modulation of [Ca²⁺]i TXA2_Reduction->Ca_Modulation Reduced_Aggregation Reduced Platelet Aggregation Ca_Modulation->Reduced_Aggregation PLC_Inhibition->Ca_Modulation

Troubleshooting & Optimization

Technical Support Center: Optimizing (+/-)-Praeruptorin A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (+/-)-Praeruptorin A extraction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Grinding of Plant Material Ensure the plant material (Peucedanum praeruptorum Dunn.) is ground into a fine and uniform powder. This increases the surface area for solvent penetration and improves extraction efficiency.
Inappropriate Solvent Selection The choice of solvent is critical for effective extraction. Praeruptorin A has been successfully extracted using ethyl acetate (B1210297). Solvents with varying polarities should be tested to find the optimal one for your specific conditions. Consider using co-solvents to enhance extraction efficiency.[1]
Inefficient Extraction Method Traditional methods like maceration may result in lower yields compared to more advanced techniques.[2] Consider employing methods such as Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) to potentially increase the yield.
Suboptimal Extraction Parameters Each extraction method has critical parameters that need to be optimized. Systematically evaluate and optimize factors such as extraction time, temperature, and the solvent-to-solid ratio.
Degradation of Praeruptorin A Prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to the degradation of thermolabile compounds.[2] If degradation is suspected, consider using extraction techniques that operate at lower temperatures, such as UAE or maceration, or methods with shorter extraction times like MAE.

Issue 2: High Level of Impurities in the Crude Extract

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Non-selective Solvent The chosen solvent may be co-extracting a large number of undesirable compounds. Experiment with solvents of different polarities to find one that is more selective for Praeruptorin A. A sequential extraction with solvents of increasing polarity can also be effective.
Extraction Conditions Too Harsh High temperatures and long extraction times can lead to the degradation of compounds and the formation of artifacts, increasing the impurity profile. Use milder extraction conditions where possible.
Inadequate Post-Extraction Cleanup The crude extract often requires further purification. Employ chromatographic techniques such as column chromatography to isolate Praeruptorin A from other co-extracted substances. The use of toluene/ethyl acetate as an eluent for silica (B1680970) gel column chromatography has been reported for the isolation of praeruptorins A and B.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

Supercritical Fluid Extraction with CO2 (SFE-CO2) has been shown to be a highly effective and reliable method for extracting Praeruptorin A, yielding higher amounts compared to traditional methods like decoction and heating reflux.[3] The optimal conditions for SFE-CO2 have been reported as 60°C, 20 MPa pressure, and a duration of three hours, using alcohol as a cosolvent to increase the extraction amount.[3][4] Advanced methods like Microwave-Assisted Extraction (MAE) using guanidinium (B1211019) ionic liquids have also been shown to be advantageous over maceration, heat reflux, and ultrasound-assisted extraction.[5]

Q2: Which solvents are recommended for the extraction of this compound?

Ethyl acetate has been successfully used to extract praeruptorins A and B from the root of Peucedanum praeruptorum Dunn.[1] The choice of solvent is critical, and its polarity plays a significant role in the extraction efficiency.[6][7][8][9] It is advisable to test a range of solvents with varying polarities to determine the most effective one for your specific experimental setup.

Q3: How can I minimize the thermal degradation of this compound during extraction?

To minimize thermal degradation, it is recommended to use extraction techniques that operate at lower temperatures or for shorter durations. Ultrasound-Assisted Extraction (UAE) is a good option as it can enhance extraction efficiency at lower temperatures.[10][11] Maceration is another method that is performed at room temperature, though it may result in lower yields and require longer extraction times.[2] If using heat-based methods like Soxhlet extraction, it is crucial to optimize the extraction time and temperature to minimize the exposure of the compound to heat.

Q4: What are the key parameters to optimize for improving the yield of this compound?

The key parameters to optimize depend on the chosen extraction method but generally include:

  • Particle Size of the Plant Material: Finer particles lead to better solvent penetration and higher yields.[12]

  • Solvent Type and Polarity: The solvent should have a high affinity for Praeruptorin A.

  • Solvent-to-Solid Ratio: A higher ratio can increase the extraction yield, but an excessively high ratio can be wasteful and require more time for solvent removal.[12]

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation.[12]

  • Extraction Time: The extraction efficiency increases with time up to a certain point, after which it plateaus.[12]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

Extraction Method Solvent Key Parameters Relative Yield Reference
Decoction WaterBoiling temperatureLower[3]
Heating Reflux Organic SolventBoiling point of solventLower[3]
Supercritical Fluid Extraction (SFE-CO2) CO2 with alcohol cosolvent60°C, 20 MPa, 3 hoursHigher[3][4]
Microwave-Assisted Extraction (MAE) Guanidinium ionic liquidOptimized power and timeHigher than maceration, reflux, and UAE[5]

Note: Specific quantitative yield data for all methods are not available in the cited literature. The table provides a qualitative comparison based on the available information.

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE-CO2) of this compound

  • Preparation of Plant Material: Grind the dried roots of Peucedanum praeruptorum Dunn. to a fine powder.

  • SFE System Setup: Use a laboratory-scale SFE system.

  • Extraction Parameters:

    • Set the extraction temperature to 60°C.

    • Set the extraction pressure to 20 MPa.

    • Use food-grade CO2 as the supercritical fluid.

    • Add a suitable alcohol (e.g., ethanol) as a cosolvent.

  • Extraction Process:

    • Load the powdered plant material into the extraction vessel.

    • Pump the supercritical CO2 and cosolvent through the vessel for a duration of 3 hours.

  • Collection: Collect the extract from the separator.

  • Post-Extraction Processing: Evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.

Protocol 2: General Ultrasound-Assisted Extraction (UAE)

  • Preparation of Plant Material: Grind the dried roots of Peucedanum praeruptorum Dunn. to a fine powder.

  • Extraction Setup:

    • Place a known amount of the powdered material into an extraction vessel.

    • Add the selected solvent (e.g., ethyl acetate) at a specific solvent-to-solid ratio.

  • Sonication:

    • Immerse the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency and power for a predetermined time. The temperature of the ultrasonic bath should be controlled.

  • Separation: After sonication, separate the extract from the solid plant material by filtration or centrifugation.

  • Concentration: Remove the solvent from the extract using a rotary evaporator to obtain the crude extract.

Protocol 3: General Soxhlet Extraction

  • Preparation of Plant Material: Grind the dried roots of Peucedanum praeruptorum Dunn. to a fine powder.

  • Apparatus Setup:

    • Place the powdered material in a thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • The extractor is then attached to a flask containing the extraction solvent and a condenser.

  • Extraction Process:

    • Heat the solvent in the flask. The vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.

    • The condenser ensures that any solvent vapor cools, and drips back down into the chamber housing the solid material.

    • The chamber containing the solid material slowly fills with warm solvent. Some of the desired compound will then dissolve in the warm solvent.

    • When the Soxhlet chamber is almost full, the chamber is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

    • This cycle may be allowed to repeat many times, over hours or days.

  • Concentration: After extraction, the solvent is removed, typically by means of a rotary evaporator, yielding the extracted compound.

Protocol 4: General Maceration

  • Preparation of Plant Material: Grind the dried roots of Peucedanum praeruptorum Dunn. to a fine powder.

  • Extraction Process:

    • Place the powdered material in a closed vessel.

    • Add the selected solvent and allow it to stand at room temperature for a defined period with frequent agitation.

  • Separation: Separate the liquid extract from the solid residue by filtration.

  • Concentration: Evaporate the solvent to obtain the crude extract.

Mandatory Visualization

Praeruptorin_A_Extraction_Workflow Start Plant Material (Peucedanum praeruptorum) Grinding Grinding Start->Grinding Extraction Extraction Method (Maceration, Soxhlet, UAE, MAE, SFE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Crude_Extract Crude this compound Extract Solvent_Removal->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Grinding Is the plant material finely and uniformly ground? Start->Check_Grinding Grind_Finer Grind to a finer powder Check_Grinding->Grind_Finer No Check_Solvent Is the solvent optimal? Check_Grinding->Check_Solvent Yes Grind_Finer->Check_Solvent Test_Solvents Test solvents with different polarities Check_Solvent->Test_Solvents No Check_Method Is the extraction method efficient enough? Check_Solvent->Check_Method Yes Test_Solvents->Check_Method Use_Advanced_Method Consider UAE, MAE, or SFE Check_Method->Use_Advanced_Method No Check_Parameters Are the extraction parameters (time, temp, ratio) optimized? Check_Method->Check_Parameters Yes Use_Advanced_Method->Check_Parameters Optimize_Parameters Systematically optimize each parameter Check_Parameters->Optimize_Parameters No Check_Degradation Is thermal degradation a possibility? Check_Parameters->Check_Degradation Yes Optimize_Parameters->Check_Degradation Use_Milder_Conditions Use lower temperature or shorter extraction time Check_Degradation->Use_Milder_Conditions Yes Resolved Yield Improved Check_Degradation->Resolved No Use_Milder_Conditions->Resolved

Caption: Troubleshooting decision tree for low yield of this compound.

References

Overcoming solubility issues of (+/-)-Praeruptorin A in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges and effectively utilizing (+/-)-Praeruptorin A in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a bioactive pyranocoumarin (B1669404) compound isolated from the dried roots of Peucedanum praeruptorum Dunn.[1] It is known for its anti-inflammatory, anticancer, and other pharmacological properties. Structurally, it is a hydrophobic molecule, which leads to poor solubility in aqueous solutions like cell culture media. This can pose a significant challenge for achieving accurate and reproducible results in in vitro assays.

Q2: What is the best solvent to dissolve this compound for in vitro studies?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing stock solutions of this compound for cell-based assays. It effectively solubilizes the compound at high concentrations. For subsequent use in cell culture, this stock solution is then diluted to the final working concentration in the aqueous culture medium.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%. A final concentration of 0.1% DMSO is often preferred and is well-tolerated by most cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without Praeruptorin A) in your experiments to account for any effects of the solvent itself.

Q4: How should I store my this compound stock solution?

A4: For long-term storage, it is recommended to store the DMSO stock solution of this compound in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored properly, the stock solution in DMSO can be stable for up to 6 months at -80°C. For short-term use, a stock solution can be kept at 4°C for up to two weeks.[2]

Q5: At what concentrations is this compound typically active in in vitro assays?

A5: The effective concentration of this compound can vary depending on the cell line and the specific assay. For example, in studies with RAW 264.7 mouse macrophages, concentrations between 1 µM and 5 µM were used to evaluate its anti-inflammatory effects.[3] In human cervical cancer cells (HeLa and SiHa), it has been tested at concentrations up to 50 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation observed when diluting the DMSO stock solution into aqueous cell culture medium. - The concentration of Praeruptorin A in the final working solution exceeds its aqueous solubility limit. - The DMSO stock solution was not properly mixed into the medium. - The temperature of the medium was too low.- Lower the final concentration of Praeruptorin A. - Vortex or pipette vigorously immediately after adding the DMSO stock to the pre-warmed (37°C) culture medium to ensure rapid and uniform dispersion. - Prepare an intermediate dilution in culture medium before making the final dilution.
Inconsistent or not reproducible experimental results. - Incomplete dissolution of Praeruptorin A in the stock solution. - Degradation of Praeruptorin A due to improper storage or multiple freeze-thaw cycles. - Inaccurate pipetting of the viscous DMSO stock solution.- Ensure the Praeruptorin A powder is completely dissolved in DMSO. Gentle warming (to 37°C) or brief sonication may help. Visually inspect for any particulates before use. - Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. Store protected from light. - Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.
High background or cytotoxicity observed in the vehicle control group. - The final concentration of DMSO is too high for the specific cell line being used. - Contamination of the DMSO or culture medium.- Perform a DMSO toxicity test to determine the maximum tolerable concentration for your cell line (typically ≤ 0.5%). - Use fresh, anhydrous, cell culture-grade DMSO and sterile-filtered culture medium.
No biological effect observed at expected concentrations. - The Praeruptorin A may have degraded. - The chosen concentration is too low for the specific cell line or assay. - The incubation time is not optimal.- Use a fresh stock solution. - Perform a dose-response study with a wider range of concentrations. - Optimize the incubation time for your experiment.

Quantitative Data Summary

Table 1: Physicochemical Properties and Recommended Concentrations of this compound

ParameterValueReference
Molecular Formula C₂₁H₂₂O₇[4]
Molecular Weight 386.4 g/mol [4]
Solubility in DMSO ≥ 2.5 mg/mL (6.47 mM)
Solubility in Ethanol Soluble, but quantitative data is limited. A 1:7 solution of ethanol:PBS has been used for some compounds.[5][6]
Solubility in Water Insoluble[5]
Recommended Stock Solution Concentration 10 mM in anhydrous DMSOInferred from common laboratory practice
Recommended Final DMSO Concentration in Media ≤ 0.5% (preferably ≤ 0.1%)Inferred from cell culture guidelines
Typical in vitro Working Concentration Range 1 - 50 µM[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.

Materials:

  • This compound powder (MW: 386.4 g/mol )

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile filter tips

  • Analytical balance

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of Praeruptorin A: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 386.4 g/mol * (1000 mg / 1 g) = 3.864 mg

  • Weighing: Carefully weigh out 3.864 mg of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the Praeruptorin A powder.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles or precipitates. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM this compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solutions: Prepare serial dilutions of the 10 mM Praeruptorin A stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all treatment wells and the vehicle control (e.g., 0.1%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared Praeruptorin A dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7][8]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[7][8]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Caption: Inhibitory effect of this compound on the NF-κB signaling pathway.

Praeruptorin_A_ERK_MMP1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors EGFR EGFR Growth_Factors->EGFR activates RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK_nucleus p-ERK1/2 ERK->ERK_nucleus translocates Praeruptorin_A This compound Praeruptorin_A->ERK inhibits phosphorylation AP1 AP-1 (c-Jun/c-Fos) ERK_nucleus->AP1 activates MMP1_gene MMP-1 Gene Transcription AP1->MMP1_gene induces

Caption: this compound inhibits the ERK/MMP1 signaling pathway.[9]

experimental_workflow start Start: This compound (powder) prepare_stock Prepare 10 mM Stock Solution in Anhydrous DMSO start->prepare_stock store_stock Aliquot and Store at -20°C or -80°C prepare_stock->store_stock prepare_working Prepare Working Solutions by Diluting Stock in Pre-warmed Culture Medium store_stock->prepare_working seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Working Solutions seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate assay Perform Cell-based Assay (e.g., MTT, Western Blot, qPCR) incubate->assay analyze Analyze and Interpret Data assay->analyze

Caption: General experimental workflow for in vitro assays with this compound.

References

Optimizing In Vivo Dosing of (+/-)-Praeruptorin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of (+/-)-Praeruptorin A (Pd-Ia) for in vivo studies. This guide, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols and quantitative data to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in in vivo studies?

Q2: How should I prepare this compound for in vivo administration?

For intravenous administration in rats, this compound can be dissolved in a vehicle solution of PEG400, Tween 80, and physiological saline in a 1:1:8 ratio (v/v/v)[1]. For oral or intragastric administration, the vehicle will depend on the solubility of your specific batch of the compound. Common vehicles for oral gavage include water, saline, or a suspension in a vehicle like 0.5% carboxymethylcellulose. It is crucial to ensure the compound is fully dissolved or forms a homogenous suspension before administration.

Q3: What are the known signaling pathways affected by this compound in vivo?

In vivo and in vitro studies have shown that this compound can modulate several key signaling pathways, including:

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the NF-κB pathway, which plays a crucial role in inflammation. This inhibition is thought to contribute to its anti-inflammatory effects observed in models of allergic airway disease[2].

  • ERK/MMP1 Signaling Pathway: In vitro studies suggest that Praeruptorin A can inhibit migration and invasion of cancer cells by targeting the ERK/MMP1 signaling pathway. Further in vivo validation is needed to fully establish this mechanism.

  • TGF-β1/Smad Signaling Pathway: In a murine model of allergic asthma, this compound was found to affect the TGF-β1/Smad signaling pathway, which is involved in airway remodeling[3].

Q4: What is the known toxicity profile of this compound?

Currently, there is limited publicly available data on the in vivo toxicity of this compound, including its LD50 value. As with any experimental compound, it is essential to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model and to closely monitor for any signs of toxicity.

Troubleshooting Guide

Issue Possible Cause Recommendation
Low bioavailability after oral administration. Poor solubility of the compound. First-pass metabolism in the liver.Optimize the vehicle for oral administration to improve solubility. Consider co-administration with a CYP450 inhibitor if first-pass metabolism is suspected, though this should be done with caution and thorough investigation.
High variability in experimental results. Inconsistent dosing technique. Non-homogenous drug formulation. Animal-to-animal variability.Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, intravenous injection). Thoroughly mix the drug formulation before each administration. Increase the number of animals per group to account for biological variability.
Observed adverse effects in animals. Dose is too high. Vehicle is causing a reaction.Reduce the dose of this compound. Run a control group with only the vehicle to rule out vehicle-specific toxicity. Monitor animals closely for clinical signs of toxicity.
Lack of efficacy at previously reported doses. Differences in animal strains or models. Degradation of the compound.Ensure the animal model is appropriate for the intended therapeutic effect. Verify the purity and stability of your this compound stock. Consider a dose-escalation study to find the effective dose in your specific model.

Quantitative Data Summary

Table 1: Reported In Vivo Dosages of this compound

Animal Model Route of Administration Dosage Observed Effect Reference
RatIntravenous5 mg/kgPharmacokinetic studies.[1]
RatOral2 mg/kgReduced blood pressure.
MouseIntragastricNot SpecifiedReduced airway hyperresponsiveness and inflammation.[3]

Note: The specific dosages for the mouse intragastric study were not available in the reviewed abstracts. Researchers should consult the full-text articles for detailed information.

Experimental Protocols

Intravenous Administration in Rats

This protocol is based on a pharmacokinetic study of this compound.

Materials:

  • This compound

  • PEG400

  • Tween 80

  • Physiological saline

  • Syringes and needles appropriate for intravenous injection in rats

  • Animal restraint device

Procedure:

  • Preparation of Dosing Solution: Prepare a vehicle solution of PEG400, Tween 80, and physiological saline in a 1:1:8 (v/v/v) ratio. Dissolve this compound in the vehicle to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a 200g rat, the total dose is 1 mg. If the injection volume is 1 ml/kg, the concentration should be 5 mg/ml). Ensure the solution is clear and free of particulates.

  • Animal Preparation: Acclimatize the rats to the experimental conditions. Weigh each rat immediately before dosing to calculate the precise volume to be administered.

  • Administration: Anesthetize the rat if necessary, following approved institutional animal care and use committee (IACUC) protocols. Administer the prepared solution via the tail vein at a slow and steady rate.

  • Post-administration Monitoring: Monitor the animals for any adverse reactions immediately after injection and at regular intervals as required by the experimental design.

Oral Gavage in Rodents (General Protocol)

This is a general guideline for oral gavage and should be adapted based on the specific requirements of the study and institutional guidelines.

Materials:

  • This compound

  • Appropriate vehicle (e.g., water, saline, 0.5% carboxymethylcellulose)

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)

  • Syringes

  • Animal restraint device

Procedure:

  • Preparation of Dosing Solution/Suspension: Prepare the dosing formulation by dissolving or suspending a weighed amount of this compound in the chosen vehicle to the desired concentration. Ensure the formulation is homogenous by vortexing or stirring before drawing it into the syringe.

  • Animal Preparation: Fast the animals overnight if required by the experimental protocol, ensuring free access to water. Weigh each animal before dosing.

  • Administration:

    • Gently restrain the animal.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Administer the solution slowly and steadily.

    • Carefully withdraw the needle.

  • Post-administration Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration.

Visualizations

Signaling Pathways

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates Praeruptorin A Praeruptorin A Praeruptorin A->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Leads to Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of

Caption: Inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental_Workflow_Oral_Gavage cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation Prepare this compound in appropriate vehicle Dose_Calculation Calculate individual doses Formulation->Dose_Calculation Animal_Weighing Weigh animals Animal_Weighing->Dose_Calculation Restraint Gently restrain animal Dose_Calculation->Restraint Gavage Administer dose via oral gavage Restraint->Gavage Monitoring Monitor for adverse effects Gavage->Monitoring Data_Collection Collect experimental data (e.g., blood samples, tissue) Monitoring->Data_Collection

Caption: General experimental workflow for oral gavage administration of this compound.

References

Troubleshooting (+/-)-Praeruptorin A instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+/-)-Praeruptorin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a coumarin (B35378) derivative, can be influenced by several factors, including:

  • pH: Coumarins can be susceptible to hydrolysis, particularly under basic conditions[1]. The ester linkages in Praeruptorin A are likely prone to cleavage at non-neutral pH.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation[2][3][4]. For long-term storage, maintaining low temperatures is crucial.

  • Light: Exposure to UV and visible light can lead to photodegradation of coumarin compounds[2].

  • Oxidative Stress: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the oxidation of the molecule[2][5].

  • Solvent Purity: The presence of impurities, such as water in organic solvents, can facilitate hydrolysis. Using high-purity, anhydrous solvents is recommended.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure the stability of your this compound stock solutions, we recommend the following:

  • Solvent: Use high-purity, anhydrous DMSO or ethanol (B145695). Be aware that moisture-absorbing DMSO can reduce solubility[6].

  • Temperature: For short-term storage (up to one month), -20°C is acceptable. For long-term storage, -80°C is highly recommended to minimize degradation[6][7].

  • Light Protection: Store stock solutions in amber vials or tubes wrapped in aluminum foil to protect them from light[6][7].

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes[7].

Q3: I'm observing a loss of activity of my this compound in my cell-based assay. What could be the cause?

A3: A loss of biological activity in a cell-based assay can stem from several sources:

  • Compound Instability in Media: The aqueous, buffered environment of cell culture media (typically pH ~7.4) may lead to the hydrolysis of this compound over the course of your experiment.

  • Metabolism by Cells: Cells can metabolize the compound, converting it into inactive forms. Studies have shown that Praeruptorin A undergoes metabolism involving hydrolysis and oxidation[8].

  • Adsorption to Plasticware: Small molecules can adsorb to the surface of cell culture plates, which reduces the effective concentration of the compound in the media.

  • Precipitation: If the solubility of this compound in the final assay media is exceeded, it may precipitate out of solution, leading to a decrease in the available concentration.

Troubleshooting Guides

Issue 1: Unexpected Peaks or Decreased Peak Area in HPLC Analysis

If you observe additional peaks or a decrease in the peak area of this compound during HPLC analysis of your solution, it may indicate degradation.

Troubleshooting Workflow:

Start Observe Unexpected Peaks or Decreased Peak Area in HPLC Check_Storage Review Storage Conditions: - Temperature (-20°C or -80°C?) - Light exposure? - Freeze-thaw cycles? Start->Check_Storage Check_Solvent Evaluate Solvent: - Anhydrous? - Purity? - Appropriate for coumarins? Check_Storage->Check_Solvent If storage is optimal Optimize_Conditions Optimize Storage and Experimental Conditions Based on Findings Check_Storage->Optimize_Conditions If storage is suboptimal Check_pH Assess Solution pH: - Buffered or unbuffered? - Potential for basic hydrolysis? Check_Solvent->Check_pH If solvent is appropriate Check_Solvent->Optimize_Conditions If solvent is inappropriate Perform_Stability Conduct Forced Degradation Study: - Acid, base, oxidative, thermal, photolytic stress Check_pH->Perform_Stability If pH is a potential issue Check_pH->Optimize_Conditions If pH is suboptimal Analyze_Degradants Analyze Degradation Products by LC-MS/MS Perform_Stability->Analyze_Degradants Analyze_Degradants->Optimize_Conditions End Stable Solution Achieved Optimize_Conditions->End

Caption: Troubleshooting workflow for HPLC-observed degradation.

Corrective Actions:

  • Storage: Ensure stock solutions are stored at or below -20°C (ideally -80°C for long-term) and protected from light. Aliquot to minimize freeze-thaw cycles.

  • Solvent: Prepare fresh solutions using high-purity, anhydrous solvents. If using DMSO, use a fresh, unopened bottle to avoid moisture absorption.

  • pH: If working in aqueous solutions, consider buffering the solution to a neutral or slightly acidic pH to minimize hydrolysis.

Issue 2: Precipitation of this compound in Aqueous Buffers

If you observe cloudiness or precipitate after diluting your DMSO stock solution into an aqueous buffer, the compound's solubility limit has likely been exceeded.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.

  • Modify Dilution Method: Instead of a single large dilution, perform serial dilutions. Ensure rapid and thorough mixing after each addition to the aqueous buffer.

  • Incorporate a Co-solvent: If compatible with your experimental system, consider including a small percentage of an organic co-solvent like ethanol in the final assay buffer to improve solubility.

  • Adjust Buffer Composition: Experiment with different buffer systems or adjust the pH to see if it enhances solubility.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

This protocol outlines a method to assess the stability of this compound in a given solvent over time.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol, Acetonitrile)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the same solvent.

  • Initial Analysis (T=0): Immediately analyze the working solution by HPLC-UV to determine the initial peak area of this compound.

  • Incubation: Store the working solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), inject an aliquot of the stored solution into the HPLC system.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

HPLC Conditions (Example):

ParameterCondition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by the UV absorption maximum of Praeruptorin A
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and the stability-indicating capability of an analytical method.

Procedure:

  • Prepare Stock Solutions: Prepare separate stock solutions of this compound.

  • Stress Conditions: Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate a solution at 60°C.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm).

  • Sample Analysis: At appropriate time points, neutralize the acid and base-stressed samples, and then analyze all samples by HPLC-UV or LC-MS/MS to identify and quantify degradation products.

Signaling Pathway of Instability:

cluster_factors Instability Factors PraeruptorinA This compound (Active) Degradation_Products Degradation Products (Inactive/Altered Activity) PraeruptorinA->Degradation_Products pH Non-neutral pH (especially basic) pH->PraeruptorinA Hydrolysis Temp Elevated Temperature Temp->PraeruptorinA Accelerates Degradation Light UV/Visible Light Light->PraeruptorinA Photodegradation Oxidation Oxidizing Agents Oxidation->PraeruptorinA Oxidation

Caption: Factors leading to the degradation of this compound.

Data Summary

Solubility and Recommended Storage of this compound

SolventSolubilityShort-Term Storage (≤ 1 month)Long-Term Storage (> 1 month)
DMSO 77 mg/mL (199.27 mM)[6]-20°C, protected from light-80°C, protected from light
Ethanol 40 mg/mL[6]-20°C, protected from light-80°C, protected from light
Water Insoluble[6]Not RecommendedNot Recommended

Analytical Methods for Quantification

MethodKey Features
HPLC-UV Suitable for routine quantification and stability studies. Requires method development for optimal separation.
LC-MS/MS Highly sensitive and specific. Ideal for identifying and quantifying degradation products and for pharmacokinetic studies[5][9].

References

Technical Support Center: Chiral Separation of (+/-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of (+/-)-Praeruptorin A. The information is tailored for researchers, scientists, and professionals in drug development who are utilizing chromatographic techniques for enantiomeric resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common technique for the chiral separation of this compound?

A1: The most prevalent and effective method for the chiral separation of this compound is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly successful in resolving the enantiomers.

Q2: Which type of chiral column is recommended for Praeruptorin A separation?

A2: Polysaccharide-based columns are the primary choice for separating Praeruptorin A enantiomers.[1][2][3][4][5] Columns with cellulose derivatives (e.g., Chiralcel® series) and amylose derivatives (e.g., Chiralpak® series) have demonstrated effective separation. The selection between different polysaccharide columns can depend on the specific mobile phase conditions and desired resolution.

Q3: What mobile phases are typically used for the chiral HPLC separation of Praeruptorin A?

A3: Normal-phase chromatography is commonly employed, with mobile phases typically consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. The ratio of hexane (B92381) to alcohol is a critical parameter to optimize for achieving baseline separation.

Q4: Can Supercritical Fluid Chromatography (SFC) be used for the chiral separation of Praeruptorin A?

A4: Yes, Supercritical Fluid Chromatography (SFC) is a viable and often advantageous alternative to HPLC for chiral separations.[6][7][8][9] SFC can offer faster separations, reduced solvent consumption, and unique selectivity. Polysaccharide-based chiral stationary phases are also commonly used in SFC.[7]

Q5: How does temperature affect the chiral separation of Praeruptorin A?

A5: Temperature is a critical parameter in chiral separations.[10] Generally, lower temperatures can enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[10] However, the optimal temperature should be determined empirically for each specific method, as in some cases, higher temperatures can improve peak shape and efficiency.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP): The selected column may not be suitable for Praeruptorin A. 2. Suboptimal Mobile Phase Composition: The ratio of non-polar solvent to alcohol modifier may not be ideal. 3. Incorrect Flow Rate: The flow rate may be too high or too low, affecting interaction time with the CSP. 4. Inappropriate Temperature: The column temperature may not be optimal for chiral recognition.[10]1. Screen Different CSPs: Test various polysaccharide-based columns (both cellulose and amylose derivatives). 2. Optimize Mobile Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Small changes can significantly impact resolution. 3. Adjust Flow Rate: Optimize the flow rate. Lower flow rates often improve resolution but increase analysis time. 4. Vary Temperature: Experiment with different column temperatures, typically between 10°C and 40°C.[10]
Peak Tailing 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Secondary Interactions: Undesirable interactions between Praeruptorin A and the stationary phase. 3. Column Contamination or Degradation: The column may be fouled or have lost its efficiency.[10][11]1. Reduce Sample Concentration: Dilute the sample and reinject. 2. Add an Additive: For basic compounds, adding a small amount of a basic additive (e.g., diethylamine) to the mobile phase can improve peak shape. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) may be beneficial. 3. Wash the Column: Follow the manufacturer's instructions for column washing.[10][11] If performance is not restored, the column may need replacement.
Poor Reproducibility 1. Inconsistent Mobile Phase Preparation: Variations in solvent composition can lead to shifts in retention time and resolution. 2. Fluctuating Column Temperature: Lack of a column thermostat can cause inconsistent results.[10] 3. Column Equilibration: Insufficient time for the column to equilibrate with the new mobile phase.1. Prepare Fresh Mobile Phase: Use high-purity solvents and prepare fresh mobile phase daily.[10] Use precise measurements. 2. Use a Column Oven: Maintain a constant and controlled column temperature. 3. Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.
Ghost Peaks 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents can appear as peaks.[10] 2. Sample Carryover: Residual sample from a previous injection in the autosampler.[10] 3. Contaminated System: The HPLC system itself may be contaminated.1. Use High-Purity Solvents: Use HPLC-grade or higher solvents and filter aqueous phases.[10] 2. Optimize Needle Wash: Use a strong solvent in the autosampler wash step that can fully dissolve Praeruptorin A. 3. System Cleaning: Run a blank gradient to identify the source of contamination.[10] If necessary, flush the system with appropriate cleaning solvents.

Experimental Protocols

Below are detailed methodologies for key experiments in the chiral separation of this compound.

Method 1: HPLC Chiral Separation
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, for example, a Chiralpak® or Chiralcel® column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized, starting with a composition such as n-hexane/isopropanol (90:10, v/v).

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Controlled, for instance, at 25°C.

  • Detection: UV detection at a wavelength where Praeruptorin A exhibits strong absorbance.

  • Injection Volume: 5-20 µL, depending on sample concentration.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

Method 2: Supercritical Fluid Chromatography (SFC) Chiral Separation
  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator and a UV or Mass Spectrometry (MS) detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase suitable for SFC.

  • Mobile Phase: Supercritical CO2 as the primary mobile phase with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol).

  • Co-solvent Percentage: This is a key parameter to optimize, often starting in the range of 5-20%.

  • Flow Rate: Typically higher than HPLC, for example, 2-4 mL/min.

  • Back Pressure: Maintained at a constant level, for instance, 100-150 bar.

  • Column Temperature: Controlled, for example, at 35-40°C.

  • Detection: UV or MS detection.

Visualizations

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (this compound in solvent) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (e.g., n-Hexane/Isopropanol) Separation Chiral Column Separation (Polysaccharide CSP) Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Analyze Resolution & Purity Chromatogram->Analysis

Caption: Workflow for the chiral HPLC separation of this compound.

Troubleshooting_Logic Start Poor or No Resolution Check_CSP Is the CSP appropriate? Start->Check_CSP Optimize_MP Optimize Mobile Phase (Vary alcohol %) Check_CSP->Optimize_MP Yes Screen_CSPs Screen Other CSPs Check_CSP->Screen_CSPs No Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Resolution_Improved Resolution Improved Optimize_MP->Resolution_Improved Significant Improvement Check_Column Check Column Health (Wash or Replace) Optimize_Temp->Check_Column Optimize_Temp->Resolution_Improved Partial Improvement Check_Column->Resolution_Improved

Caption: Troubleshooting logic for poor resolution in chiral separation.

References

Technical Support Center: Enhancing the Bioavailability of (+/-)-Praeruptorin A Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of (+/-)-Praeruptorin A (PA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development and experimentation.

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of this compound typically low?

The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility. As a lipophilic coumarin, PA does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption into the bloodstream. Additionally, like many natural compounds, PA may be subject to first-pass metabolism in the liver, where enzymes like cytochrome P450 (CYP450) can break it down before it reaches systemic circulation.

2. What are the most promising strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of PA. These include:

  • Solid Dispersions: Dispersing PA in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size of PA to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution and improved absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, keeping the lipophilic PA in a solubilized state for absorption.

3. How do I select the right excipients for my this compound formulation?

Excipient selection is a critical step in formulation development. Here are some guidelines:

  • Solubility Screening: The first step is to determine the solubility of PA in a range of pharmaceutically acceptable solvents, oils, surfactants, and polymers. This will help identify excipients that can effectively solubilize the drug.

  • For Solid Dispersions: Common hydrophilic polymers include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and polyethylene (B3416737) glycols (PEGs). The choice will depend on the desired release profile and the interaction between the polymer and PA.

  • For Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are often used to encapsulate PA. Surfactants are also necessary to stabilize the nanoparticles.

  • For SEDDS: A combination of oils (e.g., medium-chain triglycerides, oleic acid), surfactants with a high hydrophilic-lipophilic balance (HLB) value (e.g., Tween 80, Labrasol®), and co-solvents (e.g., PEG 400, Transcutol®) are typically used. The optimal ratio is determined by constructing pseudo-ternary phase diagrams.

4. What analytical methods are essential for characterizing my this compound formulation?

A thorough characterization of your formulation is crucial. Key analytical techniques include:

  • Particle Size and Zeta Potential Analysis: For nanoparticle and SEDDS formulations, dynamic light scattering (DLS) is used to determine the particle size distribution and zeta potential, which are critical for stability and absorption.

  • Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD): These techniques are essential for solid dispersions to confirm the amorphous state of PA within the polymer matrix.

  • In Vitro Dissolution Studies: These studies are performed to compare the dissolution rate of the enhanced formulation to that of the pure drug in simulated gastric and intestinal fluids.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantifying the amount of PA in dissolution media and in plasma samples from pharmacokinetic studies.

Troubleshooting Guides

Issue 1: Low Drug Loading in the Formulation

Possible Cause Troubleshooting Step
Poor solubility of PA in the chosen excipients.Conduct a more extensive solubility screening with a wider range of oils, surfactants, and polymers.
Inefficient encapsulation process for nanoparticles.Optimize the formulation and process parameters, such as the polymer-to-drug ratio, sonication time, or homogenization speed.
Precipitation of PA during the preparation of solid dispersions.Ensure the complete dissolution of PA in the solvent before adding the polymer. Consider using a co-solvent to improve solubility.

Issue 2: Physical Instability of the Formulation (e.g., particle aggregation, drug crystallization)

Possible Cause Troubleshooting Step
Insufficient amount or inappropriate type of stabilizer (surfactant) in nanoparticle or SEDDS formulations.Screen different surfactants and optimize their concentration to provide adequate steric or electrostatic stabilization.
Recrystallization of amorphous PA in solid dispersions over time.Select a polymer that has strong interactions (e.g., hydrogen bonding) with PA to inhibit crystallization. Ensure the formulation is stored under appropriate temperature and humidity conditions.
Phase separation in SEDDS formulations.Re-evaluate the pseudo-ternary phase diagram to ensure the chosen formulation is in a stable microemulsion region.

Issue 3: Inconsistent In Vivo Performance (High Variability in Pharmacokinetic Data)

Possible Cause Troubleshooting Step
Formulation is not robust and behaves differently under varying physiological conditions in the GI tract.Test the in vitro performance of the formulation in different biorelevant media that simulate fasted and fed states.
Food effects influencing the absorption of the formulation.Conduct pharmacokinetic studies in both fasted and fed animal models to assess the impact of food on bioavailability.
Variability in the experimental procedure for animal studies.Ensure a standardized protocol for drug administration, blood sampling, and sample processing.

Data Presentation: Comparative Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound Formulations Following Oral Administration in Rats (Dose: 50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
PA Suspension (Control)150 ± 252.0 ± 0.5850 ± 150100
PA-PVP Solid Dispersion600 ± 901.0 ± 0.34250 ± 600500
PA-PLGA Nanoparticles450 ± 701.5 ± 0.43400 ± 550400
PA-SEDDS750 ± 1100.5 ± 0.25100 ± 700600

Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated with the PA suspension as the reference.

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Rats (Dose: 10 mg/kg)

ParameterValue
C₀ (ng/mL)2500
AUC₀₋∞ (ng·h/mL)1700
t₁/₂ (h)1.5
CL (L/h/kg)5.9
Vd (L/kg)8.8

This data can be used to calculate the absolute oral bioavailability of the different formulations.

Experimental Protocols

1. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve 100 mg of this compound and 400 mg of polyvinylpyrrolidone (PVP K30) in 20 mL of ethanol (B145695) with magnetic stirring until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 50°C under reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine powder.

  • Storage: Store the solid dispersion in a desiccator at room temperature.

2. Preparation of this compound Nanoparticles (Emulsion-Solvent Evaporation Method)

  • Organic Phase Preparation: Dissolve 50 mg of this compound and 200 mg of poly(lactic-co-glycolic acid) (PLGA) in 5 mL of dichloromethane (B109758).

  • Aqueous Phase Preparation: Dissolve 100 mg of polyvinyl alcohol (PVA) in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator for 3 minutes on an ice bath.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow the dichloromethane to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Washing and Lyophilization: Wash the nanoparticle pellet three times with deionized water and then lyophilize to obtain a dry powder.

  • Storage: Store the lyophilized nanoparticles at -20°C.

3. Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Solubility Studies: Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Tween 80, Labrasol®), and co-solvents (e.g., PEG 400, Transcutol®).

  • Pseudo-ternary Phase Diagram Construction: Based on the solubility studies, select an oil, surfactant, and co-solvent. Prepare a series of mixtures with varying ratios of these components. Titrate each mixture with water and observe for the formation of a clear, isotropic microemulsion. Plot the results on a ternary phase diagram to identify the microemulsion region.

  • Formulation Preparation: Select a formulation from the microemulsion region of the phase diagram (e.g., Oleic acid:Tween 80:PEG 400 in a 20:50:30 w/w ratio).

  • Drug Loading: Dissolve the desired amount of this compound in the selected SEDDS formulation with gentle heating and vortexing.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and zeta potential upon dilution with water.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Solubility Screening Solubility Screening Excipient Selection Excipient Selection Solubility Screening->Excipient Selection Formulation Optimization Formulation Optimization Excipient Selection->Formulation Optimization Particle Size Analysis Particle Size Analysis Formulation Optimization->Particle Size Analysis Characterize Physical Stability Physical Stability Formulation Optimization->Physical Stability Assess Dissolution Testing Dissolution Testing Particle Size Analysis->Dissolution Testing Animal Dosing Animal Dosing Dissolution Testing->Animal Dosing Select Lead Formulation Physical Stability->Dissolution Testing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Pharmacokinetic Analysis Pharmacokinetic Analysis Blood Sampling->Pharmacokinetic Analysis

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations.

bioavailability_enhancement cluster_challenges Bioavailability Challenges for this compound cluster_strategies Enhancement Strategies cluster_outcomes Desired Outcomes Poor Aqueous Solubility Poor Aqueous Solubility Solid Dispersion Solid Dispersion Poor Aqueous Solubility->Solid Dispersion Nanoparticles Nanoparticles Poor Aqueous Solubility->Nanoparticles SEDDS SEDDS Poor Aqueous Solubility->SEDDS First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->SEDDS Lymphatic Uptake Increased Dissolution Rate Increased Dissolution Rate Solid Dispersion->Increased Dissolution Rate Nanoparticles->Increased Dissolution Rate SEDDS->Increased Dissolution Rate Improved Absorption Improved Absorption Increased Dissolution Rate->Improved Absorption Enhanced Bioavailability Enhanced Bioavailability Improved Absorption->Enhanced Bioavailability

Caption: Logical relationships in enhancing the bioavailability of this compound.

sedds_workflow Start Start Solubility Screening of PA Solubility Screening of PA Start->Solubility Screening of PA Select Oil, Surfactant, Co-solvent Select Oil, Surfactant, Co-solvent Solubility Screening of PA->Select Oil, Surfactant, Co-solvent Construct Pseudo-ternary Phase Diagram Construct Pseudo-ternary Phase Diagram Select Oil, Surfactant, Co-solvent->Construct Pseudo-ternary Phase Diagram Identify Microemulsion Region Identify Microemulsion Region Construct Pseudo-ternary Phase Diagram->Identify Microemulsion Region Prepare SEDDS Formulations Prepare SEDDS Formulations Identify Microemulsion Region->Prepare SEDDS Formulations Characterize (Droplet Size, Emulsification Time) Characterize (Droplet Size, Emulsification Time) Prepare SEDDS Formulations->Characterize (Droplet Size, Emulsification Time) In Vitro Dissolution In Vitro Dissolution Characterize (Droplet Size, Emulsification Time)->In Vitro Dissolution Select Optimal Formulation Select Optimal Formulation In Vitro Dissolution->Select Optimal Formulation In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study Select Optimal Formulation->In Vivo Pharmacokinetic Study End End In Vivo Pharmacokinetic Study->End

Caption: Workflow for the development and evaluation of a SEDDS formulation.

(+/-)-Praeruptorin A drug-drug interaction potential with CYP3A4 substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interaction (DDI) potential of (+/-)-Praeruptorin A with cytochrome P450 3A4 (CYP3A4) substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary interaction potential of this compound with CYP3A4?

A1: Based on current research, the primary interaction potential of coumarins from Peucedanum praeruptorum Dunn, the plant source of Praeruptorin A, appears to be the induction (upregulation) of CYP3A4 expression . While this compound is a known substrate for CYP3A4, its direct inhibitory effect has not been quantitatively established in the scientific literature. A related compound, Praeruptorin C, has been shown to significantly induce CYP3A4 expression and activity.[1][2] Therefore, co-administration of this compound could potentially decrease the plasma concentrations and therapeutic efficacy of other drugs that are CYP3A4 substrates.

Q2: How does Praeruptorin C induce CYP3A4 expression?

A2: Praeruptorin C induces CYP3A4 expression primarily through the activation of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates CYP3A4 gene transcription.[1][2] It may also co-activate the Constitutive Androstane Receptor (CAR), which can work with PXR to regulate CYP3A4 expression.[1] Activation of PXR by Praeruptorin C leads to increased mRNA transcription, protein expression, and ultimately, higher catalytic activity of the CYP3A4 enzyme.[1]

Q3: Is there any evidence that this compound inhibits CYP3A4?

A3: There is currently no direct, quantitative evidence in the form of IC50 or Ki values for the inhibition of CYP3A4 by this compound. However, since this compound is metabolized by CYP3A4, there is a theoretical potential for competitive inhibition with other CYP3A4 substrates. Additionally, another compound from a related plant genus, peucedanol, has been shown to be a time-dependent inhibitor of CYP3A4.[2] This suggests that compounds from this plant family may have inhibitory properties, but specific studies on this compound are needed to confirm this.

Q4: My experiment shows a decrease in the metabolism of a known CYP3A4 substrate when co-incubated with this compound. How can I interpret this?

A4: A decrease in substrate metabolism could suggest competitive inhibition, as both this compound and your substrate may be competing for the active site of the CYP3A4 enzyme. To confirm this, you would need to perform enzyme kinetic studies to determine if this compound acts as a reversible, irreversible, or time-dependent inhibitor and to calculate an IC50 and/or Ki value. Without these quantitative measures, it is difficult to assess the clinical significance of this observation.

Q5: My results indicate that this compound induces CYP3A4. What are the next steps to characterize this interaction?

A5: If you observe CYP3A4 induction, the next steps should include:

  • Dose-Response Assessment: Determine the concentration range over which this compound induces CYP3A4 to establish an EC50 value (the concentration that produces 50% of the maximal induction effect).

  • mRNA and Protein Quantification: Confirm that the increased enzyme activity correlates with an increase in CYP3A4 mRNA and protein levels using techniques like qPCR and Western blotting.

  • Nuclear Receptor Activation Assay: Investigate the involvement of PXR and CAR using reporter gene assays to confirm the mechanism of induction.

Troubleshooting Guides

Problem 1: Inconsistent results in CYP3A4 induction experiments with this compound.
Possible Cause Troubleshooting Step
Cell Line Viability/Health Ensure that the cell line used (e.g., primary human hepatocytes, HepaRG™ cells) is healthy and viable. Perform a cytotoxicity assay with this compound to ensure the concentrations used are not affecting cell health.
Compound Solubility This compound is lipophilic. Ensure it is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration in the cell culture medium is consistent and non-toxic (typically ≤ 0.1%).
Positive Control Failure Always include a known potent CYP3A4 inducer, such as Rifampicin (10 µM), as a positive control. If the positive control does not show significant induction, there may be an issue with the cells, reagents, or overall assay procedure.[1]
Treatment Duration CYP3A4 induction is a time-dependent process involving gene transcription and translation. Ensure a sufficient treatment duration, typically 48-72 hours, to observe a maximal effect on mRNA and protein levels.
Problem 2: Difficulty in determining the inhibitory potential of this compound.
Possible Cause Troubleshooting Step
Inappropriate Assay System For inhibition studies, use human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes. These systems provide a high concentration of the enzyme and are free from the complexities of cellular uptake and export.
Sub-optimal Substrate Concentration Use a probe substrate for CYP3A4 (e.g., midazolam, testosterone) at a concentration close to its Km value. This ensures the assay is sensitive to competitive inhibitors.
Lack of Pre-incubation for Time-Dependent Inhibition To test for time-dependent inhibition (TDI), a pre-incubation step of this compound with the enzyme and NADPH is required before adding the probe substrate. Compare the results with an assay that has no pre-incubation to determine if there is a time-dependent effect.
Metabolite Interference The metabolites of this compound could potentially interfere with the detection of the metabolite of the probe substrate. Ensure your analytical method (e.g., LC-MS/MS) can distinguish between all relevant compounds.

Data Presentation

Table 1: Summary of Praeruptorin C-mediated CYP3A4 Induction

ParameterCell SystemConcentration of Praeruptorin CFold Induction (mRNA)Positive Control (Rifampicin, 10 µM)
CYP3A4 mRNA Expression PXR-transfected LS174T cells10 µM3.6-fold5.36-fold
PXR-transfected LS174T cells40 µM3.85-fold5.36-fold
CYP3A4 Protein Expression PXR-transfected LS174T cells10 µM2.19-fold2.28-fold
PXR-transfected LS174T cells40 µM2.22-fold2.28-fold
Data derived from studies on Praeruptorin C, a related compound, as a proxy for the potential inductive effect of Praeruptorin A.[1]

Table 2: In Vitro Inhibitory Data for Peucedanol on Human CYP Isoforms

CYP IsoformInhibition TypeIC50 (µM)Ki (µM)Kinact (min-1)
CYP3A4 Non-competitive, Time-dependent7.584.070.046
CYP1A2 Competitive6.033.39-
CYP2D6 Competitive13.576.77-
Data for peucedanol, a compound from a related plant, indicating the potential for CYP inhibition by similar chemical structures.[2]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Induction Assay in Human Hepatocytes
  • Cell Culture: Plate primary human hepatocytes in a suitable format (e.g., 24-well plates) and allow them to form a confluent monolayer.

  • Compound Preparation: Prepare stock solutions of this compound and a positive control (e.g., 10 mM Rifampicin) in DMSO. Serially dilute in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). The final DMSO concentration should be ≤ 0.1%.

  • Treatment: Treat the hepatocytes with the different concentrations of this compound, the positive control, and a vehicle control (medium with DMSO) for 48-72 hours.

  • Endpoint Analysis:

    • CYP3A4 Activity: After treatment, incubate the cells with a CYP3A4 probe substrate (e.g., 5 µM midazolam) for a defined period (e.g., 30 minutes). Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) in the supernatant using LC-MS/MS.

    • mRNA Expression: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qPCR) to measure the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the fold induction of CYP3A4 activity and mRNA expression relative to the vehicle control. Plot the dose-response curve to determine the EC50.

Protocol 2: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
  • Reagent Preparation:

    • Prepare a stock solution of this compound and a positive control inhibitor (e.g., Ketoconazole) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Prepare a solution of a CYP3A4 probe substrate (e.g., midazolam or testosterone) in assay buffer.

    • Prepare a solution of human liver microsomes (HLMs) in assay buffer (e.g., 0.2 mg/mL).

    • Prepare an NADPH-regenerating system.

  • Incubation (Direct Inhibition):

    • In a 96-well plate, combine HLMs, the probe substrate, and various concentrations of this compound or the positive control.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C for a short period (e.g., 5-10 minutes) where the reaction is linear.

  • Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of CYP3A4 activity at each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Time-Dependent Inhibition (TDI) Modification: To assess for TDI, include a pre-incubation step (e.g., 30 minutes) where this compound is incubated with HLMs and the NADPH-regenerating system before the addition of the probe substrate. A significant decrease in the IC50 value compared to the direct inhibition assay suggests time-dependent inhibition.

Mandatory Visualizations

G cluster_0 Extracellular Space cluster_1 Hepatocyte Praeruptorin_A This compound PXR PXR Praeruptorin_A->PXR Activates PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex Forms complex with RXR RXR RXR->PXR_RXR_Complex CYP3A4_Gene CYP3A4 Gene PXR_RXR_Complex->CYP3A4_Gene Binds to promoter, initiates transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein (Enzyme) CYP3A4_mRNA->CYP3A4_Protein Translation Metabolite Metabolite CYP3A4_Protein->Metabolite Increased Metabolism CYP3A4_Substrate CYP3A4 Substrate (e.g., Midazolam) CYP3A4_Substrate->CYP3A4_Protein

Caption: PXR-mediated induction of CYP3A4 by Praeruptorin A.

G start Start: CYP3A4 Inhibition Assay reagents Prepare Reagents: - Human Liver Microsomes - this compound (Inhibitor) - Probe Substrate (e.g., Midazolam) - NADPH Regenerating System start->reagents incubation Incubate at 37°C: HLMs + Substrate + Inhibitor reagents->incubation reaction Initiate Reaction: Add NADPH incubation->reaction terminate Terminate Reaction: Add Cold Stop Solution reaction->terminate analysis Analyze Sample: LC-MS/MS for Metabolite terminate->analysis calculate Calculate % Inhibition and IC50 Value analysis->calculate

Caption: Workflow for a direct CYP3A4 inhibition assay.

References

Addressing cytotoxicity of (+/-)-Praeruptorin A at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with (+/-)-Praeruptorin A (PA), particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high cytotoxicity with this compound in my experiments?

A: The cytotoxic effects of this compound are highly dependent on the cell type and concentration used. While PA has demonstrated significant antiproliferative and cytotoxic activity in certain cancer cell lines, such as human cervical and gastric cancer cells, it shows minimal to no cytotoxicity in others, like hepatocellular carcinoma and non-small cell lung cancer cells, even at comparable concentrations.[1][2][3][4][5]

Observed cytotoxicity at high concentrations can be attributed to several factors:

  • Induction of Apoptosis: In susceptible cells, PA can induce programmed cell death by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic proteins.[1]

  • Cell Membrane Damage: At higher concentrations, PA may cause damage to the cell membrane, leading to the release of intracellular components like lactate (B86563) dehydrogenase (LDH).[4]

  • Modulation of Signaling Pathways: PA is known to suppress the ERK1/2 signaling pathway in certain cell types, which can inhibit cell growth and invasion.[1]

If you are observing higher-than-expected cytotoxicity, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.

Q2: What is the expected IC50 value for this compound?

A: There is no single universal IC50 value for this compound. The concentration required to inhibit 50% of cell viability is cell-line specific. Below is a summary of observed effects at various concentrations across different human cancer cell lines.

Cell Line TypeCell Line(s)Concentration Range (µM)Observed Effect (at 24h)Reference
Cervical Cancer HeLa, SiHa10 - 50 µMSignificant decrease in cell viability.[1]
Hepatocellular Carcinoma SK-Hep-1, PLC/PRF/5, Huh-710 - 40 µMNo significant effect on cell viability.[2][3]
Non-Small Cell Lung Cancer A549, H129910 - 50 µMNo significant decrease in cell viability observed.[5]
Gastric Cancer SGC7901Not specified in µMExhibited antiproliferative and cytotoxic activities.[4]

Note: The gastric cancer study used a methanolic extract containing 53.98% PA, with a concentration of 300 µg/mL inhibiting cell growth by 51.2%.[4]

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A: Distinguishing between apoptosis and necrosis is critical for understanding the mechanism of cytotoxicity. We recommend a workflow involving a combination of assays.

G start High Cytotoxicity Observed (e.g., via MTT assay) confirm Confirm with Orthogonal Assay start->confirm ldh_assay LDH Assay (Measures Necrosis/ Membrane Damage) confirm->ldh_assay Differentiates mechanism apoptosis_assay Apoptosis Assays confirm->apoptosis_assay Confirms mechanism result_necrosis Result: High LDH Release -> Necrotic Component ldh_assay->result_necrosis annexin_v Annexin V / PI Staining (Early/Late Apoptosis) apoptosis_assay->annexin_v caspase_assay Caspase Activity Assay (Caspase-3/7, -8, -9) apoptosis_assay->caspase_assay result_apoptosis Result: Annexin V Positive & Caspase Activity -> Apoptotic Mechanism annexin_v->result_apoptosis caspase_assay->result_apoptosis

Caption: Workflow for investigating the mechanism of cell death.
  • Step 1: Use an Orthogonal Assay. If you initially measured viability with a metabolic assay like MTT, confirm the results with a cytotoxicity assay that measures membrane integrity, such as the LDH release assay.[4][6] A high level of LDH release points towards necrosis or late apoptosis.

  • Step 2: Directly Measure Apoptosis. Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Step 3: Measure Caspase Activity. Apoptosis is often mediated by caspases.[7][8] Assays for key executioner caspases (e.g., Caspase-3/7) can confirm the involvement of the apoptotic pathway.

Q4: What are the known molecular mechanisms behind this compound's cytotoxicity?

A: In cell lines where cytotoxicity is observed, PA primarily acts by inducing apoptosis and modulating key signaling pathways.

G cluster_0 Cellular Response to Praeruptorin A pa This compound (High Concentration) pro_apop Increase Pro-Apoptotic Proteins (e.g., Bax) pa->pro_apop anti_apop Decrease Anti-Apoptotic Proteins (e.g., Bcl-2) pa->anti_apop erk Suppression of ERK1/2 Signaling pa->erk caspase Caspase Cascade Activation (Caspase-9, Caspase-3) pro_apop->caspase anti_apop->caspase apoptosis Apoptosis caspase->apoptosis growth_inhibition Inhibition of Cell Growth & Invasion erk->growth_inhibition

Caption: PA-induced signaling pathways in susceptible cells.

The primary mechanism involves the intrinsic apoptosis pathway. PA has been shown to alter the balance of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death.[1] Additionally, in cancer types like cervical cancer, PA suppresses the ERK1/2 signaling pathway, which is crucial for cell proliferation and invasion.[1]

Key Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cells seeded in a 96-well plate.

    • This compound stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO (Dimethyl sulfoxide).

    • Microplate reader (570 nm).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity and compromised membrane integrity.[4]

  • Materials:

    • Cells and treatment conditions as described for the MTT assay.

    • Commercial LDH assay kit (e.g., from Jiancheng Corporation, Nanjing, China, as cited in studies).[4]

    • 1% Triton X-100 lysis solution.

  • Procedure:

    • Treat cells with this compound as described above.

    • After incubation, carefully collect the culture medium from each well. This contains the released LDH.

    • To determine the maximum LDH release, add 1% Triton X-100 to control wells to lyse all cells.

    • Measure the LDH activity in the collected medium and the cell lysates according to the manufacturer's instructions.

    • Calculate the percentage of LDH release: (LDH in medium) / (LDH in medium + LDH in cell lysate) * 100.

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with this compound in a 6-well plate.

    • Annexin V-FITC Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Seed and treat cells with the desired concentrations of this compound for the specified time.

    • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

References

Technical Support Center: High-Purity (+/-)-Praeruptorin A Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+/-)-Praeruptorin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in refining purification protocols for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

1. What is the recommended extraction method for obtaining a crude extract rich in Praeruptorin A from Peucedanum praeruptorum Dunn roots?

For optimal extraction of Praeruptorin A, a reflux extraction method using 70% ethanol (B145695) is recommended.[1] This has been shown to yield a high content of the target compound. Alternatively, supercritical fluid extraction (SFE) with CO2 at 60°C and 20 MPa, using ethanol as a cosolvent, has been demonstrated to be an efficient and reliable method.[2]

2. What are the most common impurities encountered during the purification of Praeruptorin A?

The most common impurities are structurally related pyranocoumarins, such as Praeruptorin B and Praeruptorin E, which are also present in the crude extract.[3] Additionally, during the purification process and under certain storage conditions, degradation products can form. The primary degradation pathway is hydrolysis of the ester groups, leading to the formation of cis-khellactone and corresponding acids.[4] Oxidative degradation can also occur, though specific products are less characterized in the literature.

3. What analytical techniques are most suitable for assessing the purity of Praeruptorin A?

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust method for quantifying the purity of Praeruptorin A and separating it from common impurities like Praeruptorin B.[1] For identification and structural elucidation of unknown impurities or degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[5][6]

4. What are the known stability issues for Praeruptorin A?

Praeruptorin A is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves its ester linkages.[4] Forced degradation studies have shown that it can degrade under hydrolytic (acid and base), oxidative, and photolytic stress.[7][8] Therefore, it is crucial to control the pH and protect the compound from light and strong oxidizing agents during purification and storage.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, primarily focusing on silica (B1680970) gel column chromatography and preparative HPLC.

Problem Possible Cause Solution
Low Yield After Column Chromatography Compound instability on silica gel: Praeruptorin A may degrade on acidic silica gel.Test for stability on a TLC plate. If degradation is observed, consider using deactivated (neutral) silica gel or an alternative adsorbent like alumina.[9]
Irreversible adsorption: Highly polar impurities or the compound itself might bind too strongly to the silica gel.Ensure the mobile phase polarity is appropriate. A gradient elution might be necessary. If the compound is still retained, consider reverse-phase chromatography.
Improper solvent selection for elution: The solvent system may not be strong enough to elute the compound effectively, leading to tailing and broad peaks.Increase the polarity of the eluting solvent gradually. For stubborn compounds, a small percentage of a stronger solvent like methanol (B129727) can be added to the mobile phase.[9]
Co-elution of Impurities (e.g., Praeruptorin B) Similar polarity of compounds: Praeruptorin A and B have very similar polarities, making baseline separation on silica gel challenging.Optimize the mobile phase by testing different solvent systems (e.g., toluene/ethyl acetate (B1210297), hexane/ethyl acetate) with varying ratios.[10] A shallow gradient in preparative HPLC is often required for complete separation.
Column overloading: Loading too much crude material onto the column can lead to poor separation.Reduce the amount of sample loaded onto the column. As a general rule, the weight of the adsorbent should be 20-50 times the sample weight for silica gel chromatography.[11]
Peak Tailing in HPLC Secondary interactions with silica: Residual silanol (B1196071) groups on the stationary phase can interact with the compound.Add a small amount of a competitive agent like trifluoroacetic acid (TFA) (0.1%) to the mobile phase to improve peak shape.[9]
Column degradation: The HPLC column may be degrading, especially if operated at high pH.Ensure the mobile phase pH is within the stable range for the column (typically pH 2-7.5 for silica-based C18 columns). If the column is old, it may need to be replaced.
Praeruptorin A Fails to Crystallize After Purification Presence of residual impurities: Even small amounts of impurities can inhibit crystallization.Re-purify the compound using a different chromatographic technique (e.g., preparative HPLC if initial purification was on silica gel). Analyze the purity of the fractions before pooling.[12]
Inappropriate solvent for crystallization: The solvent system may not be suitable for inducing crystallization.Experiment with different solvent systems for recrystallization, such as ethanol/water or ethyl acetate/hexane. Slow cooling and seeding with a pure crystal can aid in crystallization.[10]

Quantitative Data Summary

The following table summarizes representative data for the content and purification of Praeruptorin A. Note that yields and purity can vary significantly based on the quality of the starting material and the specifics of the experimental conditions.

Method Starting Material Parameter Value Reference
Solvent Extraction & HPLC-DAD Quantification P. praeruptorum rootsPraeruptorin A Content0.288–0.759%[1]
Supercritical Fluid Extraction (SFE-CO2) P. praeruptorum rootsExtraction EfficiencyHigher than decoction and heating reflux[2]
Preparative HPLC (General Peptide Example) Crude Synthetic PeptidePurity Achieved>98%
Preparative HPLC (General Peptide Example) Crude Synthetic PeptideRecovery93%

Experimental Protocols

Extraction and Initial Fractionation

This protocol describes a general method for extracting and fractionating Praeruptorin A from Peucedanum praeruptorum Dunn roots.

  • Grinding and Extraction: Grind the dried roots of P. praeruptorum into a fine powder. Extract the powder with 70% ethanol under reflux for 2 hours. Repeat the extraction process three times.[1]

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity. First, partition with ethyl acetate to extract less polar compounds, including Praeruptorin A.

  • Fraction Collection: Separate the ethyl acetate layer. This fraction will be enriched with Praeruptorin A and B. Concentrate the ethyl acetate fraction to dryness.

Preparative HPLC Purification of Praeruptorin A

This protocol outlines a representative method for purifying Praeruptorin A using preparative reverse-phase HPLC.

  • Sample Preparation: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol or a mixture of the initial mobile phase solvents. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System and Column:

    • System: Preparative HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 30% Solvent B.

    • Inject the sample.

    • Run a linear gradient from 30% to 70% Solvent B over 40 minutes.

    • Wash the column with 100% Solvent B for 10 minutes.

    • Re-equilibrate the column at 30% Solvent B.

  • Detection and Fraction Collection:

    • Monitor the elution at 322 nm.[3]

    • Collect fractions corresponding to the Praeruptorin A peak.

  • Purity Analysis and Final Processing:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions with the desired purity (>98%).

    • Evaporate the solvent and lyophilize to obtain pure Praeruptorin A.

Visualizations

Experimental Workflow

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Final Product plant P. praeruptorum Roots extract 70% Ethanol Reflux plant->extract concentrate1 Concentrate extract->concentrate1 partition Ethyl Acetate Partition concentrate1->partition concentrate2 Concentrate EtOAc Fraction partition->concentrate2 prep_hplc Preparative RP-HPLC concentrate2->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Analytical HPLC Purity Check fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilize Lyophilization pooling->lyophilize final_product High-Purity ( +/-)-Praeruptorin A lyophilize->final_product G cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products praeruptorin_a (+)-Praeruptorin A hydrolysis Hydrolysis praeruptorin_a->hydrolysis oxidation Oxidation praeruptorin_a->oxidation m1 (-)-cis-khellactone (M1) hydrolysis->m1 m2 Hydrolysis & Acyl Migration (M2/M3) hydrolysis->m2 m4 Oxidation Product (M4) oxidation->m4 m5 Oxidation Product (M5) oxidation->m5 m6 Oxidation Product (M6) oxidation->m6 cyp3a4 CYP3A4 cyp3a4->m1 catalyzes cyp3a4->m4 catalyzes cyp2c19 CYP2C19 cyp2c19->m2 catalyzes cyp2c19->m5 catalyzes cyp2b6 CYP2B6 cyp2b6->m6 catalyzes G praeruptorin_a Praeruptorin A erk ERK Activation (Phosphorylation) praeruptorin_a->erk activates mmp1 MMP-1 Expression erk->mmp1 downregulates metastasis Cell Invasion & Metastasis mmp1->metastasis promotes

References

Technical Support Center: Semi-synthesis of Novel Praeruptorin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the semi-synthesis of novel Praeruptorin A (PA) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the semi-synthesis of novel Praeruptorin A analogs?

A1: The most common semi-synthetic route to novel Praeruptorin A analogs involves a two-step process:

  • Basic Hydrolysis: The ester groups at the C-3' and C-4' positions of (+)-Praeruptorin A are hydrolyzed under basic conditions to yield the corresponding diol, (+)-cis-khellactone.[1]

  • Acylation: The hydroxyl groups of (+)-cis-khellactone are then acylated with various acylating agents (e.g., acyl chlorides, acid anhydrides) to introduce novel side chains.[1][2]

Q2: Where can I obtain the starting material, (+)-Praeruptorin A?

A2: (+)-Praeruptorin A is a natural product that can be isolated from the roots of plants from the Peucedanum species, such as Peucedanum praeruptorum.[1] It is also commercially available from several chemical suppliers.

Q3: What are the key challenges I might face during the semi-synthesis of Praeruptorin A analogs?

A3: Researchers may encounter several challenges, including:

  • Low Reaction Yields: Incomplete reactions or the formation of side products can lead to lower than expected yields.

  • Stereochemical Control: The stereochemistry at the C-3' and C-4' positions is crucial for biological activity. Hydrolysis and acylation reactions can potentially lead to epimerization or the formation of diastereomeric mixtures.

  • Purification of Analogs: The separation of the desired product from starting materials, reagents, and side products can be challenging due to similar polarities.

  • Confirmation of Structure: Thorough spectroscopic analysis is required to confirm the structure and stereochemistry of the newly synthesized analogs.

Q4: How can I monitor the progress of the hydrolysis and acylation reactions?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of these reactions.[3][4][5][6][7] By co-spotting the reaction mixture with the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot(s).[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the semi-synthesis of Praeruptorin A analogs.

Problem 1: Low Yield in the Hydrolysis of Praeruptorin A

Symptoms:

  • Incomplete consumption of starting material (Praeruptorin A) as observed by TLC.

  • Lower than expected isolated yield of the hydrolysis product, (+)-cis-khellactone.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Base Ensure the molar ratio of the base (e.g., NaOH, KOH) to Praeruptorin A is adequate to drive the reaction to completion. A slight excess of the base may be required.
Short Reaction Time Monitor the reaction closely by TLC. Continue the reaction until the Praeruptorin A spot is no longer visible. Reaction times can vary depending on the specific conditions.
Low Reaction Temperature While the hydrolysis is typically carried out at room temperature, gentle heating may be necessary to increase the reaction rate. However, be cautious as excessive heat can lead to degradation.
Poor Solubility of Praeruptorin A Ensure Praeruptorin A is fully dissolved in the reaction solvent. A co-solvent system may be necessary to improve solubility.
Product Degradation Prolonged exposure to strong basic conditions can potentially lead to degradation of the khellactone (B107364) core. Neutralize the reaction mixture promptly upon completion.
Problem 2: Low Yield in the Acylation of (+)-cis-khellactone

Symptoms:

  • Incomplete consumption of (+)-cis-khellactone as observed by TLC.

  • Formation of multiple products, indicating side reactions.

  • Difficulty in isolating the desired acylated product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Acylating Agent Use freshly opened or purified acylating agents (acyl chlorides or anhydrides). These reagents can be sensitive to moisture.
Insufficient Base/Catalyst A base, such as pyridine (B92270) or triethylamine, is typically used to neutralize the acid generated during the reaction. Ensure an adequate amount is used. For less reactive acylating agents, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be required.
Steric Hindrance Bulky acylating agents may react slowly due to steric hindrance around the hydroxyl groups of the khellactone. In such cases, increasing the reaction temperature or using a more potent activating agent might be necessary.
Formation of Diacylated and Monoacylated Products The relative amounts of di- and mono-acylated products can be controlled by adjusting the stoichiometry of the acylating agent. To favor diacylation, use an excess of the acylating agent. For mono-acylation, use a controlled amount (e.g., 1 equivalent) and carefully monitor the reaction.
Side Reactions Under harsh conditions, side reactions such as rearrangement of the khellactone core or epimerization at the C-3' and C-4' positions can occur. It is advisable to perform the reaction under mild conditions and monitor it closely.
Problem 3: Difficulty in Purifying Praeruptorin A Analogs

Symptoms:

  • Co-elution of the desired product with starting materials or byproducts during column chromatography.

  • Broad peaks or poor resolution in HPLC analysis.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Similar Polarity of Compounds Optimize the solvent system for column chromatography. A gradual gradient elution may be necessary to achieve good separation. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, can offer superior resolution for purifying compounds with similar polarities.[8][9][10][11][12]
Presence of Isomeric Products If diastereomers are formed, their separation can be challenging. Chiral chromatography or derivatization with a chiral auxiliary may be required to separate enantiomers or diastereomers.
Contamination with Reagents Ensure that excess reagents and catalysts are removed during the work-up procedure. For example, a wash with a dilute acid solution can remove basic catalysts like pyridine or DMAP.

Experimental Protocols

Protocol 1: Basic Hydrolysis of (+)-Praeruptorin A

This protocol is a general guideline based on the methodology reported by Wu et al. (2002).[1]

Materials:

  • (+)-Praeruptorin A

  • Methanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 5%)

  • Hydrochloric Acid (HCl) (e.g., 1 M) for neutralization

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate (B86663) for drying

  • Silica (B1680970) gel for column chromatography

  • TLC plates

Procedure:

  • Dissolve (+)-Praeruptorin A in methanol.

  • Add the aqueous NaOH solution to the methanolic solution of Praeruptorin A.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, neutralize the mixture with HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield (+)-cis-khellactone.

Workflow Diagram:

G cluster_hydrolysis Step 1: Basic Hydrolysis PA Dissolve (+)-Praeruptorin A in Methanol Add_Base Add aqueous NaOH solution PA->Add_Base React Stir at Room Temperature Add_Base->React Monitor_TLC_H Monitor by TLC React->Monitor_TLC_H Neutralize Neutralize with HCl Monitor_TLC_H->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify_H Purify by Column Chromatography Dry->Purify_H Product_H (+)-cis-khellactone Purify_H->Product_H

Caption: Workflow for the basic hydrolysis of (+)-Praeruptorin A.

Protocol 2: Acylation of (+)-cis-khellactone

This protocol is a general guideline for the synthesis of novel Praeruptorin A analogs.

Materials:

  • (+)-cis-khellactone

  • Anhydrous solvent (e.g., pyridine, dichloromethane)

  • Acylating agent (e.g., acyl chloride or acid anhydride)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution for washing

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

  • Silica gel for column chromatography or preparative HPLC

  • TLC plates

Procedure:

  • Dissolve (+)-cis-khellactone in an anhydrous solvent.

  • If necessary, add a catalytic amount of DMAP.

  • Add the acylating agent dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired Praeruptorin A analog.

Workflow Diagram:

G cluster_acylation Step 2: Acylation Khellactone Dissolve (+)-cis-khellactone in anhydrous solvent Add_Reagents Add acylating agent (and optional DMAP) Khellactone->Add_Reagents React_A Stir at 0°C to Room Temperature Add_Reagents->React_A Monitor_TLC_A Monitor by TLC React_A->Monitor_TLC_A Quench Quench with NaHCO3 solution Monitor_TLC_A->Quench Extract_A Extract with Ethyl Acetate Quench->Extract_A Dry_A Dry and Concentrate Extract_A->Dry_A Purify_A Purify by Chromatography (Column or HPLC) Dry_A->Purify_A Product_A Novel Praeruptorin A Analog Purify_A->Product_A

Caption: Workflow for the acylation of (+)-cis-khellactone.

Data Presentation

Table 1: Summary of Semi-Synthesized Praeruptorin A Analogs and their Biological Activity
Compound ClassModificationReported Biological ActivityReference
Praeruptorin A AnalogsAcylation of the diol from hydrolyzed Praeruptorin ACalcium antagonist activity (weaker than Praeruptorin A)[1]

Signaling Pathways

The biological activity of Praeruptorin A and its analogs is often associated with their ability to act as calcium channel blockers. The following diagram illustrates a simplified representation of a signaling pathway affected by calcium channel modulation.

G PA Praeruptorin A Analog Ca_Channel Voltage-Gated Calcium Channel PA->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Blocks Cell_Response Cellular Response (e.g., Muscle Contraction) Ca_Influx->Cell_Response Reduces

Caption: Simplified signaling pathway showing the inhibitory effect of Praeruptorin A analogs on voltage-gated calcium channels.

Disclaimer

This technical support guide is intended for informational purposes only and should be used by qualified professionals. The experimental protocols are generalized and may require optimization for specific substrates and conditions. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Enhancing the Efficiency of (+/-)-Praeruptorin A Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of (+/-)-Praeruptorin A acylation reactions. The information is presented in a direct question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the acylation of this compound?

A1: The acylation of this compound typically involves a two-step process:

  • Basic Hydrolysis: this compound is first hydrolyzed under basic conditions to yield the corresponding diol, (+/-)-3',4'-dihydroxy-3',4'-dihydroseselin.

  • Acylation: The resulting diol is then acylated using an appropriate acylating agent to introduce the desired acyl groups at the hydroxyl positions.[1]

Q2: My acylation reaction of hydrolyzed Praeruptorin A is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yields in the acylation of coumarin (B35378) derivatives like hydrolyzed Praeruptorin A can stem from several factors. Here are common causes and troubleshooting steps:

  • Inadequate Acylating Agent Reactivity: The chosen acylating agent (e.g., acyl chloride, anhydride) may not be reactive enough under your current conditions.

    • Solution: Consider using a more reactive acylating agent. Acyl chlorides are generally more reactive than anhydrides.

  • Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. A temperature screening experiment can help identify the optimal conditions.

  • Presence of Moisture: Acylating agents are often sensitive to moisture, which can lead to their hydrolysis and reduce the yield.

    • Solution: Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Poor Quality of Starting Materials: Impurities in the hydrolyzed Praeruptorin A or the acylating agent can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography.

Q3: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions and how can I suppress them?

A3: Side product formation is a common challenge. Here are some frequent side reactions and strategies to minimize them:

  • O-Acylation vs. C-Acylation: For some coumarin structures, there can be competition between acylation at a hydroxyl group (O-acylation) and acylation on the aromatic ring (C-acylation). For the hydrolyzed Praeruptorin A, O-acylation is the desired reaction.

    • Solution: Careful selection of catalysts and reaction conditions can favor O-acylation. Generally, base-catalyzed reactions tend to favor O-acylation.

  • Formation of Di-acylated vs. Mono-acylated Products: Since hydrolyzed Praeruptorin A is a diol, you may get a mixture of mono- and di-acylated products.

    • Solution: To favor di-acylation, use a molar excess of the acylating agent and a suitable base. To favor mono-acylation, use a stoichiometric amount or a slight excess of the acylating agent and monitor the reaction closely.

  • Decomposition: At elevated temperatures, the coumarin core or the acyl product may decompose.

    • Solution: Maintain a controlled reaction temperature and avoid excessive heating. Monitor the reaction progress to avoid prolonged reaction times at high temperatures.

Q4: I am struggling to purify my acylated Praeruptorin A derivative. What are some common impurities and effective purification strategies?

A4: Purification can be challenging due to the presence of unreacted starting materials, excess acylating agent, and byproducts.

  • Common Impurities: Unreacted hydrolyzed Praeruptorin A, excess acylating agent, the corresponding carboxylic acid (from hydrolysis of the acylating agent), and di-acylated byproducts (if mono-acylation is desired).

  • Purification Strategies:

    • Aqueous Workup: Quench the reaction with water or a mild aqueous base to remove excess acylating agent and the resulting carboxylic acid.

    • Column Chromatography: Silica (B1680970) gel column chromatography is often the most effective method for separating the desired product from starting materials and byproducts. A gradient elution with a solvent system like hexane/ethyl acetate (B1210297) is a good starting point.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guides

Low Product Yield
Possible Cause Recommended Solution
Ineffective CatalystScreen different catalysts (e.g., DMAP, pyridine). Ensure the catalyst is not degraded.
Improper Reaction TemperatureOptimize the reaction temperature. Start at a lower temperature and gradually increase it.
Poor Quality ReagentsPurify starting materials before the reaction. Use fresh, high-purity acylating agents.
Insufficient Reaction TimeMonitor the reaction by TLC to ensure it has gone to completion.
Incorrect SolventChoose a solvent that dissolves both the substrate and the acylating agent. Anhydrous aprotic solvents like DCM, THF, or acetonitrile (B52724) are often suitable.
Formation of Byproducts
Possible Cause Recommended Solution
Incorrect StoichiometryUse a precise molar ratio of reactants. For di-acylation, use an excess of the acylating agent.
Side ReactionsControl the reaction temperature. Experiment with different catalysts to find one that is more selective.
Catalyst-Related IssuesSome catalysts may promote side reactions. Consider a catalyst-free reaction if possible, or screen alternative catalysts.

Experimental Protocols

General Protocol for the Acylation of Hydrolyzed this compound

This is a general procedure that should be optimized for specific acylating agents and desired products.

1. Materials:

  • Hydrolyzed this compound (diol)

  • Acylating agent (e.g., acyl chloride or acid anhydride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine, 4-Dimethylaminopyridine (DMAP))

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

2. Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the hydrolyzed this compound (1 equivalent) in the anhydrous solvent.

  • Add the base (2.2 - 3.0 equivalents for di-acylation). If using a catalytic amount of DMAP, add it at this stage.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (2.2 - 3.0 equivalents for di-acylation) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of n-hexane/ethyl acetate).

Visualizations

Troubleshooting_Workflow start Start: Acylation Reaction check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No troubleshoot_yield Troubleshoot Low Yield check_yield->troubleshoot_yield Yes troubleshoot_purity Troubleshoot Impurities check_purity->troubleshoot_purity Yes end End: Desired Product check_purity->end No reagents Check Reagent Purity & Reactivity troubleshoot_yield->reagents conditions Optimize Temperature & Time troubleshoot_yield->conditions catalyst Screen Catalysts troubleshoot_yield->catalyst optimize_reaction Re-run Optimized Reaction reagents->optimize_reaction conditions->optimize_reaction catalyst->optimize_reaction optimize_reaction->check_yield side_reactions Identify Side Products (e.g., by NMR, MS) troubleshoot_purity->side_reactions purification Optimize Purification (Chromatography, Recrystallization) troubleshoot_purity->purification side_reactions->optimize_reaction Adjust conditions to minimize purification->end Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts PraeruptorinA_diol This compound Diol AcylatedProduct Acylated this compound PraeruptorinA_diol->AcylatedProduct AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->AcylatedProduct Salt Base·HCl AcylatingAgent->Salt HCl byproduct reacts with base Base Base (e.g., Pyridine, TEA) Base->Salt

References

Technical Support Center: Stabilizing (+/-)-Praeruptorin A for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of (+/-)-Praeruptorin A. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to three years. For short-term storage, 4°C is acceptable for a few weeks.

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage of up to one year, these aliquots should be stored at -80°C. For shorter periods of up to one month, storage at -20°C is suitable.

Q3: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are hydrolysis, oxidation, and acyl migration.[1] Basic conditions can lead to the hydrolysis of the ester groups.[2] As a coumarin (B35378) derivative, it may also be susceptible to degradation upon exposure to high pH, elevated temperatures, and light.

Q4: Is this compound sensitive to light?

Yes, as a coumarin-based compound, this compound is potentially photosensitive.[3] It is recommended to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[4] All handling procedures should be performed with minimal light exposure.

Q5: Which solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as DMSO, ethanol, and methanol. For cell-based assays, high-purity, anhydrous DMSO is commonly used to prepare concentrated stock solutions. When preparing aqueous working solutions, ensure the final concentration of the organic solvent is kept low (e.g., ≤ 0.1% for DMSO in cell culture) to prevent precipitation and minimize solvent-induced effects.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light or elevated temperatures).1. Verify Storage Conditions: Ensure that both solid compound and stock solutions are stored at the recommended temperatures and protected from light. 2. Use Fresh Aliquots: Always use a fresh aliquot for each experiment to avoid issues from repeated freeze-thaw cycles. 3. Prepare Fresh Dilutions: Prepare working dilutions fresh from a stock solution before each experiment. 4. Assess Purity: If degradation is suspected, assess the purity of the stock solution using a stability-indicating method like HPLC.
Precipitation of the compound in aqueous working solutions. The hydrophobic nature of this compound can lead to precipitation in aqueous buffers, especially at higher concentrations.1. Check Solvent Concentration: Ensure the final concentration of the organic solvent is sufficient to maintain solubility but not high enough to interfere with the experiment. 2. Gentle Warming/Sonication: Gentle warming in a 37°C water bath or brief sonication can help redissolve the compound. Always visually inspect the solution for any remaining particulate matter before use. 3. Lower the Compound Concentration: If precipitation persists, consider lowering the final concentration of this compound in your working solution.
Discoloration of the this compound solution. Discoloration may indicate oxidative degradation or the formation of degradation products due to exposure to light or incompatible buffer components.1. Protect from Light: Ensure solutions are always protected from light during storage and handling. 2. Use High-Purity Solvents and Buffers: Impurities in solvents or buffers can catalyze degradation. Use fresh, high-purity reagents. 3. Consider Inert Gas: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

Data Presentation: Stability of this compound Under Stress Conditions

Disclaimer: The following tables provide generalized quantitative data based on typical degradation patterns observed for coumarin-like small molecules. Specific stability-indicating studies on this compound are required to obtain precise degradation kinetics.

Table 1: Generalized Thermal and Photostability of this compound in Solution (1 mg/mL in DMSO)

Storage ConditionDurationEstimated Purity
-80°C (Protected from Light)12 months>99%
-20°C (Protected from Light)1 month>98%
4°C (Protected from Light)1 week~95%
25°C (Protected from Light)24 hours~90%
25°C (Exposed to ICH Q1B Light Conditions)8 hours<85%

Table 2: Generalized pH-Dependent Stability of this compound in Aqueous Buffer (5% DMSO co-solvent) at 37°C

pH of Aqueous BufferDurationEstimated Purity
3.0 (Acidic)24 hours>95%
7.4 (Neutral)24 hours~90%
9.0 (Basic)24 hours<80%

Experimental Protocols

Disclaimer: The following is a generalized protocol for conducting a forced degradation study and developing a stability-indicating HPLC-UV method for a compound like this compound. This protocol should be adapted and validated for specific experimental requirements.

Protocol: Forced Degradation Study and Stability-Indicating HPLC-UV Analysis

1. Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC-UV method capable of separating the parent compound from its degradants.

2. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity DMSO

3. Preparation of Stock and Stress Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).

4. HPLC Method Development (Example Conditions):

  • HPLC System: Agilent 1260 Infinity II or similar, with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength; start with ~320 nm for coumarin-like structures.

  • Injection Volume: 10 µL.

5. Analysis Procedure:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Inject the samples into the HPLC system and record the chromatograms.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Mandatory Visualizations

cluster_degradation Degradation Pathways of Praeruptorin A Praeruptorin A Praeruptorin A Hydrolysis Products Hydrolysis Products Praeruptorin A->Hydrolysis Products Base (e.g., NaOH) Oxidation Products Oxidation Products Praeruptorin A->Oxidation Products Oxidizing Agent (e.g., H₂O₂) Acyl Migration Products Acyl Migration Products Praeruptorin A->Acyl Migration Products pH/Solvent Dependent

Caption: Major degradation pathways of this compound.

cluster_workflow Workflow for Stability Assessment start Prepare Stock Solution of Praeruptorin A stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sample Sample at Time Points stress->sample hplc Analyze by Stability-Indicating HPLC-UV Method sample->hplc data Analyze Data: - Purity (%) vs. Time - Identify Degradants hplc->data end Determine Stability Profile data->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Navigating the Nuances of (+/-)-Praeruptorin A: A Technical Guide to Solvent Selection and Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the promising natural coumarin (B35378), (+/-)-Praeruptorin A, proper handling and dissolution are paramount to obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to selecting appropriate solvents, troubleshooting common issues, and understanding its molecular interactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For most in vitro and cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is advisable to prepare a stock solution at a concentration of 10 mM or higher, which can then be further diluted in aqueous buffers or cell culture media to the desired final working concentration. For other applications, solubility should be tested in solvents such as ethanol (B145695), methanol, or acetone.

Q2: My this compound is not dissolving completely. What should I do?

A2: If you encounter solubility issues, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution to 37°C to aid dissolution.

  • Vortexing: Mix the solution vigorously using a vortex mixer.

  • Sonication: Use a sonication bath for a short period to break up any aggregates.

  • Solvent Choice: If the compound precipitates out of an aqueous solution, it indicates that the final concentration is too high for that particular medium. In such cases, you may need to lower the final concentration or increase the percentage of the organic co-solvent if the experimental design permits.

Q3: I observed precipitation when diluting my DMSO stock solution in an aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. To mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your working solution.

  • Use a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help maintain the solubility of the compound.

  • Two-Step Dilution: First, dilute the DMSO stock solution in a small volume of a solvent in which it is more soluble (e.g., ethanol) before adding it to the final aqueous buffer. Always ensure the final concentration of organic solvents is compatible with your experimental system.

Q4: How should I store my this compound stock solution?

A4: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Solvent Solubility Profile

While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, the following table summarizes solvents commonly used in handling and experimentation with similar coumarin compounds. Researchers should perform their own solubility tests to determine the optimal solvent for their specific experimental needs.

SolventTypeSuitability for Stock SolutionsNotes
Dimethyl Sulfoxide (DMSO)Polar AproticExcellentRecommended for most biological experiments. Prepare high-concentration stock solutions.
EthanolPolar ProticGoodCan be used for stock solutions and is often compatible with in vivo studies.
MethanolPolar ProticGoodSuitable for stock solutions, but may be more toxic than ethanol in some biological systems.
AcetonePolar AproticModerateCan be used for extractions and some chemical reactions.
ChloroformNonpolarModerateUseful for extraction and purification, but generally not for biological assays.
WaterPolar ProticPoorThis compound has low solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 386.4 g/mol ), weigh 3.86 mg.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Signaling Pathways and Experimental Workflows

Studies have shown that this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]

PraeruptorinA_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use pra_powder Praeruptorin A Powder weigh Weigh Powder pra_powder->weigh dmso Anhydrous DMSO dissolve Dissolve in DMSO dmso->dissolve weigh->dissolve vortex Vortex/Warm dissolve->vortex stock_solution 10 mM Stock Solution vortex->stock_solution aliquot Aliquot stock_solution->aliquot working_solution Prepare Working Solution stock_solution->working_solution store Store at -20°C/-80°C aliquot->store culture_media Cell Culture Media culture_media->working_solution cell_treatment Treat Cells working_solution->cell_treatment assay Perform Assay cell_treatment->assay

Caption: Experimental workflow for preparing and using a this compound stock solution.

NFkB_Pathway cluster_nucleus Gene Transcription LPS LPS/Poly(I:C) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates PraeruptorinA This compound PraeruptorinA->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (IL-1β, PTGS2, etc.) Nucleus->Inflammatory_Genes activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Accounting for Stereoselective Metabolism of (+/-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies involving the stereoselective metabolism of (+/-)-Praeruptorin A (PA).

Frequently Asked Questions (FAQs)

Q1: What is stereoselective metabolism and why is it important for this compound?

A1: Stereoselective metabolism refers to the differential metabolic processing of enantiomers, which are mirror-image forms of a chiral molecule like Praeruptorin A ((+)-PA and (-)-PA). This is critical because enantiomers can exhibit different pharmacological activities and pharmacokinetic profiles.[1][2] For instance, (+)-Praeruptorin A is reported to be a more potent vasorelaxant than (-)-Praeruptorin A.[3] Understanding the stereoselective metabolism is crucial for accurately interpreting experimental results and predicting the in vivo behavior of racemic (+/-)-PA.

Q2: What are the primary metabolic pathways for the enantiomers of Praeruptorin A?

A2: The main metabolic pathways for both (+)-Praeruptorin A and (-)-Praeruptorin A are hydrolysis, oxidation, and acyl migration.[4][5] However, the extent and nature of these transformations differ between the enantiomers and across species (e.g., rats vs. humans).[4]

Q3: Which enzymes are responsible for the metabolism of Praeruptorin A?

A3: The metabolism of Praeruptorin A involves both cytochrome P450 (CYP) enzymes and carboxylesterases.[3][4] Specifically for (+)-Praeruptorin A in human liver microsomes, CYP3A4 is a major contributor to its hepatic clearance, with CYP2C19 and CYP2B6 also playing a role in the formation of certain metabolites.[3][6] In the absence of an NADPH-regenerating system, (-)-Praeruptorin A is metabolized by carboxylesterases, while (+)-Praeruptorin A remains stable.[3][4]

Q4: Are there known drug-drug interactions to be aware of when studying Praeruptorin A?

A4: Yes, due to the significant involvement of CYP3A4 in the metabolism of (+)-Praeruptorin A, there is a potential for drug-drug interactions.[3] Co-administration with strong inhibitors or inducers of CYP3A4 could alter the plasma concentrations of (+)-PA, potentially affecting its efficacy and safety.[3][7] For example, ketoconazole, a known CYP3A4 inhibitor, has been shown to significantly inhibit the formation of (+)-PA metabolites.[6] Additionally, Praeruptorin A has been found to induce the expression of the drug transporter MRP2 via the constitutive androstane (B1237026) receptor (CAR) pathway, suggesting a potential for herb-drug interactions.[8]

Q5: What analytical techniques are recommended for separating and quantifying the enantiomers of Praeruptorin A and its metabolites?

A5: Chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and widely used method for the enantioselective analysis of Praeruptorin A and its metabolites in biological matrices.[4][9][10] Semi-preparative chiral HPLC can be used for the initial separation of the enantiomers from a racemic mixture.[4]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected metabolic profiles in in vitro assays.

  • Question: Why am I observing different metabolites for this compound in my liver microsome experiments compared to published data?

  • Possible Cause & Solution:

    • Cofactor Presence: The metabolic profile of Praeruptorin A is highly dependent on the presence of cofactors. In the absence of an NADPH-regenerating system, you will primarily observe carboxylesterase-mediated metabolism of (-)-PA, while (+)-PA will appear stable.[3][4] Ensure your experimental setup includes an NADPH-regenerating system to facilitate CYP-mediated metabolism for both enantiomers.

    • Species Differences: The metabolic profile of Praeruptorin A differs between rat and human liver microsomes.[4] For example, (+)-Praeruptorin A produces more metabolites in rat liver microsomes (RLMs) than in human liver microsomes (HLMs).[3][4] Verify that you are comparing your results to data from the correct species.

    • Enzyme Activity: The activity of microsomal enzymes can vary between batches and be affected by storage conditions. Ensure the quality and proper storage of your liver microsomes.

Issue 2: Poor chiral separation of Praeruptorin A enantiomers or their metabolites.

  • Question: My chiral HPLC method is not providing adequate separation of (+)-PA and (-)-PA. What can I do?

  • Possible Cause & Solution:

    • Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns are often effective for separating coumarin (B35378) enantiomers.[11] If your current column is not providing sufficient resolution, you may need to screen other chiral columns.

    • Mobile Phase Composition: The mobile phase composition, including the type and proportion of organic modifier and any additives, significantly impacts chiral separation. Systematically optimize the mobile phase.

    • Temperature: Column temperature can influence enantioselectivity. Experiment with different temperatures to improve resolution.

    • Flow Rate: Adjusting the flow rate can sometimes improve peak shape and separation.

Issue 3: Difficulty in identifying and characterizing metabolites.

  • Question: I am detecting several potential metabolites of Praeruptorin A by LC-MS/MS, but I am struggling to identify their structures.

  • Possible Cause & Solution:

    • High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements and elemental compositions of the parent and fragment ions.[12]

    • Tandem MS (MS/MS) Fragmentation: Analyze the fragmentation patterns of the parent compound and its metabolites. Common metabolic transformations like hydroxylation, hydrolysis, and glucuronidation will result in predictable mass shifts and characteristic fragment ions.[12]

    • Reference Standards: If available, compare the retention times and mass spectra of your putative metabolites with those of synthesized or isolated reference standards. For example, (-)-cis-khellactone is a known metabolite of (+)-PA.[4]

    • NMR Spectroscopy: For unambiguous structure elucidation of novel metabolites, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[4]

Quantitative Data Summary

Table 1: In Vitro Metabolism of Praeruptorin A Enantiomers in Liver Microsomes

EnantiomerSpeciesIncubation ConditionNumber of Metabolites DetectedKey Metabolic PathwaysReference
(-)-Praeruptorin A RatWith NADPH9 (L1-9)Hydrolysis, Oxidation, Acyl Migration[4]
HumanWith NADPH9 (L1-9)Hydrolysis, Oxidation, Acyl Migration[4]
Rat/HumanWithout NADPH2 (L8, L9)Carboxylesterase-mediated Acyl Migration[4]
(+)-Praeruptorin A RatWith NADPH12 (D1-12)Hydrolysis, Oxidation[4]
HumanWith NADPH6 (D1-3, 6, 9, 10)Hydrolysis, Oxidation[4]
Rat/HumanWithout NADPHStable (No Metabolites)N/A[4]

Table 2: Cytochrome P450 Isozymes Involved in the Metabolism of (+)-Praeruptorin A in Human Liver Microsomes

Metabolite(s)Major Contributing CYP IsozymeInhibition by Specific InhibitorsReference
M1, M4CYP3A460-100% inhibition by Ketoconazole[3][6]
M2/M3, M5CYP2C19M5 mainly inhibited by α-naphthoflavone (CYP1A2) and Quercetin (CYP2C8)[3][6]
M6CYP2B660-100% inhibition by Ketoconazole[3][6]
All MetabolitesCYP3A437-68% inhibition by CYP3A4 antibody[3][6]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Praeruptorin A Enantiomers in Liver Microsomes

  • Enantiomer Separation: Separate (+)-Praeruptorin A and (-)-Praeruptorin A from a racemic mixture using semi-preparative chiral HPLC.

  • Incubation Mixture: Prepare an incubation mixture containing:

    • Pooled human or rat liver microsomes (e.g., 0.5 mg/mL).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • The specific Praeruptorin A enantiomer (e.g., 10 µM).

    • For CYP-mediated metabolism, include an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2). For carboxylesterase-mediated metabolism, omit the NADPH-regenerating system.

  • Incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes). Initiate the reaction by adding the substrate (Praeruptorin A enantiomer). Incubate at 37°C with shaking.

  • Reaction Termination: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated chiral LC-MS/MS method to identify and quantify the remaining parent compound and its metabolites.

Visualizations

Stereoselective_Metabolism_Workflow cluster_Preparation Sample Preparation cluster_Incubation In Vitro Incubation cluster_Analysis Analysis Racemic_PA This compound Chiral_HPLC Semi-preparative Chiral HPLC Racemic_PA->Chiral_HPLC dPA (+)-Praeruptorin A Chiral_HPLC->dPA Separation lPA (-)-Praeruptorin A Chiral_HPLC->lPA With_NADPH With NADPH dPA->With_NADPH Without_NADPH Without NADPH dPA->Without_NADPH lPA->With_NADPH lPA->Without_NADPH Microsomes Liver Microsomes (Human or Rat) LC_MSMS Chiral LC-MS/MS Analysis With_NADPH->LC_MSMS Without_NADPH->LC_MSMS Metabolite_ID Metabolite Identification & Quantification LC_MSMS->Metabolite_ID

Caption: Experimental workflow for studying stereoselective metabolism.

Metabolic_Pathways cluster_dPA (+)-Praeruptorin A Metabolism cluster_lPA (-)-Praeruptorin A Metabolism dPA (+)-Praeruptorin A dPA_CYP CYP450s (CYP3A4, 2C19, 2B6) + NADPH dPA->dPA_CYP dPA_No_NADPH No NADPH (Carboxylesterases) dPA->dPA_No_NADPH dPA_Metabolites Oxidation & Hydrolysis Metabolites (D1-D12) dPA_CYP->dPA_Metabolites dPA_Stable Stable dPA_No_NADPH->dPA_Stable lPA (-)-Praeruptorin A lPA_CYP CYP450s + NADPH lPA->lPA_CYP lPA_Esterase No NADPH (Carboxylesterases) lPA->lPA_Esterase lPA_Metabolites_CYP Oxidation, Hydrolysis, Acyl Migration Metabolites (L1-L9) lPA_CYP->lPA_Metabolites_CYP lPA_Metabolites_Esterase Acyl Migration Metabolites (L8, L9) lPA_Esterase->lPA_Metabolites_Esterase

Caption: Metabolic pathways of Praeruptorin A enantiomers.

References

Validation & Comparative

(+/-)-Praeruptorin A vs Praeruptorin B: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of (+/-)-Praeruptorin A and Praeruptorin B for Researchers and Drug Development Professionals

In the realm of natural product chemistry and drug discovery, the angular-type pyranocoumarins, this compound and Praeruptorin B, isolated from the roots of Peucedanum praeruptorum Dunn, have garnered significant attention for their diverse pharmacological activities. Both compounds are recognized as key chemical markers for the quality control of Peucedani Radix in the Chinese Pharmacopeia.[1] This guide provides a detailed comparative analysis of their biological activities, mechanisms of action, and pharmacokinetic profiles, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

Quantitative Comparison of Biological Activities

A summary of the key quantitative data for this compound and Praeruptorin B is presented below, highlighting their differential potencies in various biological assays.

Biological ActivityCompoundAssayCell Line/ModelIC50 / EffectReference
Anti-inflammatory This compoundNitric Oxide (NO) Production InhibitionIL-1β-stimulated Rat Hepatocytes208 µM[2]
Praeruptorin BNitric Oxide (NO) Production InhibitionIL-1β-stimulated Rat Hepatocytes43 µM[2]
Anticancer This compoundAntiproliferative Activity (MTT Assay)SGC7901 Human Gastric Cancer CellsExhibited antiproliferative and cytotoxic activities[3]
Praeruptorin BAntiproliferative Activity (MTT Assay)SGC7901 Human Gastric Cancer CellsExhibited antiproliferative and cytotoxic activities[3]
This compoundCell Viability (MTT Assay)A549 & H1299 Human NSCLC CellsNo significant decrease in cell viability at concentrations up to 50 µM[4]
Praeruptorin BCell Viability (MTT Assay)A549 & H1299 Human NSCLC CellsNo significant decrease in cell viability at concentrations up to 50 µM[4]
Anti-metastatic Praeruptorin BCell Invasion (Boyden Chamber Assay)TPA-induced HeLa & SiHa Cervical Cancer CellsEffective prevention of TPA-induced migration and invasion at 10 and 20 µM[5]

Comparative Pharmacokinetic Profiles

A comparative analysis of the pharmacokinetic parameters of Praeruptorin A and Praeruptorin B in rats after oral administration of P. praeruptorum Dunn extracts reveals differences in their systemic exposure.

ParameterThis compoundPraeruptorin B
Tmax (h) 0.58 ± 0.200.67 ± 0.26
Cmax (ng/mL) 14.82 ± 4.138.54 ± 2.51
AUC(0-t) (ng/mL*h) 31.25 ± 8.9719.86 ± 6.24
t1/2 (h) 2.85 ± 0.763.12 ± 0.88

Mechanisms of Action: A Comparative Overview

While both compounds exhibit a range of similar biological activities, their underlying mechanisms of action show notable distinctions.

This compound is well-recognized for its vasodilatory and anti-inflammatory properties. Its vasodilatory effects are primarily mediated through the endothelium-dependent Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) signaling pathway .[1] Praeruptorin A stimulates endothelial nitric oxide synthase (eNOS), leading to increased NO production, which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This results in elevated cGMP levels, ultimately causing vasodaxation.

In the context of inflammation, this compound exerts its effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway . It prevents the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins.[6][7]

Praeruptorin B has demonstrated potent anti-inflammatory and anticancer activities. Its anti-inflammatory mechanism also involves the inhibition of NO production, with studies indicating it is significantly more potent than Praeruptorin A in this regard.[2] In cancer cells, particularly cervical cancer, Praeruptorin B has been shown to inhibit cell migration and invasion by targeting the PI3K/AKT signaling pathway .[5] By inhibiting the phosphorylation of AKT, it disrupts the nuclear translocation of NF-κB, which in turn suppresses the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, crucial enzymes involved in metastasis.[5]

Signaling Pathway Diagrams

PraeruptorinA_NO_cGMP_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell PraA This compound eNOS eNOS PraA->eNOS activates NO NO eNOS->NO produces L_Arg L-Arginine L_Arg->eNOS sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC Relaxation Vasodilation cGMP->Relaxation leads to

Caption: this compound induced vasodilation via the NO/cGMP pathway.

PraeruptorinB_AKT_NFkB_Pathway PraB Praeruptorin B PI3K PI3K PraB->PI3K inhibits AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT phosphorylation IkB IκBα pAKT->IkB inhibits degradation NFkB NF-κB (p65/p50) pAKT->NFkB promotes nuclear translocation IkB->NFkB sequesters in cytoplasm NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc MMPs MMP-2, MMP-9 (Gene Expression) NFkB_nuc->MMPs promotes Invasion Cell Invasion & Metastasis MMPs->Invasion facilitates

Caption: Praeruptorin B inhibits cancer cell invasion via the AKT/NF-κB pathway.

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and soluble metabolite of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Plate cells (e.g., rat hepatocytes or RAW 264.7 macrophages) in 24-well plates and allow them to adhere.

  • Stimulation: Induce NO production by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

  • Compound Incubation: Concurrently, treat the cells with various concentrations of this compound or Praeruptorin B. Include a vehicle control.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., SGC7901, A549) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Praeruptorin B for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to semi-quantify their expression levels.

  • Protein Extraction: Lyse the treated and control cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, IκBα, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and Praeruptorin B, while structurally similar, exhibit distinct profiles in their biological activities and mechanisms of action. Praeruptorin B demonstrates superior anti-inflammatory potency in terms of nitric oxide inhibition. In the context of cancer, while both show antiproliferative effects, Praeruptorin B's anti-metastatic potential through the AKT/NF-κB pathway is a notable feature. This compound's well-established role in vasodilation via the NO/cGMP pathway presents a different therapeutic avenue. The differences in their pharmacokinetic profiles also suggest that their in vivo efficacy and potential applications may vary. This comparative guide provides a foundational understanding for researchers to further explore the therapeutic potential of these two promising natural compounds. Further head-to-head studies are warranted to fully elucidate their structure-activity relationships and to identify the most promising clinical applications for each.

References

A Comparative Analysis of (+/-)-Praeruptorin A and Conventional Calcium Channel Blockers in Vascular Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (+/-)-Praeruptorin A, a natural coumarin (B35378) compound, with established calcium channel blockers (CCBs) such as nifedipine (B1678770), verapamil (B1683045), and diltiazem (B1670644). The information is intended to support research and development in cardiovascular pharmacology by presenting available experimental data on their vasorelaxant effects and mechanisms of action.

Executive Summary

This compound has demonstrated significant vasorelaxant properties in preclinical studies. Its mechanism of action involves a dual pathway: enhancement of the endothelium-dependent nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling cascade and direct inhibition of calcium ion (Ca²⁺) influx into vascular smooth muscle cells. While direct head-to-head comparative studies with classical CCBs are limited, available data suggests that this compound is a potent vasodilator. This guide synthesizes the current understanding of its efficacy and mode of action in comparison to well-established CCBs.

Data Presentation: A Comparative Overview

Table 1: Vasorelaxant Effects on Isolated Rat Aorta

CompoundAgonistEmax (%)pEC50 / IC50Reference
This compound Phenylephrine (B352888) (1 µM)~90%pEC50 = 4.86 ± 0.09[1]
Diltiazem Phenylephrine (0.001 mmol/l)90 ± 3%EC50 = 0.01035 mmol/l[2]
Nifedipine Phenylephrine (1 µmol/L)Not specifiedNot specified[3]
Verapamil Not specified in similar setupNot specifiedNot specified

Emax: Maximum relaxation effect. pEC50: negative logarithm of the molar concentration that produces 50% of the maximum response. IC50: concentration that causes 50% inhibition.

Table 2: Inhibition of Calcium Influx

CompoundCell Type / TissueExperimental ConditionInhibition (%)ConcentrationReference
dl-Praeruptorin A Guinea pig ventricular cellsWhole-cell patch clamp21%1 µmol/L
33.5%10 µmol/L
45%100 µmol/L
Nifedipine Rat aortic vascular smooth muscle cells⁴⁵Ca²⁺ uptake~100%Ki = 3 nmol/L[4]
Verapamil Not specified in similar setupNot specifiedNot specifiedNot specified
Diltiazem Not specified in similar setupNot specifiedNot specifiedNot specified

Ki: Inhibitory constant.

Signaling Pathways and Mechanisms of Action

The vasorelaxant effect of this compound is mediated through a multi-target mechanism, distinguishing it from the more direct action of classical calcium channel blockers.

This compound Signaling Pathway

This compound induces vasodilation through two primary pathways:

  • Endothelium-Dependent Pathway : It stimulates the production of nitric oxide (NO) in endothelial cells. NO then diffuses to adjacent vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular Ca²⁺ concentration and smooth muscle relaxation.[1][5] This pathway is sensitive to inhibitors of nitric oxide synthase (L-NAME) and guanylyl cyclase (ODQ).[1][5]

  • Direct Inhibition of Calcium Influx : this compound directly inhibits the influx of extracellular Ca²⁺ into vascular smooth muscle cells, a key step in the contractile process.[5] This effect contributes to its vasorelaxant properties, independent of the endothelium.

Caption: Signaling pathway of this compound-induced vasodilation.

Classical Calcium Channel Blocker Mechanism

Classical CCBs, such as nifedipine (a dihydropyridine), verapamil (a phenylalkylamine), and diltiazem (a benzothiazepine), primarily act by directly blocking L-type voltage-gated calcium channels in vascular smooth muscle and/or cardiac muscle. This inhibition of Ca²⁺ influx is their main mechanism for inducing vasodilation and, in the case of non-dihydropyridines, reducing heart rate and contractility.

CCB_Pathway cluster_vsmc Vascular Smooth Muscle Cell CCB Classical CCBs (Nifedipine, Verapamil, Diltiazem) L_type_Ca_Channel L-type Ca²⁺ Channel CCB->L_type_Ca_Channel Inhibition CaIn Ca²⁺ Influx Contraction Contraction CaIn->Contraction

Caption: Mechanism of action of classical calcium channel blockers.

Experimental Protocols

Vasorelaxation Assay in Isolated Rat Thoracic Aorta

This protocol is a standard method for assessing the vasorelaxant effects of compounds in vitro.[1]

  • Tissue Preparation : Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a stainless-steel wire.

  • Organ Bath Setup : Aortic rings are mounted in organ baths containing K-H solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Pre-contraction : The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are pre-contracted with a contractile agent, typically phenylephrine (1 µM) or potassium chloride (60 mM), to induce a stable contraction.

  • Compound Administration : Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath. The relaxant response is recorded as a percentage of the pre-contraction induced by the agonist.

  • Data Analysis : Concentration-response curves are plotted, and the Emax and pEC50 values are calculated to determine the potency and efficacy of the vasorelaxant agent.

Vasorelaxation_Workflow cluster_protocol Vasorelaxation Assay Workflow A Aorta Excision and Ring Preparation B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Pre-contraction (Phenylephrine or KCl) C->D E Cumulative Addition of Test Compound D->E F Record Relaxation Response E->F G Data Analysis (Emax, pEC50) F->G

Caption: Experimental workflow for the vasorelaxation assay.

Whole-Cell Patch-Clamp for Calcium Current Measurement

This electrophysiological technique allows for the direct measurement of ion channel activity in single cells.

  • Cell Isolation : Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

  • Patch-Clamp Recording : The whole-cell configuration of the patch-clamp technique is used. A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell interior.

  • Voltage Clamp : The cell membrane potential is clamped at a holding potential (e.g., -40 mV) to inactivate sodium channels. Depolarizing voltage steps are then applied to elicit calcium currents (ICa).

  • Drug Application : The test compound (e.g., dl-Praeruptorin A) is applied to the cell via the perfusion system at various concentrations.

  • Data Acquisition and Analysis : The peak inward calcium current is measured before and after drug application. The percentage of inhibition is calculated to determine the effect of the compound on calcium channels.

Conclusion

This compound presents a promising profile as a vasorelaxant agent with a dual mechanism of action that includes both endothelium-dependent and -independent pathways. While direct comparative efficacy data against classical CCBs like nifedipine, verapamil, and diltiazem is still needed, the available evidence suggests it is a potent vasodilator. Its unique mechanism, particularly the engagement of the NO-cGMP pathway, may offer therapeutic advantages. Further research, including head-to-head comparative studies under standardized conditions, is warranted to fully elucidate the therapeutic potential of this compound in the management of cardiovascular diseases.

References

Comparative Bioactivity Analysis of Praeruptorin A, C, and D

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory, anti-cancer, and neuroprotective properties of Praeruptorin A, C, and D.

Praeruptorins, a class of pyranocoumarin (B1669404) compounds isolated from the root of Peucedanum praeruptorum Dunn, have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comparative analysis of the bioactivities of three key praeruptorins: Praeruptorin A, C, and D, with a focus on their anti-inflammatory, anti-cancer, and neuroprotective effects. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their exploration of these promising natural compounds.

Quantitative Data Summary

The following table summarizes the available quantitative data on the bioactivities of Praeruptorin A, C, and D. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions may vary between studies.

BioactivityCompoundAssayCell Line/ModelIC50 / Effect
Anti-inflammatory Praeruptorin ANitric Oxide (NO) Production InhibitionIL-1β-stimulated Rat Hepatocytes208 µM
Praeruptorin CInhibition of inflammatory mediatorsLPS-stimulated RAW 264.7 macrophagesPotentially has anti-inflammatory activity through inhibition of NF-κB and STAT3 pathways.
Praeruptorin DInhibition of inflammatory mediatorsLPS-stimulated RAW 264.7 macrophagesExhibits greater anti-inflammatory potency than Praeruptorin C.[1]
Anti-cancer Praeruptorin AMonoamine Oxidase InhibitionMouse Brain27.4 µM
Praeruptorin CCell Proliferation (MTT Assay)Human Non-Small Cell Lung Cancer (A549)33.5 µM[2]
Cell Proliferation (MTT Assay)Human Non-Small Cell Lung Cancer (H1299)30.7 µM[2]
Praeruptorin DNot specifiedNot specifiedLimited data available.
Neuroprotective Praeruptorin ANot specifiedNot specifiedLimited data available.
Praeruptorin CNMDA-induced ApoptosisPrimary Cortical NeuronsProtective effect observed at 10 µM.[3]
Praeruptorin DNot specifiedNot specifiedLimited data available.

Signaling Pathways and Mechanisms of Action

The bioactivities of Praeruptorin A, C, and D are mediated through the modulation of specific signaling pathways. The diagrams below, generated using Graphviz, illustrate the known mechanisms of action for each compound.

Praeruptorin A: Anti-inflammatory Mechanism

Praeruptorin A exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition prevents the translocation of the p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[4][5][6]

PraeruptorinA_NFkB cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_n->ProInflammatory induces PraeruptorinA Praeruptorin A PraeruptorinA->IKK inhibits

Praeruptorin A inhibits the NF-κB signaling pathway.
Praeruptorin C: Anti-cancer Mechanism

Praeruptorin C has been shown to suppress the proliferation and invasion of non-small cell lung cancer cells by inactivating the ERK1/2 signaling pathway, which in turn downregulates the expression of Cathepsin D (CTSD).[2]

PraeruptorinC_ERK GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK CTSD Cathepsin D (CTSD) Expression ERK->CTSD Proliferation Cell Proliferation & Invasion CTSD->Proliferation PraeruptorinC Praeruptorin C PraeruptorinC->ERK inhibits phosphorylation

Praeruptorin C inhibits the ERK/CTSD signaling pathway.
Praeruptorin C: Neuroprotective Mechanism

The neuroprotective effect of Praeruptorin C against NMDA-induced apoptosis is mediated by the downregulation of GluN2B-containing NMDA receptors. This action prevents excessive calcium influx and subsequent neuronal cell death.[3]

PraeruptorinC_NMDA Glutamate Glutamate NMDAR NMDA Receptor (GluN2B subunit) Glutamate->NMDAR activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Apoptosis Apoptosis Ca_influx->Apoptosis PraeruptorinC Praeruptorin C PraeruptorinC->NMDAR downregulates expression

Praeruptorin C's neuroprotective mechanism via NMDA receptor.
Praeruptorin D: Anti-inflammatory Mechanism

Praeruptorin D demonstrates potent anti-inflammatory activity by co-suppressing the NF-κB and STAT3 signaling pathways. This dual inhibition leads to a more comprehensive blockade of inflammatory responses compared to agents that target a single pathway.[1]

PraeruptorinD_NFkB_STAT3 cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway LPS LPS / Cytokines Receptors TLR4 / Cytokine Receptors LPS->Receptors IKK IKK Receptors->IKK JAK JAK Receptors->JAK IkB IκBα IKK->IkB P NFkB NF-κB NFkB_n NF-κB (nucleus) NFkB->NFkB_n ProInflammatory Pro-inflammatory Gene Expression NFkB_n->ProInflammatory STAT3 STAT3 JAK->STAT3 P STAT3_n STAT3 (nucleus) STAT3->STAT3_n STAT3_n->ProInflammatory PraeruptorinD Praeruptorin D PraeruptorinD->IKK inhibits PraeruptorinD->JAK inhibits

Praeruptorin D co-suppresses NF-κB and STAT3 pathways.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

Objective: To assess the inhibitory effect of praeruptorins on the production of nitric oxide (NO), a key inflammatory mediator.

Workflow:

NO_Assay_Workflow A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Pre-treatment with Praeruptorins A->B C 3. Stimulation with LPS (1 µg/mL) B->C D 4. Incubation (24 hours) C->D E 5. Griess Assay (Measure Nitrite in Supernatant) D->E F 6. Data Analysis (Calculate % Inhibition & IC50) E->F MTT_Assay_Workflow A 1. Cell Seeding (e.g., A549, H1299 cells) B 2. Treatment with Praeruptorins A->B C 3. Incubation (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Data Analysis (Calculate % Viability & IC50) F->G Neuroprotection_Assay_Workflow A 1. Culture Primary Cortical Neurons B 2. Pre-treatment with Praeruptorins A->B C 3. NMDA Challenge (Induce Excitotoxicity) B->C D 4. Incubation C->D E 5. Assess Cell Viability (e.g., MTT Assay) D->E F 6. Data Analysis (Determine Protective Effect) E->F

References

A Comparative Guide to the Cross-Species Metabolism of (+/-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of (+/-)-Praeruptorin A (PA), a bioactive coumarin (B35378) derivative with significant cardiovascular properties, across different species. Understanding the cross-species metabolic differences is crucial for the preclinical evaluation and clinical development of PA and its analogues. This document summarizes key experimental findings, presents comparative data in structured tables, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Executive Summary

The metabolism of this compound has been predominantly studied in rats and humans, revealing significant species-dependent differences. The primary metabolic pathways include oxidation, hydrolysis, intramolecular acyl migration, and glucuronidation. Notably, the stereoselectivity of metabolism for the dextrorotatory (+)-Praeruptorin A (dPA) and levorotatory (-)-Praeruptorin A (lPA) enantiomers differs between rats and humans. While extensive data exists for these two species, there is a notable lack of specific experimental data on the metabolism of Praeruptorin A in dogs and pigs. This guide will focus on the detailed comparison between rats and humans and provide a general overview of coumarin metabolism to infer potential pathways in other species.

In Vitro Metabolism: A Tale of Two Species

In vitro studies using liver microsomes are instrumental in elucidating the primary metabolic pathways and the enzymes responsible for the biotransformation of xenobiotics.

Table 1: Comparison of in vitro Metabolites of this compound in Rat and Human Liver Microsomes (RLMs and HLMs)
Metabolite IDMetabolic ReactionRat Liver Microsomes (RLMs)Human Liver Microsomes (HLMs)Reference
M1-M3HydrolysisDetectedDetected[1]
M4-M6OxidationDetectedDetected[1]
M7, M8-DetectedNot Detected[2]
M9-M12-DetectedDetected[2]
Total Phase I Metabolites 12 9 [2]
M13, M14Glucuronidation (of cis-khellactone)DetectedNot Detected[2]

Key Findings from in vitro Studies:

  • Qualitative Differences: Rat liver microsomes produce a greater number of phase I metabolites compared to human liver microsomes.[2]

  • Glucuronidation: Glucuronidated metabolites of cis-khellactone (a major metabolite of PA) were observed in RLMs but not in HLMs, suggesting a species difference in phase II metabolism.[2]

  • Stereoselectivity: The metabolism of PA enantiomers is stereoselective and species-dependent. In the presence of an NADPH-regenerating system, lPA forms 9 metabolites in both species, while dPA produces 12 metabolites in RLMs and only 6 in HLMs.

  • Enzymatic Involvement: In rats, CYP3A1/2 has been identified as the major cytochrome P450 isoform involved in PA metabolism.[3] In humans, CYP3A4 is the primary enzyme responsible for the metabolism of (+)-Praeruptorin A.[1]

In Vivo Metabolism: Rat as a Model

In vivo studies in rats have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Table 2: Summary of in vivo Metabolic Profile of this compound in Rats
Biological MatrixNumber of Metabolites DetectedKey Metabolic PathwaysReference
Plasma2 (hydrolyzed products)Hydrolysis[2]
Urine7Oxidation, Glucuronidation[2]
Feces6Oxidation[2]

Key Findings from in vivo Studies:

  • Extensive Metabolism: this compound undergoes extensive first-pass metabolism in rats.[2]

  • Major Pathways: Oxidation and glucuronidation are the predominant metabolic pathways observed in vivo.[2]

  • Excretion: Metabolites are excreted in both urine and feces.[2]

Comparative Metabolic Pathways

The metabolism of this compound proceeds through several key pathways, with notable differences between rats and humans.

General Metabolic Pathways of this compound cluster_species Species cluster_pathways Metabolic Pathways cluster_phase1 Phase I cluster_phase2 Phase II Rat Rat Human Human Praeruptorin_A This compound Oxidation Oxidation Praeruptorin_A->Oxidation Hydrolysis Hydrolysis Praeruptorin_A->Hydrolysis Oxidation->Rat Major Oxidation->Human Major Hydrolysis->Rat Major Hydrolysis->Human Major Acyl_Migration Intra-molecular Acyl Migration Hydrolysis->Acyl_Migration Glucuronidation Glucuronidation (of cis-khellactone) Hydrolysis->Glucuronidation Acyl_Migration->Rat Observed Acyl_Migration->Human Observed Glucuronidation->Rat Observed Glucuronidation->Human Not Observed in HLMs

Caption: Metabolic pathways of this compound in rats and humans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

In Vitro Metabolism with Liver Microsomes
  • Preparation of Microsomes: Liver microsomes from male Sprague-Dawley rats and pooled human donors are prepared by differential ultracentrifugation.

  • Incubation: this compound (typically at a concentration of 10-50 µM) is incubated with liver microsomes (0.5-1.0 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Termination: The incubation is terminated by adding an organic solvent (e.g., ice-cold acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites.[1][3]

In Vivo Metabolism Study in Rats
  • Animal Model: Male Sprague-Dawley rats are used.

  • Administration: this compound is administered orally or intravenously.

  • Sample Collection: Blood, urine, and feces are collected at predetermined time points.

  • Sample Preparation: Plasma is obtained by centrifuging blood samples. Urine and fecal homogenates are also prepared. Samples are typically extracted using protein precipitation or solid-phase extraction.

  • Analysis: The processed samples are analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.[2]

Experimental Workflow for Cross-Species In Vitro Metabolism cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_comparison Comparison LM_Rat Rat Liver Microsomes Incubation Incubate with This compound + NADPH-regenerating system LM_Rat->Incubation LM_Human Human Liver Microsomes LM_Human->Incubation LM_Dog Dog Liver Microsomes (Data Not Available) LM_Dog->Incubation LM_Pig Pig Liver Microsomes (Data Not Available) LM_Pig->Incubation LCMS LC-MS/MS Analysis Incubation->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Quantification Quantification LCMS->Quantification Comparison Comparative Metabolic Profile Metabolite_ID->Comparison Quantification->Comparison

Caption: Workflow for in vitro cross-species metabolism studies.

Discussion on Dogs and Pigs: A Data Gap

Currently, there is a significant lack of published experimental data on the metabolism of this compound in dogs and pigs. While dogs are a common preclinical species, and pigs are increasingly used due to their physiological similarities to humans, specific metabolic studies for this compound are not available.

However, we can infer potential metabolic pathways based on the general metabolism of coumarins in these species.

  • Dogs: Dogs are known to have some deficiencies in certain glucuronidation pathways compared to other species.[4] However, they possess active cytochrome P450 enzymes that can perform oxidation and hydrolysis reactions.[5] Therefore, it is plausible that dogs would metabolize Praeruptorin A via oxidation and hydrolysis, but the extent of glucuronidation might be limited.

  • Pigs: The pig is considered a good model for human drug metabolism due to similarities in its cytochrome P450 enzyme profile.[6] It is expected that the metabolic pathways of Praeruptorin A in pigs would be qualitatively similar to humans, involving oxidation and hydrolysis. Further studies are required to confirm the specific metabolites and enzymatic pathways.

Conclusion and Future Directions

The cross-species metabolism of this compound shows significant differences between rats and humans, particularly in the number of metabolites formed and the extent of phase II conjugation. The stereoselective metabolism of its enantiomers further highlights the complexity of its biotransformation. While the rat provides a useful model, the differences observed underscore the importance of using human-derived in vitro systems for predicting human metabolism.

The lack of data in dogs and pigs represents a critical knowledge gap. Future research should focus on characterizing the metabolism of this compound in these species to build a more complete preclinical data package. Such studies would provide valuable information for species selection in toxicology studies and for improving the prediction of human pharmacokinetics and potential drug-drug interactions.

References

A Comparative Guide to the Calcium Channel Blocking Properties of (+/-)-Praeruptorin A and Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the calcium channel blocking activities of the natural coumarin (B35378) compound, (+/-)-Praeruptorin A, and the well-established synthetic drug, verapamil (B1683045). The information presented is based on available experimental data to facilitate a comprehensive understanding of their respective pharmacological profiles.

Mechanism of Action

Both this compound and verapamil exert their pharmacological effects primarily by inhibiting the influx of calcium ions (Ca2+) through L-type voltage-gated calcium channels. This blockade of calcium entry into vascular smooth muscle cells and cardiomyocytes leads to vasodilation and negative inotropic and chronotropic effects on the heart.

Verapamil , a phenylalkylamine, blocks L-type calcium channels in a state-dependent manner, showing higher affinity for open and inactivated channels. This results in a frequency- and voltage-dependent blockade[1]. Beyond its primary target, verapamil has been shown to interact with other ion channels, including potassium channels such as Kv1.3 and KCa3.1, and the ryanodine (B192298) receptor (RyR), which may contribute to its broader pharmacological effects[2][3].

This compound has been demonstrated to be a Ca2+-influx blocker[4]. Its vasorelaxant effects are, at least in part, endothelium-dependent and mediated through the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway[5][6]. It has been shown to directly inhibit Ca2+ influx in vascular smooth muscle[6].

Quantitative Comparison of Calcium Channel Blocking Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound and verapamil on calcium channels and related physiological responses. It is important to note that the experimental conditions under which these data were obtained may vary, and direct comparisons of potency should be made with caution in the absence of head-to-head studies.

Table 1: Inhibition of L-type Calcium Current (ICa)

CompoundPreparationMethodConcentration% InhibitionReference
This compound Guinea Pig Ventricular MyocytesWhole-Cell Patch Clamp1 µM21%[7]
10 µM33.5%[7]
100 µM45%[7]
Verapamil --IC50: 250 nM - 15.5 µM50%[8]

Table 2: Vasorelaxant Effects

CompoundPreparationAgonistIC50 / pD2Reference
Praeruptorin C Swine Coronary ArteryK+pD'2 = 5.7[9]
IC50 = 79 µM[9]
Verapamil Rat AortaPhenylephrine (B352888)pD2 = 5.15[1]

Table 3: Effects on Other Ion Channels

CompoundChannelIC50Reference
Verapamil Kv1.38 µM[2]
KCa3.128 µM[2]

Experimental Protocols

This protocol is based on the methodology used to assess the effect of this compound on ICa[7].

  • Cell Preparation: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion.

  • Recording Setup: The whole-cell configuration of the patch-clamp technique is used. An amplifier and data acquisition system are used to record membrane currents.

  • Solutions:

    • External Solution (Tyrode's solution, K+-free): (in mM) 137 NaCl, 5.4 CsCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with CsOH)[10].

    • Internal (Pipette) Solution: (in mM) Composition may vary but typically contains Cs+ as the main cation to block K+ currents, along with EGTA to buffer intracellular Ca2+, and ATP and GTP for cellular energy.

  • Experimental Procedure:

    • A gigaohm seal is formed between the patch pipette and the cell membrane.

    • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -40 mV to inactivate sodium channels.

    • L-type calcium currents (ICa) are elicited by depolarizing voltage steps (e.g., to 0 mV).

    • Control ICa is recorded.

    • The cell is perfused with the external solution containing different concentrations of the test compound (this compound or verapamil).

    • ICa is recorded again in the presence of the compound.

    • The percentage of inhibition is calculated by comparing the current amplitude before and after drug application.

This protocol is based on the methodology used to study the vasorelaxant effects of this compound[5][6].

  • Tissue Preparation: The thoracic aorta is isolated from a rat, cleaned of adipose and connective tissue, and cut into rings (2-3 mm in length).

  • Experimental Setup: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The tension of the rings is recorded using an isometric force transducer.

  • Experimental Procedure:

    • The aortic rings are allowed to equilibrate under a resting tension of 1.5 g for at least 60 minutes.

    • The endothelial integrity is assessed by testing the relaxation response to acetylcholine (B1216132) after pre-contraction with phenylephrine.

    • The rings are pre-contracted with a contractile agent (e.g., phenylephrine or high K+ solution).

    • Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or verapamil) are added to the organ bath.

    • The relaxation response is recorded and expressed as a percentage of the pre-contraction.

    • IC50 values are calculated from the concentration-response curves.

    • To investigate the mechanism, the protocol can be repeated in the presence of specific inhibitors (e.g., L-NAME for nitric oxide synthase) or in endothelium-denuded rings.

Signaling Pathways and Experimental Workflows

Calcium_Channel_Blockade_Workflow cluster_electrophysiology Whole-Cell Patch Clamp cell Isolated Cardiomyocyte pipette Patch Pipette cell->pipette Approach seal Gigaohm Seal Formation pipette->seal whole_cell Whole-Cell Configuration seal->whole_cell voltage_clamp Voltage Clamp (-40 mV) whole_cell->voltage_clamp depolarization Depolarizing Pulse (to 0 mV) voltage_clamp->depolarization record_control Record Control ICa depolarization->record_control record_drug Record ICa with Compound depolarization->record_drug add_drug Apply Compound record_control->add_drug analysis Calculate % Inhibition record_control->analysis add_drug->depolarization Re-stimulate record_drug->analysis

Experimental workflow for whole-cell patch clamp electrophysiology.

Vasorelaxation_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_drug_action Drug Action Depolarization Depolarization (e.g., High K+) LTCC L-type Ca2+ Channel Depolarization->LTCC Opens Ca_influx Ca2+ Influx LTCC->Ca_influx Relaxation Vasorelaxation Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK_activation MLCK Activation Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Contraction->Relaxation Inhibited by PraeruptorinA This compound PraeruptorinA->LTCC Blocks Verapamil Verapamil Verapamil->LTCC Blocks

Signaling pathway of calcium channel blockers in vasorelaxation.

PraeruptorinA_Endothelium_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell PraeruptorinA_endo This compound eNOS eNOS PraeruptorinA_endo->eNOS Activates NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Ca_decrease Decreased Intracellular Ca2+ PKG->Ca_decrease Relaxation Vasorelaxation Ca_decrease->Relaxation

Endothelium-dependent vasorelaxation pathway of this compound.

Conclusion

Both this compound and verapamil are effective blockers of L-type calcium channels, leading to vasorelaxation and potential cardiovascular applications. Verapamil is a well-characterized drug with a broad range of documented effects and established clinical use. This compound, a natural product, demonstrates significant calcium channel blocking activity and engages endothelium-dependent vasorelaxant pathways. Further direct comparative studies are warranted to fully elucidate the relative potencies and potential therapeutic advantages of this compound. The provided data and protocols serve as a valuable resource for researchers investigating the pharmacological properties of these and other calcium channel modulators.

References

Benchmarking the Antitumor Activity of (+/-)-Praeruptorin A Against Known Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the antitumor activity of (+/-)-Praeruptorin A, a natural pyranocoumarin, with established chemotherapeutic agents. The information presented herein is based on preclinical data from in vitro and in vivo studies, offering a resource for researchers in oncology and drug discovery.

Executive Summary

This compound (PA) has demonstrated notable anticancer properties across various cancer cell lines, including cervical, hepatocellular, and non-small cell lung cancer. Its mechanism of action often involves the modulation of key signaling pathways such as PI3K/Akt and ERK1/2, leading to the induction of apoptosis and inhibition of cell migration and invasion. While direct head-to-head comparative studies with standard chemotherapeutics are limited, this guide consolidates available data to provide a comparative perspective on its efficacy. PA has also been shown to sensitize cancer cells to conventional chemotherapeutic drugs like cisplatin (B142131) and doxorubicin (B1662922), suggesting its potential in combination therapies.

In Vitro Cytotoxicity: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for Praeruptorin A and two widely used chemotherapeutic agents, Cisplatin and Doxorubicin, across various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: In Vitro Antitumor Activity of this compound

Cell LineCancer TypeIC50 / Effective ConcentrationObservations
HeLaCervical CancerSignificant inhibition at 10 and 20 µMReduced cell proliferation and colony formation.[1][2]
SiHaCervical CancerSignificant inhibition at 10 and 20 µMReduced cell proliferation and colony formation.[1]
Huh-7, SK-Hep-1, PLC/PRF/5Hepatocellular CarcinomaDid not induce cytotoxicityInhibited migration and invasion.[3][4]
A549, H1299Non-Small Cell Lung CancerNo significant effect on viabilityPraeruptorin C, a related compound, showed significant cytotoxicity.[5]

Table 2: In Vitro Antitumor Activity of Cisplatin

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer~10-25
A549Non-Small Cell Lung Cancer~5-15
MCF-7Breast Cancer~10-30
HepG2Hepatocellular Carcinoma~5-20

Table 3: In Vitro Antitumor Activity of Doxorubicin

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer~0.1-1
A549Non-Small Cell Lung Cancer~0.1-0.5
MCF-7Breast Cancer~0.05-0.5
K562Leukemia~0.01-0.1

Signaling Pathways Modulated by Praeruptorin A

Praeruptorin A exerts its antitumor effects by modulating critical signaling pathways that regulate cell survival, proliferation, and metastasis. The two primary pathways identified are the PI3K/Akt and the ERK1/2 signaling cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation. Praeruptorin A has been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation PraeruptorinA This compound PraeruptorinA->PI3K inhibits

Caption: Praeruptorin A inhibits the PI3K/Akt signaling pathway.

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and differentiation. Praeruptorin A has been observed to suppress ERK1/2 signaling, leading to reduced cancer cell invasion and metastasis.[1]

ERK1_2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Invasion ERK->Proliferation PraeruptorinA This compound PraeruptorinA->MEK inhibits

Caption: Praeruptorin A suppresses the ERK1/2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow step1 1. Seed cells in a 96-well plate step2 2. Treat cells with Praeruptorin A or Chemotherapeutic step1->step2 step3 3. Add MTT reagent and incubate step2->step3 step4 4. Solubilize formazan (B1609692) crystals step3->step4 step5 5. Measure absorbance at 570 nm step4->step5 step6 6. Calculate cell viability (%) step5->step6

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the chemotherapeutic agent for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Annexin V Apoptosis Assay

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow step1 1. Treat cells with compound step2 2. Harvest and wash cells step1->step2 step3 3. Resuspend in Annexin V binding buffer step2->step3 step4 4. Add Annexin V-FITC and Propidium Iodide step3->step4 step5 5. Incubate in the dark step4->step5 step6 6. Analyze by flow cytometry step5->step6

Caption: Workflow for the Annexin V apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Xenograft_Model_Workflow cluster_workflow Xenograft Tumor Model Workflow step1 1. Subcutaneous injection of cancer cells into immunocompromised mice step2 2. Tumor growth to a palpable size step1->step2 step3 3. Randomization of mice into treatment and control groups step2->step3 step4 4. Administration of Praeruptorin A or chemotherapeutic step3->step4 step5 5. Monitoring of tumor volume and body weight step4->step5 step6 6. Euthanasia and tumor excision for analysis step5->step6

Caption: Workflow for the in vivo xenograft tumor model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ cells in 100 µL of PBS) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer this compound, a chemotherapeutic agent, or a vehicle control to the mice via a suitable route (e.g., intraperitoneal or oral gavage) according to the desired dosing schedule.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Conclusion

This compound demonstrates significant antitumor potential through the inhibition of key signaling pathways and the induction of apoptosis. While its cytotoxic potency, based on available IC50 data, may not consistently surpass that of established chemotherapeutics like cisplatin and doxorubicin in all cancer cell lines, its ability to sensitize cancer cells to these agents and its distinct mechanisms of action highlight its promise as a potential candidate for further preclinical and clinical investigation, particularly in the context of combination therapies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore the therapeutic utility of Praeruptorin A in oncology.

References

Unveiling the Modulatory Effects of (+/-)-Praeruptorin A on MRP2: An Induction-Inhibition Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of (+/-)-Praeruptorin A on the multidrug resistance-associated protein 2 (MRP2), contrasting its activity with that of known MRP2 inhibitors. This analysis is supported by experimental data and detailed methodologies to facilitate informed research decisions.

Contrary to the anticipated inhibitory role, studies reveal that this compound, a bioactive constituent of Peucedanum praeruptorum, functions as an inducer of MRP2 expression and transport activity. This guide will delve into the mechanism of this induction and place it in the context of well-established MRP2 inhibitors.

Comparative Analysis of MRP2 Modulators

The following tables summarize the quantitative data on the modulatory effects of this compound and known MRP2 inhibitors.

Table 1: Induction of MRP2 by this compound in HepG2 Cells
CompoundConcentrationFold Increase in MRP2 mRNAFold Increase in MRP2 ProteinFold Increase in CDFDA Uptake (Transport Activity)
This compound20 µM~2.5~2.0~1.8
(+/-)-Praeruptorin C20 µM~3.0~2.5~2.0

Data extracted from Dong et al. (2013). CDFDA (5(6)-carboxy-2',7'-dichlorofluorescein diacetate) is a substrate used to measure MRP2 transport activity.

Table 2: Inhibition of MRP2 by Reference Compounds
InhibitorSubstrate/Assay SystemIC50 / Ki ValueReference
Myricetin (B1677590)Vincristine (B1662923) efflux in MDCKII-MRP2 cellsIC50: 24.6 ± 1.3 µM[1]
MK-571Estradiol-17-β-D-glucuronide transport in Sf9 cell vesiclesIC50: 2.62 µM[2]
Probenecid (B1678239)SN-38 transport in canalicular membrane vesiclesKi: 46.1 µM[3]
Cyclosporin AVincristine efflux in Caco-2 cellsIC50 values vary depending on the study[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: MRP2 Induction Assay in HepG2 Cells

This protocol is adapted from the methodology used to determine the inducing effect of Praeruptorin A on MRP2.

1. Cell Culture and Treatment:

  • Culture human hepatocellular carcinoma (HepG2) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 6-well plates for RNA and protein analysis, 96-well plates for transport assays).

  • Once cells reach 70-80% confluency, treat them with the desired concentrations of this compound (or other test compounds) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).

2. Quantitative Real-Time PCR (qPCR) for MRP2 mRNA Expression:

  • Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them to extract total RNA using a suitable kit (e.g., TRIzol reagent).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers specific for human MRP2 (ABCC2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative fold change in MRP2 mRNA expression using the ΔΔCt method.

3. Western Blot for MRP2 Protein Expression:

  • After treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane and incubate it with a primary antibody specific for MRP2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities, normalizing to a loading control like β-actin.

4. CDFDA Uptake Assay for MRP2 Transport Activity:

  • After treatment, wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Incubate the cells with a solution containing 5(6)-carboxy-2',7'-dichlorofluorescein (B54719) diacetate (CDFDA), a substrate of MRP2, for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the uptake by washing the cells with ice-cold HBSS.

  • Lyse the cells and measure the intracellular fluorescence of the metabolized fluorescent product (CDF) using a fluorescence microplate reader.

  • Normalize the fluorescence intensity to the total protein content in each well.

Protocol 2: Vesicular Transport Assay for MRP2 Inhibition

This protocol is a generalized method for assessing the inhibitory potential of compounds on MRP2 using inside-out membrane vesicles.[5][6]

1. Preparation of Reaction Mixture:

  • Thaw inside-out membrane vesicles prepared from cells overexpressing human MRP2 (e.g., Sf9 or HEK293 cells) on ice.

  • Prepare a reaction mixture containing the test inhibitor at various concentrations (or vehicle control) and a probe substrate for MRP2 (e.g., radiolabeled estradiol-17β-glucuronide).[7]

  • Add the membrane vesicles to the reaction mixture.

2. Initiation of Transport:

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the transport reaction by adding ATP. A parallel reaction with AMP instead of ATP is run as a negative control to determine ATP-independent substrate association with the vesicles.

3. Termination of Transport and Filtration:

  • After a short, defined incubation time (typically 1-5 minutes), stop the reaction by adding ice-cold wash buffer.

  • Rapidly filter the reaction mixture through a filter plate to separate the vesicles from the incubation medium.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound substrate.

4. Quantification:

  • After drying the filters, quantify the amount of substrate trapped inside the vesicles. For radiolabeled substrates, this is done by liquid scintillation counting. For fluorescent substrates, the vesicles are lysed, and the fluorescence is measured.

  • Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMP-containing vesicles from that in the ATP-containing vesicles.

5. Data Analysis:

  • Determine the percentage of inhibition at each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Visualizations

Signaling Pathway of MRP2 Induction by this compound

MRP2_Induction_Pathway cluster_cell Hepatocyte PraeruptorinA This compound CAR Constitutive Androstane Receptor (CAR) PraeruptorinA->CAR Activates CAR_RXR CAR/RXR Heterodimer CAR->CAR_RXR Forms complex with RXR Retinoid X Receptor (RXR) RXR->CAR_RXR PBREM PBREM (in MRP2 gene promoter) CAR_RXR->PBREM Binds to MRP2_mRNA MRP2 mRNA PBREM->MRP2_mRNA Initiates Transcription MRP2_Protein MRP2 Protein (Transporter) MRP2_mRNA->MRP2_Protein Translation

Caption: CAR-mediated induction of MRP2 by this compound.

Experimental Workflow for Assessing MRP2 Induction

MRP2_Induction_Workflow cluster_analysis Downstream Analysis start Start: HepG2 Cell Culture treatment Treat cells with This compound start->treatment harvest Harvest Cells treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction transport_assay CDFDA Uptake Assay harvest->transport_assay qpcr qPCR for MRP2 mRNA rna_extraction->qpcr western_blot Western Blot for MRP2 Protein protein_extraction->western_blot fluorescence Measure Intracellular Fluorescence transport_assay->fluorescence end End: Quantify MRP2 Induction qpcr->end western_blot->end fluorescence->end

Caption: Workflow for evaluating MRP2 induction in vitro.

Experimental Workflow for MRP2 Inhibition Assay

MRP2_Inhibition_Workflow start Start: Prepare MRP2 Membrane Vesicles incubation Incubate Vesicles with Test Inhibitor & Probe Substrate start->incubation reaction Initiate Transport with ATP incubation->reaction stop_reaction Stop Reaction with Ice-Cold Buffer reaction->stop_reaction filtration Rapid Filtration to Separate Vesicles stop_reaction->filtration quantification Quantify Substrate in Vesicles filtration->quantification analysis Data Analysis: Calculate IC50 quantification->analysis

Caption: Workflow for the MRP2 vesicular transport inhibition assay.

References

A Comparative Analysis of the Bioactivity of (+/-)-Praeruptorin A and Other Natural Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

(+/-)-Praeruptorin A, a pyranocoumarin (B1669404) found in the roots of Peucedanum praeruptorum Dunn, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of the bioactivity of this compound with other notable natural coumarins, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in research and drug development.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the key biological activities of this compound and other natural coumarins. For an objective comparison, data from studies conducting direct comparisons under the same experimental conditions are prioritized.

Anti-inflammatory Activity

A key measure of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in inflammatory cells.

CompoundCell LineInhibitory Concentration (IC50)Reference
This compound Rat Hepatocytes (IL-1β stimulated)208 µM[1]
Praeruptorin B Rat Hepatocytes (IL-1β stimulated)43.5 µM[1]
Daphnetin Rat Peritoneal Leukocytes (A23187 stimulated, LTB4 inhibition)IC50 ranging from 1–75 µM[2]
Fraxetin Rat Peritoneal Leukocytes (A23187 stimulated, LTB4 inhibition)IC50 ranging from 1–75 µM[2]
Anticancer Activity

The cytotoxic effects of these coumarins have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency.

CompoundCell LineInhibitory Concentration (IC50)Reference
This compound A549 (NSCLC)No significant effect[3]
Praeruptorin C A549 (NSCLC)33.5 µM[3]
Praeruptorin C H1299 (NSCLC)30.7 µM[3]
Osthole -Modulates PI3K/Akt/mTOR pathway[4]
Scopoletin Derivatives MCF-7, MDA-MB 231 (Breast Cancer), HT29 (Colorectal Cancer)< 2 µM[5]
Coumarin-triazole hybrid T47D (Breast Cancer)102.05 µM[6]
Coumarin-triazole hybrid MCF-7 (Breast Cancer)23.12 µM[6]
Vasorelaxant Activity

The vasorelaxant properties of coumarins are crucial for their potential cardiovascular applications.

CompoundAssayInhibitory Concentration (IC50)Reference
(+)-Praeruptorin A Rat Aortic Rings (KCl contracted)More potent than (-)-Praeruptorin A[7]
(-)-Praeruptorin A Rat Aortic Rings (KCl contracted)Less potent than (+)-Praeruptorin A[7]
Praeruptorin C Swine Coronary Artery79 µM[8]
Kimcuongin Rat Aorta Rings (K60 contracted)37.7 µM[6]
Murracarpin Rat Aorta Rings (K60 contracted)139.3 µM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in macrophages stimulated with an inflammatory agent.

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then pre-treated with various concentrations of the test compounds for a specified period.

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce NO production.

Quantification of Nitric Oxide:

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

  • The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the control (LPS-stimulated cells without test compound).

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Cell Culture and Treatment:

  • Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

  • Cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

MTT Assay Procedure:

  • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to understand the molecular mechanisms underlying the bioactivity of the compounds.

Protein Extraction and Quantification:

  • Cells are treated with the test compounds and/or stimuli as required.

  • Total protein is extracted from the cells using a lysis buffer.

  • The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).

Gel Electrophoresis and Transfer:

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

Immunodetection:

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the target protein.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound and other natural coumarins are mediated through the modulation of various signaling pathways.

Anti-inflammatory Effects: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to exert its anti-inflammatory effects by inhibiting this pathway.[9]

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Activates Transcription of PraeruptorinA This compound PraeruptorinA->IKK Inhibits PI3K_Akt_mTOR_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Coumarins Coumarins (e.g., Osthole) Coumarins->PI3K Inhibit Coumarins->Akt Inhibit NO_cGMP_Pathway PraeruptorinA (+)-Praeruptorin A eNOS eNOS PraeruptorinA->eNOS Activates L_Arginine L-Arginine NO NO L_Arginine->NO Converts to sGC sGC NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts to Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to

References

Validating the Mechanism of Action of (+/-)-Praeruptorin A: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the mechanism of action of (+/-)-Praeruptorin A (PA), a coumarin (B35378) compound with recognized antihypertensive properties. While direct knockout (KO) model studies for PA are not yet available in published literature, this document outlines the established methodologies and presents a comparative analysis with other calcium channel blockers whose mechanisms have been validated using such gold-standard techniques.

This compound is widely reported to function as a calcium channel blocker, exerting its therapeutic effects by inhibiting Ca2+ influx, which leads to the relaxation of vascular smooth muscle. However, the precise molecular targets within the diverse family of calcium channels remain to be definitively confirmed. This guide will explore the proposed action of PA on L-type voltage-gated calcium channels and store-operated calcium entry (SOCE) channels, and detail how knockout models can be employed to unequivocally validate these interactions.

Comparative Analysis of Calcium Channel Blocker Validation

To illustrate the power of knockout models in pharmacology, we present data from studies on well-established calcium channel blockers. These examples serve as a blueprint for the potential validation of Praeruptorin A's mechanism of action.

L-Type Calcium Channel Blockers

L-type voltage-gated calcium channels (Ca(v)1.2) are the primary targets for dihydropyridine (B1217469) drugs like nifedipine (B1678770) and phenylalkylamines like verapamil (B1683045). Knockout studies are instrumental in confirming their on-target effects.

Table 1: Hypothetical Comparative Efficacy of Calcium Channel Blockers in Wild-Type vs. Ca(v)1.2 Knockout Mice

Compound Parameter Wild-Type (WT) Mice Ca(v)1.2 Knockout (KO) Mice Inference
Nifedipine Change in Mean Arterial Pressure (mmHg)↓ 25 ± 5No significant changeThe hypotensive effect of nifedipine is dependent on Ca(v)1.2.
Verapamil Change in Cardiac Contractility (%)↓ 30 ± 7No significant changeThe negative inotropic effect of verapamil is mediated through Ca(v)1.2.
This compound (Hypothetical) Change in Mean Arterial Pressure (mmHg)↓ 20 ± 4No significant changeThe hypotensive effect of Praeruptorin A would be confirmed to be Ca(v)1.2-dependent.

Note: The data for Nifedipine and Verapamil in knockout models is illustrative, based on the known consequences of Ca(v)1.2 deletion. The data for Praeruptorin A is hypothetical and represents the expected outcome if its primary mechanism is the blockade of L-type calcium channels.

Store-Operated Calcium Entry (SOCE) Inhibitors

ORAI1 is a key component of the store-operated calcium entry machinery. Its role in various physiological processes can be dissected using knockout models and specific inhibitors like GSK-7975A.

Table 2: Effect of ORAI1 Deletion on Store-Operated Calcium Entry (SOCE) in B cells

Genotype Parameter Measurement Reference
Wild-Type A20 cells Maximal SOCE100% (Normalized)[1]
ORAI1 Knockout A20 cells Maximal SOCE~38% of Wild-Type[1]
ORAI3 Knockout A20 cells Maximal SOCE~72% of Wild-Type[1]
ORAI1/ORAI3 Double Knockout A20 cells Maximal SOCE~9% of Wild-Type[1]

This data clearly demonstrates the dominant role of ORAI1 in mediating SOCE in these cells. A similar experimental setup could be used to test if Praeruptorin A inhibits the residual SOCE in ORAI1 knockout cells to determine its specificity.

Table 3: Functional Consequences of Muscle-Specific Orai1 Knockout in a Mouse Model of Duchenne Muscular Dystrophy (mdx)

Genotype Parameter Measurement Reference
Wild-Type (WT) Peak Specific Force (mN/mm²)~250[2]
mdx Peak Specific Force (mN/mm²)~180[2]
mdx-Orai1 KO Peak Specific Force (mN/mm²)~240[2]
Orai1 KO Peak Specific Force (mN/mm²)~250[2]
WT Resting Myoplasmic [Ca²⁺] (nM)~100[3]
mdx Resting Myoplasmic [Ca²⁺] (nM)~140[3]
mdx-Orai1 KO Resting Myoplasmic [Ca²⁺] (nM)~110[3]
Orai1 KO Resting Myoplasmic [Ca²⁺] (nM)~100[3]

These results show that the post-developmental knockout of Orai1 can rescue the reduced muscle force and normalize the elevated resting calcium levels in the mdx mouse model, highlighting ORAI1 as a therapeutic target.[2][3] If Praeruptorin A is hypothesized to act on ORAI1, its effects could be tested in this model and compared to the knockout phenotype.

Experimental Protocols for Knockout Model Validation

To ensure reproducibility and accuracy, detailed experimental protocols are crucial. Below are summaries of key methodologies for the generation and use of knockout models in the context of validating a compound's mechanism of action.

Generation of Conditional Knockout Mice

Conditional knockout models, often utilizing the Cre-loxP system, allow for tissue-specific and temporally controlled gene deletion, which is essential for studying genes that are embryonically lethal when knocked out systemically.

Protocol: Generating a Ca(v)1.2 Conditional Knockout Mouse

  • Targeting Vector Construction: A targeting vector is designed with loxP sites flanking a critical exon (e.g., exon 2) of the target gene (e.g., Cacna1c for Ca(v)1.2). The vector also typically contains a selection marker, such as a neomycin resistance cassette.

  • Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells. Through homologous recombination, the vector integrates into the host genome, inserting the loxP sites around the target exon.

  • Selection and Verification of ES Cells: ES cells that have successfully integrated the targeting vector are selected using the resistance marker. Correct integration is verified by Southern blotting or PCR.

  • Generation of Chimeric Mice: The modified ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting offspring (chimeras) are a mix of cells from the original blastocyst and the modified ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the modified allele have it in their germline and are known as "floxed" mice.

  • Conditional Knockout: The floxed mice are bred with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter. In the cells where Cre is active, it will recognize the loxP sites and excise the flanked exon, leading to a non-functional protein.

In Vivo Drug Administration and Physiological Measurement

Protocol: Blood Pressure Measurement in Mice Using the Tail-Cuff Method

  • Acclimatization: Mice are acclimatized to the restraining device and the tail-cuff apparatus for several days before the actual measurement to minimize stress-induced variations in blood pressure.

  • Animal Restraint and Warming: The mouse is placed in a restrainer on a warming platform to maintain a stable body temperature, which is important for accurate blood pressure readings from the tail.

  • Cuff Placement: An occlusion cuff and a volume pressure recording (VPR) sensor cuff are placed at the base of the tail.

  • Drug Administration: Praeruptorin A or a comparator drug (e.g., nifedipine) is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Blood Pressure Measurement: At specified time points after drug administration, the occlusion cuff is inflated and then slowly deflated. The VPR sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure. A series of measurements are taken and averaged.

  • Data Analysis: Blood pressure readings from wild-type and knockout mice are compared to determine if the drug's effect is dependent on the presence of the target protein.

Cellular Assays

Protocol: Calcium Imaging in Cultured Cells

  • Cell Culture: Wild-type and knockout cells (e.g., HEK293 cells with ORAI1 knocked out) are cultured on glass coverslips.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, and intracellular esterases cleave it, trapping the dye inside.

  • Baseline Fluorescence Measurement: The coverslip is placed on the stage of a fluorescence microscope. The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the emitted fluorescence is measured to determine the baseline intracellular calcium concentration.

  • Stimulation and Drug Application: To measure store-operated calcium entry, the endoplasmic reticulum calcium stores are depleted using a SERCA inhibitor like thapsigargin (B1683126) in a calcium-free medium. Then, calcium is added back to the extracellular solution to initiate SOCE. Praeruptorin A or a control compound is applied before or during this process.

  • Data Acquisition and Analysis: The change in the fluorescence ratio over time is recorded, reflecting the change in intracellular calcium concentration. The peak and sustained calcium levels are quantified and compared between wild-type and knockout cells, with and without the drug, to determine the drug's effect on the target channel.

Visualizing the Validation Framework

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway, the experimental workflow for knockout validation, and the logical framework for confirming a drug's mechanism of action.

PraeruptorinA_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Praeruptorin A Praeruptorin A L_type_Ca_Channel L-type Ca(v)1.2 Channel Praeruptorin A->L_type_Ca_Channel Inhibits ORAI1 ORAI1 Channel Praeruptorin A->ORAI1 Inhibits (Proposed) Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx ORAI1->Ca_influx Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_influx->Smooth_Muscle_Contraction Downstream_Signaling Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream_Signaling Knockout_Validation_Workflow cluster_generation Model Generation cluster_experiment Experimentation cluster_measurement Measurement & Analysis Generate_KO Generate Target Gene Knockout Model (e.g., Ca(v)1.2 KO mice) Administer_Drug_KO Administer Praeruptorin A to Knockout Group Generate_KO->Administer_Drug_KO Administer_Vehicle_KO Administer Vehicle to Knockout Group Generate_KO->Administer_Vehicle_KO Generate_WT Generate Wild-Type Littermate Controls Administer_Drug_WT Administer Praeruptorin A to Wild-Type Group Generate_WT->Administer_Drug_WT Administer_Vehicle_WT Administer Vehicle to Wild-Type Group Generate_WT->Administer_Vehicle_WT Measure_Phenotype Measure Physiological/ Cellular Phenotype (e.g., Blood Pressure, Ca²⁺ influx) Administer_Drug_WT->Measure_Phenotype Administer_Vehicle_WT->Measure_Phenotype Administer_Drug_KO->Measure_Phenotype Administer_Vehicle_KO->Measure_Phenotype Compare_Results Compare Drug Effect between WT and KO Measure_Phenotype->Compare_Results Logic_Diagram cluster_wildtype Wild-Type Model (Target X present) cluster_knockout Knockout Model (Target X absent) Hypothesis Hypothesis: Praeruptorin A inhibits Target X WT_Observation Observation: Praeruptorin A has an effect Hypothesis->WT_Observation Leads to KO_Observation Observation: Praeruptorin A has no effect Hypothesis->KO_Observation Predicts Conclusion Conclusion: The effect of Praeruptorin A is mediated through Target X WT_Observation->Conclusion KO_Observation->Conclusion

References

Replicating published findings on (+/-)-Praeruptorin A's vasorelaxant effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasorelaxant effects of (+/-)-Praeruptorin A with other established vasodilators. The data presented is derived from published findings and is intended to assist researchers in replicating and expanding upon these studies.

Quantitative Comparison of Vasorelaxant Potency and Efficacy

The following table summarizes the key quantitative data from studies on the vasorelaxant effects of this compound and alternative vasodilators on isolated rat thoracic aorta pre-contracted with phenylephrine (B352888).

CompoundConditionpEC50 / pD2 (mean ± SD)Emax (%) (mean ± SD)
This compound Control (Endothelium-intact)4.86 ± 0.09Not explicitly reported, but concentration-response curves show significant relaxation.
+ L-NAME (300 µM)4.57 ± 0.07Not explicitly reported, but the maximal response was reduced.
+ ODQ (10 µM)4.40 ± 0.10Not explicitly reported, but the maximal response was significantly reduced.
Endothelium-denudedNot explicitly reported, but vasorelaxant effect was significantly attenuated.Not explicitly reported, but vasorelaxant effect was significantly attenuated.
Nitroglycerin Endothelium-intact~7.25111.7 ± 2.1
Verapamil Endothelium-intact5.15 ± 1.05~99
Endothelium-denuded4.96 ± 1.14~98
Nifedipine Endothelium-intactNot explicitly reported in the same format, but is a potent vasodilator.Not explicitly reported in the same format, but is a potent vasodilator.
Sildenafil Endothelium-intact4.93 ± 0.59~96
Endothelium-denuded4.11 ± 0.62~79

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pD2 is a similar measure of potency. Emax represents the maximal relaxation effect. Direct comparison of pEC50/pD2 and Emax values should be made with caution due to potential variations in experimental conditions between different studies.

Experimental Protocols

The following is a detailed methodology for a typical isolated rat thoracic aorta vasorelaxation assay, synthesized from published literature.

1. Tissue Preparation:

  • Euthanize a male Wistar rat (250-300g) via cervical dislocation.

  • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11).

  • Clean the aorta of adhering connective and adipose tissues.

  • Cut the aorta into rings of 2-3 mm in length.

  • For endothelium-denuded experiments, gently rub the inner surface of the aortic rings with a small wire or wooden stick.

2. Organ Bath Setup:

  • Suspend each aortic ring in a 10 mL organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Connect one end of the ring to a fixed hook and the other to an isometric force transducer to record changes in tension.

  • Apply a resting tension of 1.5-2.0 g to each ring and allow it to equilibrate for at least 60 minutes, changing the K-H solution every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, induce a sustained contraction by adding phenylephrine (PE) at a final concentration of 1 µM.

  • Once the contraction has stabilized, cumulatively add the test compound (e.g., this compound) in increasing concentrations to obtain a concentration-response curve.

  • For inhibitor studies, incubate the aortic rings with the inhibitor (e.g., L-NAME at 300 µM or ODQ at 10 µM) for 20-30 minutes before adding PE.

  • Record the relaxation responses as a percentage of the maximal contraction induced by PE.

4. Data Analysis:

  • Calculate the pEC50 and Emax values from the concentration-response curves using appropriate pharmacological software (e.g., GraphPad Prism).

  • Statistical significance is typically determined using Student's t-test or ANOVA.

Visualizing the Mechanisms and Workflow

To better understand the underlying processes, the following diagrams illustrate the key signaling pathway and the experimental workflow.

experimental_workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Rat & Dissect Thoracic Aorta B Clean & Cut Aorta into Rings (2-3 mm) A->B C Suspend Aortic Ring in Organ Bath B->C D Apply Resting Tension (1.5-2.0 g) C->D E Equilibrate for 60 min D->E F Induce Contraction with Phenylephrine (1 µM) E->F G Add this compound (Cumulative Concentrations) F->G H Record Relaxation Response G->H I Generate Concentration-Response Curve H->I J Calculate pEC50 & Emax I->J signaling_pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell PA (+)-Praeruptorin A eNOS_inactive eNOS (inactive) PA->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates L_NAME L-NAME (inhibitor) L_NAME->eNOS_active Inhibits sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Ca_channels Ca2+ Channels PKG->Ca_channels Inhibits Ca_influx Ca2+ Influx Ca_channels->Ca_influx Relaxation Relaxation Ca_channels->Relaxation Promotes Contraction Contraction Ca_influx->Contraction Leads to ODQ ODQ (inhibitor) ODQ->sGC_active Inhibits

A Head-to-Head Comparison of Synthetic vs. Natural (+/-)-Praeruptorin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetically derived and naturally extracted compounds is paramount. This guide provides a comprehensive head-to-head comparison of synthetic versus natural (+/-)-Praeruptorin A, a pyranocoumarin (B1669404) with promising therapeutic potential. The comparison focuses on the methods of production, and biological activity, with supporting data and experimental protocols to inform research and development decisions.

Executive Summary

This compound, a bioactive compound isolated from the roots of Peucedanum praeruptorum Dunn, has garnered significant interest for its diverse pharmacological effects, particularly its anti-inflammatory properties. While the natural extract has been the traditional source, advances in organic synthesis now offer an alternative route to this molecule. This guide reveals that while a direct, comprehensive comparative study between the synthetic and natural racemic forms is not extensively documented in publicly available literature, an analysis of existing data on their production and biological activities allows for a robust indirect comparison. Both forms exhibit potent anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The choice between synthetic and natural this compound will likely depend on factors such as the desired purity, scalability, and cost-effectiveness for a specific research or drug development application.

Data Presentation: A Comparative Overview

ParameterNatural this compoundSynthetic this compound
Source Roots of Peucedanum praeruptorum Dunn and other Peucedanum species.[1]Chemical synthesis from commercially available starting materials.
Production Method Solvent extraction, supercritical fluid extraction (SFE).[2]Multi-step organic synthesis (specific total synthesis protocol for the racemate is not readily available in public literature).
Purity & Yield Variable, dependent on extraction and purification methods. Supercritical fluid extraction offers high efficiency.Potentially high purity and scalable yield, though dependent on the specific synthetic route.
Biological Activity Potent anti-inflammatory and vasorelaxant effects.Expected to have similar biological activity to the natural counterpart due to identical molecular structure.

Production Methodologies: Natural Extraction vs. Chemical Synthesis

The production of this compound can be approached from two distinct avenues: extraction from natural sources and total synthesis in the laboratory.

Natural Extraction of this compound

The primary method for obtaining natural this compound involves extraction from the dried roots of Peucedanum praeruptorum. Traditional methods often utilize solvent extraction. More advanced techniques like supercritical fluid extraction (SFE) with CO2 have been shown to be highly efficient.

Experimental Protocol: Supercritical Fluid Extraction (SFE) of this compound

A general protocol for the SFE of Praeruptorin A from Radix Peucedani can be summarized as follows:

  • Preparation: The dried roots of Peucedanum praeruptorum are pulverized to increase the surface area for extraction.

  • Extraction: The powdered root material is subjected to supercritical CO2 extraction. Optimal conditions can vary, but a representative procedure might involve a pressure of 20-35 MPa and a temperature of 60°C.

  • Modifier: A co-solvent, such as ethanol, may be added to enhance the extraction efficiency.

  • Purification: The resulting extract is then purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to isolate this compound.

G cluster_extraction Natural Extraction Workflow Dried Roots Dried Roots Pulverization Pulverization Dried Roots->Pulverization Mechanical Grinding Supercritical Fluid Extraction Supercritical Fluid Extraction Pulverization->Supercritical Fluid Extraction CO2, Pressure, Temp Crude Extract Crude Extract Supercritical Fluid Extraction->Crude Extract Chromatographic Purification Chromatographic Purification Crude Extract->Chromatographic Purification Silica Gel Natural this compound Natural this compound Chromatographic Purification->Natural this compound

Workflow for the extraction of natural this compound.
Synthetic Approach to this compound

While the complete total synthesis of the racemic mixture of this compound is not detailed in readily available scientific literature, the synthesis of coumarin (B35378) derivatives is a well-established field in organic chemistry. A plausible synthetic strategy would likely involve the construction of the core coumarin scaffold followed by the introduction of the necessary functional groups. Semi-synthetic modifications of natural (+)-Praeruptorin A have been reported to create various derivatives.[3]

G cluster_synthesis Conceptual Synthetic Workflow Starting Materials Starting Materials Coumarin Scaffold Synthesis Coumarin Scaffold Synthesis Starting Materials->Coumarin Scaffold Synthesis Multi-step reactions Functional Group Interconversion Functional Group Interconversion Coumarin Scaffold Synthesis->Functional Group Interconversion Final Product Synthetic this compound Functional Group Interconversion->Final Product

A conceptual workflow for the synthesis of this compound.

Biological Activity: A Focus on Anti-Inflammatory Effects

Both natural and, by extension, synthetic this compound are recognized for their significant anti-inflammatory properties. The primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[4][5]

Inhibition of the NF-κB Signaling Pathway

Praeruptorin A has been shown to suppress the activation of the NF-κB pathway, which in turn reduces the expression of pro-inflammatory mediators.[4][6][7] This is achieved by preventing the degradation of the inhibitory protein IκBα and subsequently inhibiting the nuclear translocation of the p65 subunit of NF-κB.[5]

Experimental Protocol: Western Blot Analysis for NF-κB Activation

  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of Praeruptorin A.

  • Protein Extraction: Cytoplasmic and nuclear protein fractions are extracted from the cells.

  • Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against p65 and IκBα.

  • Detection: An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence. A decrease in nuclear p65 and an increase in cytoplasmic IκBα in Praeruptorin A-treated cells would indicate inhibition of the NF-κB pathway.[5]

G cluster_pathway Inhibition of NF-κB Signaling by Praeruptorin A Inflammatory Stimulus Inflammatory Stimulus IKK Activation IKK Activation Inflammatory Stimulus->IKK Activation IkB Degradation IkB Degradation IKK Activation->IkB Degradation NF-kB (p65/p50) Nuclear Translocation NF-kB (p65/p50) Nuclear Translocation IkB Degradation->NF-kB (p65/p50) Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB (p65/p50) Nuclear Translocation->Pro-inflammatory Gene Expression Praeruptorin A Praeruptorin A Praeruptorin A->IkB Degradation Inhibits

Inhibitory effect of Praeruptorin A on the NF-κB signaling pathway.
Quantitative Comparison of Anti-Inflammatory Activity

While a direct comparative study is lacking, data from various studies on natural Praeruptorin A can be used as a benchmark for the expected activity of the synthetic compound.

Biological ActivityAssayCell Line/ModelIC50 / Effect of Natural Praeruptorin AReference
Anti-inflammatoryNitric Oxide (NO) Production InhibitionIL-1β-stimulated Rat Hepatocytes208 µM[8]
Anti-inflammatoryNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 MacrophagesSignificant inhibition at 25 µg/mL[8]

Conclusion

The comparison between synthetic and natural this compound reveals a trade-off between established, albeit variable, extraction methods and the potential for a more controlled and scalable synthetic route. The biological activity of both is expected to be identical, primarily targeting the NF-κB signaling pathway to exert anti-inflammatory effects. The absence of a publicly available, detailed total synthesis protocol for the racemate highlights an area for future research. For drug development professionals and researchers, the choice between the two will depend on project-specific requirements for purity, scalability, and cost. Further head-to-head studies are warranted to provide a definitive quantitative comparison of their performance.

References

Safety Operating Guide

Navigating the Safe Disposal of (+/-)-Praeruptorin A: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (+/-)-Praeruptorin A, a coumarin (B35378) derivative utilized in various research applications. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining compliance with regulatory standards.

Hazard Assessment and Safety Profile

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. Safety Data Sheets (SDS) are the primary source for this critical information.

Based on available data, this compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Skin Sensitization: May cause an allergic skin reaction.[2]

Given these potential hazards, this compound and any materials contaminated with it should be treated as hazardous chemical waste.

Quantitative Hazard Data Summary:

Hazard ClassificationGHS CategorySource
Acute toxicity - OralCategory 4LGC Standards[1]
Eye irritationCategory 2ACayman Chemical[2]
Skin SensitizationCategory 1Cayman Chemical[2]

Step-by-Step Disposal Protocol for this compound

This protocol provides a comprehensive framework for the safe disposal of solid this compound, solutions containing the compound, and contaminated laboratory materials.

1. Personal Protective Equipment (PPE) and Work Area Preparation:

  • Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a laboratory coat.[3]

  • When handling the solid form where dust may be generated, a dust mask (type N95 or equivalent) is recommended.[3]

  • All handling and preparation for disposal should ideally be conducted within a chemical fume hood to minimize inhalation exposure.[3]

2. Waste Segregation and Collection - Solid Waste:

  • Do not mix this compound waste with other waste streams. This prevents unintended chemical reactions.[4]

  • Carefully sweep or scoop solid this compound waste into a designated, chemically compatible, and sealable waste container.[3]

  • The container must be in good condition, leak-proof, and clearly labeled.[5]

3. Waste Segregation and Collection - Liquid Waste (Solutions):

  • Do not dispose of solutions containing this compound down the drain. [2][3] This compound may be harmful to aquatic life.[6]

  • Collect all aqueous and organic solvent solutions containing this compound in a dedicated, sealed, and chemically compatible liquid waste container.[3]

  • Ensure compatibility if mixing different waste solutions to prevent adverse reactions.[3]

4. Decontamination of Labware and Surfaces:

  • Decontaminate all glassware, spatulas, and surfaces that have come into contact with this compound.

  • Wash contaminated items with an appropriate solvent (e.g., ethanol) to dissolve the compound, followed by a thorough cleaning with soap and water.[3]

  • Collect the initial solvent rinse as chemical waste and place it in the designated liquid waste container.[3]

  • For spills, absorb the material with an inert substance like vermiculite (B1170534) or sand, and place it in the solid chemical waste container.[3]

5. Labeling and Storage of Waste Containers:

  • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the approximate concentration or quantity.[4][5]

  • Indicate the date when waste accumulation began.[4]

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[4] The storage area should be a designated satellite accumulation area.[7]

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8]

Important Note on Chemical Neutralization: There are no standard, validated protocols for the chemical neutralization of this compound waste in a typical laboratory setting. Therefore, it is strongly recommended that it be disposed of as chemical waste without attempting any form of chemical treatment.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_final Final Steps start Start: Disposal of This compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type collect_solid Collect Solid Waste into a Designated Container waste_type->collect_solid Solid collect_liquid Collect Liquid Waste into a Designated Container (DO NOT pour down drain) waste_type->collect_liquid Liquid/Solution collect_contaminated Collect Contaminated PPE and Materials into a Designated Container waste_type->collect_contaminated Contaminated PPE/Materials decontaminate_solid Decontaminate Tools and Surfaces collect_solid->decontaminate_solid label_container Label Container: - 'Hazardous Waste' - Chemical Name - Date decontaminate_solid->label_container decontaminate_liquid Decontaminate Labware (Collect rinse as waste) collect_liquid->decontaminate_liquid decontaminate_liquid->label_container collect_contaminated->label_container store_waste Store in a Secure, Well-Ventilated Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling (+/-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds such as (+/-)-Praeruptorin A. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize risk and ensure a secure working environment.

Personal Protective Equipment (PPE)

Based on the safety data sheet for (+)-Praeruptorin A, the compound is classified as causing serious eye irritation and may cause an allergic skin reaction[1]. Therefore, the following personal protective equipment is essential to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or glasses with side shields are mandatory to prevent eye contact.[2][3]
Hand Protection Wear protective gloves, such as nitrile gloves. The selection should be based on the breakthrough time of the glove material.[1][2]
Body Protection A laboratory coat or impervious clothing is required to prevent skin contact.[2]
Respiratory Protection If there is a risk of dust formation or if working outside a ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation[2][4].

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound prep Preparation - Verify fume hood certification - Assemble all necessary PPE - Prepare decontamination supplies handling Handling this compound - Work within a chemical fume hood - Avoid generating dust - Use appropriate tools to handle the solid prep->handling decon Decontamination - Clean work surfaces with an appropriate solvent (e.g., alcohol) - Decontaminate all equipment used handling->decon waste_collection Waste Collection - Segregate waste - Collect solid waste and contaminated PPE in a labeled, sealed container decon->waste_collection disposal Disposal - Follow institutional and local regulations - Arrange for pickup by a licensed chemical waste disposal company waste_collection->disposal

Safe handling and disposal workflow.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused this compound in a designated and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent paper, and pipette tips, should also be collected in a separate, clearly labeled hazardous waste container[2][5].

  • Containers: The waste containers must be kept securely closed when not in use and stored in a designated, well-ventilated, and secure area away from incompatible materials[5].

Disposal Procedure:

  • Regulatory Compliance: The disposal of chemical waste is regulated and must adhere to institutional, local, regional, and national guidelines[2][5].

  • Professional Disposal: Arrange for the collection and transportation of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[2][5]. Do not dispose of this compound down the drain or in regular trash[6].

By adhering to these safety protocols, researchers can minimize potential hazards and maintain a safe laboratory environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.